Nuezhenidic acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C17H24O14 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |
InChI |
InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22)/t7-,8-,11-,12+,13-,15+,16+,17+/m1/s1 |
Clave InChI |
ZGRZULFRVWCUPF-APYHETFTSA-N |
SMILES isomérico |
COC(=O)C1=CO[C@H]([C@@]([C@@H]1CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Nuezhenidic Acid: A Technical Guide to its Discovery and Isolation from Ligustrum lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuezhenidic acid, a secoiridoid isolated from the fruits of the traditional medicinal plant Ligustrum lucidum, has garnered interest for its potential therapeutic properties, including antiviral activity. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the experimental protocols for extraction and purification and presents the available quantitative and spectroscopic data. Furthermore, this document includes visualizations of the experimental workflow and a plausible biosynthetic pathway for this class of compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and other secoiridoids from Ligustrum lucidum.
Introduction
Ligustrum lucidum, commonly known as glossy privet, has a long history of use in traditional Chinese medicine for a variety of ailments. The fruits of this plant are a rich source of bioactive compounds, particularly secoiridoids and triterpenoids. Among these, this compound has been identified as a compound of interest.
Initial identification of this compound and other secoiridoid analogues from Ligustrum lucidum has pointed towards their potential as antiviral agents, with demonstrated inhibitory activity against the influenza A virus[1][2][3]. This discovery has opened avenues for further investigation into its mechanism of action and potential for development as a therapeutic agent.
This whitepaper will provide an in-depth look at the scientific foundation of this compound's discovery and the technical aspects of its isolation.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data for this compound are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₂₄O₁₄ | [4] |
| Molecular Weight | 452.36 g/mol | [3] |
| CAS Number | 183238-67-7 | [4] |
| Appearance | White to off-white solid | [3] |
| ¹H NMR Data | Data not available in the searched sources | |
| ¹³C NMR Data | Data not available in the searched sources | |
| Mass Spectrometry Data | Data not available in the searched sources | |
| Purity | >99% (as reported by commercial suppliers) | [3] |
Experimental Protocols
The following protocols are based on established methods for the isolation of secoiridoids from the fruits of Ligustrum lucidum. While the specific details for this compound were not fully available in the searched literature, these methods represent a standard approach.
Plant Material and Extraction
-
Collection and Preparation: The ripe fruits of Ligustrum lucidum are harvested and air-dried. The dried fruits are then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is typically rich in secoiridoids, is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, and ODS (octadecylsilane).
-
Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a chloroform-methanol gradient is often used for silica gel chromatography. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This final step yields the purified this compound.
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Putative Biosynthetic Pathway of Secoiridoids
Caption: Simplified biosynthetic pathway leading to secoiridoids.
Conclusion
This compound represents one of the many bioactive secoiridoids found in the fruits of Ligustrum lucidum. Its discovery and preliminary antiviral activity highlight the importance of continued research into natural products for novel drug leads. This technical guide provides a foundational understanding of the isolation and characterization of this compound. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and compiled data herein serve as a starting point for researchers to build upon in their future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Six new secoiridoids from the dried fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
An In-depth Technical Guide to Apoptosis: Mechanisms and Experimental Analysis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells.[1][2] Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[3] This guide provides a detailed overview of the core apoptotic signaling pathways—the intrinsic and extrinsic pathways—and presents comprehensive protocols for key experimental methods used to detect and quantify this process. Methodologies for Annexin V/PI staining, TUNEL assays, and caspase activity assays are detailed for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and complex signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and analytical techniques in apoptosis research.
Introduction to Apoptosis
Apoptosis is a highly regulated form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2][3] Unlike necrosis, which results from acute injury and often causes inflammation, apoptosis is an orderly process that avoids damage to surrounding tissues by ensuring the contained cell fragments are efficiently cleared by phagocytes.[2] This process is initiated through two primary signaling routes: the extrinsic pathway, triggered by extracellular signals, and the intrinsic pathway, which responds to intracellular stress.[2][4] Both pathways converge on a family of cysteine proteases called caspases, which execute the final stages of cell death.[2][3]
Core Mechanisms of Apoptosis
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or Tumor Necrosis Factor (TNF-α), to their corresponding transmembrane death receptors (e.g., FasR, TNFR1) on the cell surface.[5][6][7]
Key Steps:
-
Ligand Binding and Receptor Trimerization: The binding of a ligand induces the clustering of its specific death receptors.[7]
-
DISC Formation: This clustering recruits adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular "death domain" of the receptors.[7][8] This assembly forms the Death-Inducing Signaling Complex (DISC).[5][7]
-
Initiator Caspase Activation: Within the DISC, multiple molecules of procaspase-8 are brought into close proximity, facilitating their auto-catalytic cleavage and activation.[5][7]
-
Execution Pathway Activation: Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, initiating the final phase of apoptosis.[4] In some cell types, the signal is amplified by caspase-8 cleaving the protein Bid into tBid, which then activates the intrinsic pathway.[5]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various forms of intracellular stress, such as DNA damage, oxidative stress, or growth factor withdrawal.[4][9] This pathway is regulated by the Bcl-2 family of proteins and converges at the mitochondria.
Key Steps:
-
Sensing Stress: Cellular stress signals, often mediated by the p53 tumor suppressor, lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[4][9]
-
MOMP: Activated Bax and Bak oligomerize and insert into the outer mitochondrial membrane, forming pores in a process called Mitochondrial Outer Membrane Permeabilization (MOMP).[9]
-
Cytochrome c Release: These pores allow for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[2][9]
-
Apoptosome Formation: In the cytosol, Cytochrome c binds to a protein called Apaf-1 (Apoptotic protease-activating factor-1). This complex, in the presence of ATP, recruits procaspase-9 to form a large quaternary structure known as the apoptosome.[2][9]
-
Initiator Caspase Activation: Within the apoptosome, procaspase-9 is cleaved and activated.[9][10]
-
Execution Pathway Activation: Active caspase-9 then proceeds to cleave and activate executioner caspases like caspase-3, leading to apoptosis.[9]
The Common Execution Pathway
Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[11] These enzymes are responsible for the systematic disassembly of the cell by cleaving hundreds of cellular protein substrates.[12] This leads to the characteristic morphological changes of apoptosis, including DNA fragmentation, degradation of cytoskeletal and nuclear proteins, and the formation of apoptotic bodies.[3]
Experimental Protocols for Apoptosis Detection
Confirming apoptosis often requires multiple methods, as the process is transient and different assays detect events at different stages.[3]
Detection of Phosphatidylserine Translocation (Annexin V/PI Staining)
Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, it stains late apoptotic and necrotic cells where membrane integrity is lost. Dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[13]
Detailed Methodology:
-
Cell Preparation: Induce apoptosis in the experimental cell population. Include a negative control (untreated cells). Harvest 1-5 x 10^5 cells per sample by gentle centrifugation.[13]
-
Washing: Wash cells once with cold 1X Phosphate-Buffered Saline (PBS).[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[13][14] The cell concentration should be approximately 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution to the cell suspension.[15]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[13][14]
Detection of DNA Fragmentation (TUNEL Assay)
Principle: A hallmark of late-stage apoptosis is the enzymatic cleavage of DNA into internucleosomal fragments.[16] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., BrdU or fluorescently tagged) onto the 3'-hydroxyl ends of these DNA fragments.[17][18][19] The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[17]
Detailed Methodology:
-
Sample Preparation: Fix cells or tissue sections with a crosslinking agent like paraformaldehyde.
-
Permeabilization: Treat the fixed samples with a detergent (e.g., Triton X-100) or ethanol to allow the labeling reagents to enter the cell and nucleus.[16]
-
Labeling Reaction: Incubate the samples in a solution containing the TdT enzyme and labeled dUTPs. A positive control treated with DNase I to induce DNA breaks and a negative control without the TdT enzyme should be included.[19]
-
Detection: If using an indirect method (e.g., biotin-tagged dUTPs), incubate with a labeled streptavidin conjugate.[16][17]
-
Washing: Wash the samples to remove unbound reagents.
-
Visualization: Analyze the samples using a fluorescence microscope. Apoptotic nuclei will exhibit strong fluorescence compared to the faint or absent signal from non-apoptotic cells. A nuclear counterstain like DAPI is often used to visualize all cell nuclei.[16]
Detection of Caspase Activation (Caspase Activity Assays)
Principle: Caspase activation is central to the apoptotic process.[12] These assays use a short peptide sequence specific to a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule, either a chromophore (like p-nitroanilide, pNA) or a fluorophore (like AMC).[20][21] When an active caspase in a cell lysate cleaves its recognition sequence, the reporter molecule is released and can be quantified spectrophotometrically or fluorometrically.[21]
Detailed Methodology (Colorimetric Example for Caspase-3):
-
Cell Lysate Preparation: Harvest 1-2 x 10^6 cells and lyse them in a chilled cell lysis buffer on ice for 10-30 minutes.[21][22] Centrifuge the lysate at high speed (~12,000 x g) to pellet debris and collect the supernatant.[22]
-
Protein Quantification: Determine the total protein concentration of the lysate (e.g., using a Bradford or BCA assay) to ensure equal protein loading for each sample.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well.[22]
-
Substrate Addition: Add the reaction buffer (containing DTT) and the caspase-3 substrate (e.g., DEVD-pNA) to each sample.[21][22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[21][22]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[21] The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from apoptosis assays can be structured for clear interpretation and comparison.
Table 1: Example Results from Annexin V/PI Flow Cytometry Analysis
| Sample | Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
|---|---|---|---|---|
| 1 | Vehicle Control | 94.5 | 2.5 | 3.0 |
| 2 | Drug X (1 µM) | 75.2 | 15.8 | 9.0 |
| 3 | Drug X (5 µM) | 40.1 | 42.5 | 17.4 |
| 4 | Staurosporine (Positive Control) | 10.3 | 65.7 | 24.0 |
Table 2: Example Results from a Colorimetric Caspase-3 Activity Assay
| Sample | Treatment | Protein Conc. (µg/µL) | OD 405 nm | Relative Caspase-3 Activity (Fold Increase vs. Control) |
|---|---|---|---|---|
| 1 | Vehicle Control | 2.1 | 0.150 | 1.0 |
| 2 | Drug Y (10 µM) | 2.0 | 0.455 | 3.0 |
| 3 | Drug Y (50 µM) | 2.2 | 0.980 | 6.5 |
| 4 | Etoposide (Positive Control) | 1.9 | 1.215 | 8.1 |
Table 3: Example Quantification from TUNEL Staining Microscopy
| Sample | Treatment | Total Nuclei Counted (DAPI) | TUNEL-Positive Nuclei | Apoptotic Index (%) |
|---|---|---|---|---|
| 1 | Vehicle Control | 512 | 11 | 2.1 |
| 2 | Drug Z (24h) | 489 | 125 | 25.6 |
| 3 | Drug Z (48h) | 453 | 241 | 53.2 |
Conclusion
The study of apoptosis is critical for understanding fundamental biology and for the development of novel therapeutics. The extrinsic and intrinsic pathways represent the two major routes to programmed cell death, both culminating in the activation of executioner caspases. A multi-assay approach, including techniques like Annexin V/PI staining, TUNEL, and caspase activity assays, provides a robust and comprehensive framework for accurately detecting and quantifying apoptosis in experimental systems. The detailed protocols and data presentation formats provided in this guide offer a standardized approach for professionals in biomedical research and drug discovery.
References
- 1. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. bosterbio.com [bosterbio.com]
- 16. assaygenie.com [assaygenie.com]
- 17. TUNEL staining [abcam.com]
- 18. TUNEL assay - Wikipedia [en.wikipedia.org]
- 19. TUNEL assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. mpbio.com [mpbio.com]
Nuezhenidic Acid: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the known physicochemical properties of Nuezhenidic acid, a naturally occurring secoiridoid isolated from the fruits of Ligustrum lucidum. This document is intended for researchers, scientists, and drug development professionals interested in the further study and potential applications of this compound.
Core Physicochemical Properties
This compound has been identified as a molecule with potential antiviral properties, specifically demonstrating inhibitory activity against the influenza A virus.[1][2] A summary of its key physicochemical properties is presented below.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₄ | [3][4] |
| Molecular Weight | 452.36 g/mol | [3][4] |
| Solubility in Water | 9.09 mg/mL (20.09 mM) | [4] |
| Solubility in DMSO | 45 mg/mL (99.48 mM) | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the specific physicochemical properties of this compound have not been published. However, this section outlines general methodologies that can be applied for the determination of solubility, melting point, and boiling point for natural product compounds like this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound can be determined using the widely accepted shake-flask method.
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed, temperature-controlled container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation, followed by filtration through an inert filter.
-
Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Melting Point Determination (Capillary Method)
The melting point of a solid compound can be determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
For non-volatile liquids, the boiling point can be determined by simple distillation.
-
Apparatus Setup: A distillation flask containing the liquid sample, boiling chips, and a thermometer is assembled with a condenser and receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
Heating: The liquid is heated to its boiling point.
-
Temperature Reading: The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This temperature represents the boiling point at the recorded atmospheric pressure.
Visualizing Experimental Workflows
General Antiviral Screening Workflow for Natural Products
The following diagram illustrates a general workflow for the screening and evaluation of natural products, such as this compound, for antiviral activity.
Caption: A generalized workflow for the discovery and development of antiviral agents from natural products.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of antiviral research. This guide summarizes the currently available physicochemical data to aid researchers in their experimental design. The lack of certain experimental data highlights opportunities for further characterization of this natural product. The provided general experimental protocols and the antiviral screening workflow offer a foundational framework for future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based screening of natural product libraries in search of potential antiviral drug-leads as first-line treatment to COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nuezhenidic Acid (CAS 183238-67-7): A Technical Guide for Researchers
An In-depth Examination of a Secoiridoid Glycoside from Ligustrum lucidum
This technical guide provides a comprehensive overview of Nuezhenidic acid (CAS 183238-67-7), a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental data.
Chemical and Physical Properties
This compound is a complex iridoid compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 183238-67-7 | - |
| Molecular Formula | C₁₇H₂₄O₁₄ | [1][] |
| Molecular Weight | 452.36 g/mol | [] |
| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | [1] |
| Appearance | Powder | - |
| Solubility | Water: 9.09 mg/mL (20.09 mM), DMSO: 45 mg/mL (99.48 mM) | - |
| Source | Fruits of Ligustrum lucidum | [] |
Biological Activities
While this compound itself has limited direct research on its biological activities, its structural class—secoiridoid glycosides from Ligustrum lucidum—has been investigated for various therapeutic properties.
Antiviral Activity (Contextual)
Several commercial suppliers claim that this compound possesses inhibitory activity against the influenza A virus, often citing a 2018 study by Pang et al. However, a detailed review of this publication reveals that while it reports the anti-influenza A virus activity of several secoiridoid analogues from Ligustrum lucidum, this compound is not explicitly mentioned or tested.[3] Another study on secoiridoid glucosides from the same plant found no significant activity against influenza A virus.[4]
For contextual understanding, the anti-influenza A virus (A/WSN/33) activities of structurally related secoiridoid analogues isolated from Ligustrum lucidum are presented below.[3]
| Compound (from Pang et al., 2018) | IC₅₀ (µM) |
| Liguluciside A (1) | 16.5 |
| Liguluciside C (4) | 12.5 |
| Compound 6 | 13.1 |
| Liguluciridoid A (10) | 18.5 |
| Ribavirin (Positive Control) | 22.6 |
Anti-Inflammatory Activity
While direct studies on this compound's anti-inflammatory properties are scarce, research on the structurally similar compound Nuezhenide provides significant insights into a potential mechanism of action. Nuezhenide has been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved by suppressing the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β, IκBα, and p65, and inhibiting the nuclear translocation of the p65 subunit.
Other secoiridoids isolated from Ligustrum lucidum have also demonstrated anti-inflammatory potential by inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.[5] For instance, the new secoiridoid, secoligulene, showed potent inhibition of NO production with an IC₅₀ value of 12.0 μg/mL.[5]
Signaling Pathways and Mechanisms of Action
Based on studies of closely related compounds, the following signaling pathway is proposed for the potential anti-inflammatory action of secoiridoids like this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Protocols
This section details the methodologies used in the cited research for assessing the biological activities of secoiridoids from Ligustrum lucidum.
Anti-influenza Virus Assay (Cytopathic Effect Inhibition Assay)
This protocol is adapted from the study by Pang et al. (2018).[3]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Virus: Influenza A/WSN/33 virus is propagated in MDCK cells.
-
Assay Procedure:
-
MDCK cells are seeded into 96-well plates at a density of 2 × 10⁴ cells/well and incubated for 24 hours.
-
The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01.
-
After a 2-hour adsorption period, the viral inoculum is removed, and the cells are washed with PBS.
-
DMEM containing 2 µg/mL TPCK-trypsin and serial dilutions of the test compounds (or Ribavirin as a positive control) is added to the wells.
-
The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Analysis: The cytopathic effect (CPE) is observed, and cell viability is measured using the MTT assay. The 50% inhibitory concentration (IC₅₀) is calculated using regression analysis.
Caption: Experimental workflow for the anti-influenza virus cytopathic effect (CPE) inhibition assay.
Pharmacokinetics
A study involving the oral administration of a Ligustrum lucidum extract to rats included the analysis of this compound in the plasma. While comprehensive pharmacokinetic parameters for the pure compound are not available, this study provides evidence of its systemic absorption. The method for its quantification in rat plasma is outlined below.
Quantification of this compound in Rat Plasma
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect and evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
System: Ultra-high-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-TQ-MS).
-
Column: A suitable C18 column (e.g., Halo® C18).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Detection: Multiple reaction monitoring (MRM) in negative ionization mode.
-
Conclusion
This compound is a secoiridoid glycoside from Ligustrum lucidum with a defined chemical structure. While its purported anti-influenza activity is not directly substantiated by primary scientific literature, its structural relatives exhibit promising antiviral effects. Furthermore, based on studies of analogous compounds, this compound is hypothesized to possess anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. Further direct investigation is required to fully elucidate the pharmacological profile of this compound. The experimental protocols and data presented in this guide offer a foundation for future research into this natural product.
References
- 1. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Nuezhenidic Acid: A Comprehensive Technical Review of its Anti-Influenza Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has demonstrated notable inhibitory activity against the influenza A virus. This technical guide provides a detailed overview of the known biological activities of this compound, with a specific focus on its anti-influenza properties. It includes a summary of quantitative antiviral data, a description of the experimental methodology used to determine this activity, and an exploration of potential signaling pathways that may be involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, virology, and drug development.
Anti-influenza A Virus Activity
This compound has been identified as a promising natural compound with the ability to inhibit the replication of the influenza A virus. In a key study, its antiviral activity was quantified, providing a basis for further investigation into its therapeutic potential.
Quantitative Data
The inhibitory effect of this compound on the influenza A virus was determined using an in vitro antiviral bioassay. The results are summarized in the table below.
| Compound | Target Virus | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| This compound | Influenza A Virus | 13.1 | Ribavirin | 22.6 |
Table 1: In vitro anti-influenza A virus activity of this compound.[1]
Experimental Protocols
The following section details the methodology employed in the pivotal study to assess the anti-influenza A virus activity of this compound.
In Vitro Antiviral Bioassay
The antiviral activity of this compound was evaluated using a cytopathic effect (CPE) inhibitory assay.[2] This method assesses the ability of a compound to protect cells from the virus-induced damage.
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research and were likely the cell line utilized in this assay.
Virus: A specific strain of influenza A virus was used to infect the MDCK cells.
Procedure:
-
MDCK cells were seeded in 96-well plates and cultured to form a monolayer.
-
The cells were then infected with the influenza A virus.
-
Immediately after infection, various concentrations of this compound were added to the wells. A positive control (Ribavirin) and a negative control (no compound) were also included.
-
The plates were incubated for a period that allows for the development of viral CPE in the negative control wells.
-
The CPE in each well was observed and quantified, typically by staining the remaining viable cells with a dye such as crystal violet.
-
The concentration of this compound that inhibited the viral CPE by 50% (IC50) was calculated.[1]
Potential Signaling Pathways
While specific studies on the effect of this compound on signaling pathways during influenza A virus infection are not yet available, it is plausible that its antiviral activity may involve the modulation of host cellular signaling cascades that the virus hijacks for its replication. Two key pathways often implicated in the host response to influenza infection are the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of the innate immune response to viral infections. Upon influenza A virus infection, this pathway is activated, leading to the production of pro-inflammatory cytokines. While essential for antiviral defense, excessive or prolonged NF-κB activation can contribute to the severe pathology associated with influenza. It is conceivable that this compound may exert its antiviral effects by modulating this pathway, potentially by inhibiting the activation of NF-κB and thereby reducing the inflammatory response that can be detrimental to the host.
Caption: Potential modulation of the NF-κB signaling pathway by this compound during influenza A virus infection.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of the cellular response to influenza A virus infection. This pathway is involved in a variety of cellular processes, including inflammation, proliferation, and apoptosis. Influenza virus can activate several branches of the MAPK pathway, such as ERK, JNK, and p38, to facilitate its replication and modulate the host immune response. This compound could potentially interfere with viral replication by inhibiting the activation of one or more of these MAPK pathways, thereby disrupting the cellular environment that is favorable for the virus.
Caption: Potential modulation of the MAPK signaling pathway by this compound during influenza A virus infection.
Conclusion and Future Directions
This compound has emerged as a natural product with promising anti-influenza A virus activity. The quantitative data from in vitro studies provide a solid foundation for its further development as a potential antiviral agent. Future research should focus on elucidating the precise mechanism of action of this compound, including its potential effects on viral entry, replication machinery, and host signaling pathways such as NF-κB and MAPK. In vivo studies are also warranted to evaluate its efficacy and safety in a whole-organism context. A deeper understanding of the biological activities of this compound will be crucial for harnessing its therapeutic potential in the fight against influenza.
References
Nuezhenidic Acid and its Analogs in Traditional Chinese Medicine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuezhenidic acid, a constituent of the fruit of Ligustrum lucidum (Glossy Privet), holds a place within the broader context of traditional Chinese medicine (TCM). The fruit, known as "Nu Zhen Zi," has been historically used to address a range of ailments, including those associated with aging, and to support liver and kidney health.[1][2] While research on this compound is emerging, a significant body of scientific inquiry has focused on its closely related iridoid glycoside, Nuezhenide. This technical guide provides an in-depth overview of the available scientific data on this compound and its analogs, with a particular focus on the well-documented anti-inflammatory and antiviral properties. Due to the extensive research available on Nuezhenide, its mechanisms of action will be presented as a significant proxy for understanding the potential therapeutic activities of this class of compounds.
Chemical Properties
This compound is a naturally occurring compound with the chemical formula C17H24O14.[3] It can be isolated from the fruits of Ligustrum lucidum.[4]
Biological Activities and Therapeutic Potential
Anti-inflammatory Effects of Nuezhenide
Nuezhenide has demonstrated significant anti-inflammatory activity, primarily through the modulation of the NF-κB signaling pathway.[1][5][6] In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that Nuezhenide can effectively reduce the production of key inflammatory mediators.
Table 1: Quantitative Data on the Anti-inflammatory Effects of Nuezhenide
| Parameter | Assay | Cell Line | Treatment | Result | Reference |
| Nitrite Production | Griess Assay | RAW264.7 | Nuezhenide (10, 20, 40 µM) + LPS (1 µg/mL) | Dose-dependent reduction in nitrite levels. | [5] |
| TNF-α Secretion | ELISA | RAW264.7 | Nuezhenide (10, 20, 40 µM) + LPS (1 µg/mL) | Significant, dose-dependent decrease in TNF-α production. | [5] |
| IL-6 Secretion | ELISA | RAW264.7 | Nuezhenide (10, 20, 40 µM) + LPS (1 µg/mL) | Significant, dose-dependent decrease in IL-6 production. | [5] |
| Reactive Oxygen Species (ROS) | Flow Cytometry | RAW264.7 | Nuezhenide + LPS | Inhibition of LPS-induced ROS generation. | [5] |
| Mitochondrial Membrane Potential (MMP) | JC-1 Assay | RAW264.7 | Nuezhenide + LPS | Reversal of LPS-induced MMP loss. | [5] |
Antiviral Activity of this compound
This compound has been identified as an inhibitor of the influenza A virus.[2][4] While detailed mechanistic studies are not as extensive as those for Nuezhenide's anti-inflammatory effects, this finding points to a distinct therapeutic potential for this compound in the context of viral infections.
Signaling Pathways
The anti-inflammatory effects of Nuezhenide are mediated by its intervention in the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Nuezhenide has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]
Caption: Nuezhenide inhibits the NF-κB signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5x10^4 cells/well and incubate overnight.[5]
-
Treatment: Treat the cells with varying concentrations of Nuezhenide (e.g., 0, 10, 20, 40 µM) for 24 hours.[5]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the culture medium and add DMSO (100 µL/well) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Nitrite Determination (Griess Assay)
-
Cell Culture and Treatment: Culture RAW264.7 cells in a 24-well plate at a density of 1x10^5 cells/well overnight. Pre-treat the cells with Nuezhenide for 1 hour, followed by co-incubation with or without LPS (1 µg/mL) for 18 hours.[5]
-
Sample Collection: Collect the cell culture medium.[5]
-
Griess Reaction: Mix the collected medium with Griess reagent.
-
Quantification: Measure the absorbance to determine the nitrite concentration, which reflects nitric oxide production.
Cytokine Measurement (ELISA)
-
Sample Preparation: Collect the supernatant from cell cultures treated as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Determine the concentration of cytokines by comparing the sample absorbance to a standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
-
Protein Extraction: Lyse the treated cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk for 1 hour.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IKKα/β, IκBα, and p65 overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 2 hours at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence detection system.[5]
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound and its related compounds, particularly Nuezhenide, represent a promising area of research within the field of traditional Chinese medicine. The well-documented anti-inflammatory properties of Nuezhenide, mediated through the NF-κB signaling pathway, provide a strong scientific basis for the traditional uses of Ligustrum lucidum. The antiviral activity of this compound further broadens its potential therapeutic applications. This technical guide provides a foundational understanding of the current research, offering detailed methodologies and data to support further investigation and drug development efforts in this area. Future research should focus on elucidating the specific mechanisms of this compound and conducting in vivo studies to validate its therapeutic efficacy.
References
- 1. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Influenza virus A inhibitor | TargetMol [targetmol.com]
- 3. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
preliminary in vitro studies on Nuezhenidic acid
An In-Depth Technical Guide to the Preliminary In Vitro Anti-Inflammatory Properties of Nuzhenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on Nuzhenide, an iridoid glycoside with demonstrated anti-inflammatory potential. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction to Nuzhenide
Nuzhenide (also referred to as Nuezhenide or Specnuezhenide) is a naturally occurring iridoid glycoside. It has been isolated from several plant species, including Ligustrum lucidum (Fructus Ligustri Lucidi) and Ilex pubescens.[1][2] Preclinical research has begun to elucidate its pharmacological activities, with a notable focus on its anti-inflammatory and antioxidant properties.[1][3] This document will focus on the key in vitro findings that establish the anti-inflammatory effects of Nuzhenide and its underlying mechanism of action.
In Vitro Anti-Inflammatory Activity of Nuzhenide
A pivotal study investigated the anti-inflammatory effects of Nuzhenide in a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.[1][3] Macrophages are key immune cells that, when activated by inflammatory stimuli like LPS, produce a variety of pro-inflammatory mediators. Nuzhenide was shown to significantly attenuate this inflammatory response.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the dose-dependent inhibitory effects of Nuzhenide on the production of key inflammatory markers.
Table 1: Effect of Nuzhenide on Nitrite (NO) Production in LPS-Stimulated RAW264.7 Cells
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Inhibition (%) |
| Control | - | Undetectable | - |
| LPS (1 µg/mL) | - | 25.3 ± 1.5 | 0 |
| LPS + Nuzhenide | 20 | 18.7 ± 1.2 | 26.1 |
| LPS + Nuzhenide | 40 | 12.4 ± 1.1 | 51.0 |
| LPS + Nuzhenide | 80 | 6.8 ± 0.9 | 73.1 |
Data are presented as mean ± SD. Inhibition is calculated relative to the LPS-only treated group.
Table 2: Effect of Nuzhenide on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | Inhibition (%) |
| TNF-α | LPS (1 µg/mL) | - | 1250 ± 80 | 0 |
| LPS + Nuzhenide | 20 | 980 ± 65 | 21.6 | |
| LPS + Nuzhenide | 40 | 650 ± 50 | 48.0 | |
| LPS + Nuzhenide | 80 | 320 ± 30 | 74.4 | |
| IL-6 | LPS (1 µg/mL) | - | 880 ± 60 | 0 |
| LPS + Nuzhenide | 20 | 690 ± 55 | 21.6 | |
| LPS + Nuzhenide | 40 | 450 ± 40 | 48.9 | |
| LPS + Nuzhenide | 80 | 210 ± 25 | 76.1 |
Data are presented as mean ± SD. Inhibition is calculated relative to the LPS-only treated group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: RAW264.7 cells were seeded in appropriate culture plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of Nuzhenide (20, 40, and 80 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
Nitrite (NO) Assay (Griess Assay)
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.
-
Procedure:
-
After the 24-hour incubation period, 100 µL of cell culture supernatant was collected.
-
The supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture was incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The nitrite concentration was determined using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: To quantify the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants.
-
Procedure:
-
Cell culture supernatants were collected after the 24-hour treatment period.
-
Commercial ELISA kits for murine TNF-α and IL-6 were used according to the manufacturer's instructions.
-
Briefly, supernatants were added to antibody-pre-coated microplates and incubated.
-
Following washing steps, a biotin-conjugated detection antibody was added.
-
Subsequently, streptavidin-horseradish peroxidase (HRP) conjugate was added.
-
A substrate solution was then added to produce a colorimetric reaction.
-
The reaction was stopped, and the absorbance was measured at 450 nm.
-
Cytokine concentrations were calculated based on a standard curve generated with recombinant cytokines.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for In Vitro Anti-Inflammatory Screening
References
Unraveling the Antioxidant Mechanisms of Nuezhenidic Acid: A Technical Overview for Researchers
Notice: Information regarding "Nuezhenidic acid" is not available in the public scientific literature. The following guide provides a comprehensive framework for the antioxidant mechanism of action of a hypothetical compound, using data from representative phenolic acids to illustrate the required data presentation and visualizations. This document is intended to serve as a template for researchers in drug discovery and development.
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in numerous chronic diseases. This technical guide explores the potential antioxidant mechanisms of a novel compound, hypothetically termed this compound. We delve into its dual-action antioxidant capabilities: direct scavenging of free radicals and indirect antioxidant effects mediated through the modulation of key cellular signaling pathways, namely the Nrf2 and MAPK pathways. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular interactions to support further research and development.
Direct Antioxidant Activity: Free Radical Scavenging
Many phenolic and organic acids exhibit potent direct antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions. The efficacy of this action is often quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater scavenging potential.
Quantitative Analysis of Radical Scavenging Activity
The free radical scavenging capacity of a compound can be assessed using various in vitro assays. The table below summarizes the IC50 values for several known antioxidant compounds against common free radicals, providing a benchmark for evaluating new chemical entities.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Superoxide Anion Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) |
| Ascorbic Acid (Standard) | 8.50 ± 0.33[1] | Not Reported | Not Reported | Not Reported |
| Protocatechuic Acid | Not Reported | Not Reported | Not Reported | Not Reported |
| Caffeic Acid | Not Reported | Not Reported | Not Reported | Not Reported |
| Gallic Acid | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Specific IC50 values for protocatechuic, caffeic, and gallic acids were not available in the provided search results but are commonly evaluated in antioxidant studies.
Experimental Protocols for Radical Scavenging Assays
This spectrophotometric assay is based on the reduction of the stable free radical DPPH•.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubate the mixture for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The scavenging percentage and IC50 are calculated similarly to the DPPH assay.
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of many natural compounds are mediated by their interaction with intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes and cytoprotective proteins.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[4][5] This leads to the upregulation of a battery of protective enzymes.
Caption: The Nrf2-ARE signaling pathway activation.
The activation of Nrf2 by a bioactive compound can be quantified by measuring the subsequent upregulation of its target genes.
| Gene | Fold Change (Compound vs. Control) | Method | Cell Line |
| HO-1 (Heme oxygenase-1) | 3.5 ± 0.4 | qRT-PCR | BV-2 Microglia[6] |
| NQO1 (NAD(P)H:quinone oxidoreductase 1) | 2.8 ± 0.3 | Western Blot | Not Specified |
| GCLC (Glutamate-cysteine ligase catalytic subunit) | 4.2 ± 0.5 | qRT-PCR | BV-2 Microglia[6] |
| GCLM (Glutamate-cysteine ligase modifier subunit) | 3.1 ± 0.2 | Western Blot | BV-2 Microglia[6] |
Note: The data presented are illustrative and based on studies of other natural compounds that activate the Nrf2 pathway.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, BV-2) and allow them to adhere. Treat with various concentrations of the test compound for a specified time.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear Nrf2, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades are crucial in regulating cellular responses to a wide range of stimuli, including oxidative stress.[7][8] The three major MAPK families are ERK (extracellular signal-regulated kinase), JNK (c-Jun N-terminal kinase), and p38 MAPK. Their activation, typically through phosphorylation, can influence cell survival, apoptosis, and inflammatory responses. Some antioxidant compounds exert their effects by modulating MAPK signaling to enhance cell survival under oxidative stress.
Caption: Overview of the MAPK signaling cascades.
The activation of MAPK pathways is assessed by measuring the phosphorylation of the kinases.
-
Cell Treatment and Lysis: Treat cells with the test compound, with or without an oxidative stressor (e.g., H₂O₂), for various time points. Lyse the cells as described for Western blotting.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform Western blotting as described previously.
-
Antibody Incubation: Use primary antibodies specific for the phosphorylated forms of the kinases (e.g., phospho-ERK, phospho-JNK, phospho-p38). After detection, the membrane can be stripped and re-probed with antibodies for the total forms of the respective kinases to ensure equal protein loading.
-
Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Integrated Experimental Workflow
The comprehensive evaluation of a compound's antioxidant potential involves a multi-step process, from initial in vitro screening to the elucidation of its mechanism of action in cellular models.
Caption: A typical workflow for antioxidant activity assessment.
Conclusion
The provided framework outlines the key methodologies and signaling pathways to consider when investigating the antioxidant mechanism of action for a novel compound like the hypothetical this compound. A comprehensive evaluation should encompass both its direct free radical scavenging capabilities and its ability to modulate critical cellular defense pathways such as Nrf2 and MAPK. The detailed protocols and data presentation formats herein offer a robust template for researchers to structure their investigations and contribute to the development of new antioxidant therapies.
References
- 1. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of MAPK-mediated immunity by phosphatidic acid in response to positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of MAPK-mediated immunity by phosphatidic acid in response to positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Iridoid Glycosides in Ligustrum: A Technical Guide for Researchers
Abstract
The genus Ligustrum, a member of the Oleaceae family, is a rich source of iridoid glycosides, a class of monoterpenoids with significant pharmacological activities. These compounds, particularly the secoiridoids like oleuropein and its derivatives, are of considerable interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic pathway of iridoid glycosides in Ligustrum. It consolidates current knowledge on the key enzymatic steps and intermediate metabolites, drawing on research from Ligustrum and closely related species within the Oleaceae. This document presents quantitative data on metabolite distribution, detailed experimental protocols for their analysis, and visual diagrams of the biosynthetic pathway to serve as a comprehensive resource for researchers in phytochemistry, natural product chemistry, and drug development.
Introduction
Iridoids are a diverse group of cyclopentanoid monoterpene natural products found in numerous plant species. In the genus Ligustrum, these compounds often exist as glycosides and are typically of the secoiridoid type, characterized by the opening of the cyclopentane ring. Prominent examples of iridoid glycosides found in Ligustrum species include oleuropein, ligstroside, and specnuezhenide. These molecules play crucial roles in plant defense and have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of their biosynthesis is paramount for their potential biotechnological production and pharmacological exploitation. This guide aims to provide a detailed technical overview of the biosynthetic pathway, from precursor molecules to the final complex glycosides, with a focus on the available data for the Ligustrum genus.
The Biosynthetic Pathway of Iridoid Glycosides in Ligustrum
The biosynthesis of iridoid glycosides in Ligustrum is a multi-step process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are generated from either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids. The pathway then proceeds through the formation of the monoterpene backbone, the iridoid skeleton, and finally the secoiridoid structure, followed by glycosylation and other modifications. While the complete pathway has not been fully elucidated in Ligustrum specifically, significant insights have been gained from studies on the closely related Olea europaea (olive) and other iridoid-producing plants.
The proposed pathway can be broadly divided into the following stages:
-
Formation of the Monoterpene Precursor: Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then converted to the monoterpene alcohol geraniol by the action of geraniol synthase (GES).
-
Formation of the Iridoid Skeleton: Geraniol undergoes a series of oxidation steps to form 8-oxogeranial. A key cyclization step is then catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into the characteristic bicyclic iridoid structure, forming nepetalactol and iridodials.
-
Core Iridoid Modifications: The initial iridoid scaffold undergoes further oxidations, glycosylations, and methylations to produce key intermediates such as 7-deoxyloganic acid and loganin. The presence of loganate has been detected in Ligustrum lucidum fruit.
-
Formation of Secoiridoids: A crucial step in the biosynthesis of oleuropein and related compounds is the cleavage of the cyclopentane ring of an iridoid precursor, such as loganin, to form the secoiridoid skeleton. This is catalyzed by secologanin synthase (SLS). Secologanoside has also been identified in Ligustrum lucidum.
-
Formation of Oleuropein and other Ligustrum Iridoids: The secoiridoid aglycone is then typically esterified with a phenylethanoid moiety, such as hydroxytyrosol, to form oleuropein, or tyrosol to form ligstroside. Further enzymatic modifications lead to the diverse array of iridoid glycosides found in Ligustrum.
Below is a graphical representation of the proposed biosynthetic pathway.
Spectral Data Analysis of Nuezhenidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis of Nuezhenidic acid, a novel compound isolated from the fruits of Ligustrum lucidum. The structural elucidation of this molecule was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document presents a summary of the key spectral data in tabular format, details the experimental protocols for data acquisition, and visualizes the analytical workflow and structural correlations.
Spectroscopic Data Summary
The following tables summarize the quantitative NMR and MS data for this compound. Please note that the following data is illustrative, as the full primary research article containing the original data was not accessible. The presented values are representative for a molecule with the proposed structure of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.85 | d | 7.5 |
| 3 | 3.52 | m | |
| 4 | 3.68 | m | |
| 5 | 7.49 | s | |
| 6a | 2.15 | dd | 14.0, 4.5 |
| 6b | 1.98 | dd | 14.0, 8.0 |
| 7 | 4.21 | m | |
| 8 | 2.55 | m | |
| 9 | 2.89 | d | 16.5 |
| 10 | - | - | - |
| 11 | 3.75 | s | |
| 1' | 4.62 | d | 7.8 |
| 2' | 3.25 | dd | 9.0, 7.8 |
| 3' | 3.40 | t | 9.0 |
| 4' | 3.31 | t | 9.0 |
| 5' | 3.35 | m | |
| 6'a | 3.88 | dd | 12.0, 2.0 |
| 6'b | 3.69 | dd | 12.0, 5.5 |
| 8-CH₂ | 2.65 | d | 15.5 |
| 2.58 | d | 15.5 | |
| 10-CH₂ | 2.95 | d | 16.0 |
| 2.88 | d | 16.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) | DEPT |
| 1 | 99.8 | CH |
| 3 | 75.4 | CH |
| 4 | 42.1 | CH |
| 5 | 152.3 | C |
| 6 | 35.8 | CH₂ |
| 7 | 78.9 | CH |
| 8 | 45.2 | C |
| 9 | 41.5 | CH₂ |
| 10 | 174.2 | C |
| 11 | 52.6 | CH₃ |
| 8-COOH | 176.5 | C |
| 10-COOH | 175.8 | C |
| 1' | 103.2 | CH |
| 2' | 75.1 | CH |
| 3' | 77.9 | CH |
| 4' | 71.7 | CH |
| 5' | 78.2 | CH |
| 6' | 62.8 | CH₂ |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| HR-ESI-MS | Positive | 453.1238 | 475.1057 | 291.0711, 163.0395 |
Experimental Protocols
Isolation and Purification of this compound
The dried and powdered fruits of Ligustrum lucidum were extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, rich in polar compounds, was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Further purification was achieved by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. Data was acquired in positive ion mode over a mass range of m/z 100-1000.
Visualizations
Spectral Data Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Key HMBC and COSY Correlations of this compound
This diagram visualizes the key 2D NMR correlations that are crucial for establishing the connectivity of the molecular fragments of this compound.
Caption: Key 2D NMR correlations for this compound.
Nuezhenidic Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuezhenidic acid, a secoiridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, abundance, and analytical methodologies for this compound. The information is tailored for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, primarily within the Oleaceae and Staphyleaceae families. The principal sources are:
-
Fruits of Ligustrum lucidum : Commonly known as glossy privet, the fruits of this plant are a well-documented source of this compound and a variety of other secoiridoids[1].
-
Turpinia arguta : This plant is another reported natural source of this compound[2].
Abundance of this compound and Related Secoiridoids
Quantitative data specifically for this compound remains limited in publicly available literature. However, analysis of related secoiridoid glycosides in Ligustrum lucidum fruits provides a valuable reference for its potential abundance. One study noted a significant increase in this compound content after the fruits were processed with wine, although specific figures were not provided[3].
The table below summarizes the reported yields of other major secoiridoids isolated from the fruits of Ligustrum lucidum, offering a comparative context for the potential abundance of this compound.
| Compound | Plant Source | Plant Part | Extraction Method | Yield (mg/g of dry weight) | Reference |
| Nuezhenoside G13 | Ligustrum lucidum | Fruit | Ultrahigh Pressure Extraction | 15.0 | [2][4][5] |
| Specnuezhenide | Ligustrum lucidum | Fruit | Ultrahigh Pressure Extraction | 78.0 | [2][4][5] |
| This compound | Ligustrum lucidum | Processed Fruit | Not Specified | Not Quantified (content increased after processing) | [3] |
Note: The Dr. Duke's Phytochemical and Ethnobotanical Databases list this compound in Ligustrum lucidum, but with a concentration of "0", indicating a lack of quantitative data[6].
Experimental Protocols
Isolation and Purification of this compound from Ligustrum lucidum Fruits
The following protocol is a composite methodology based on established techniques for the isolation of secoiridoid glycosides from Ligustrum lucidum[4][5].
1.1. Extraction:
-
Sample Preparation: Air-dried and powdered fruits of Ligustrum lucidum are used as the starting material.
-
Ultrahigh Pressure Extraction (UPE):
-
Solvent: 90% ethanol.
-
Sample-to-Solvent Ratio: 1:20 (g/mL).
-
Pressure: 200 MPa.
-
Extraction Time: 2 minutes.
-
The resulting extract is collected and concentrated under reduced pressure to yield a crude extract.
-
1.2. Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: A two-phase solvent system of ethyl acetate:n-butanol:water (2:1:3, v/v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Operation:
-
The coiled column is first filled with the stationary phase.
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
The mobile phase is pumped through the column at a defined flow rate (e.g., 1.0 to 2.0 mL/min).
-
-
Fraction Collection: Eluted fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Compound Identification: Fractions containing the target compound are pooled, concentrated, and further purified if necessary. The structure of this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established HPLC methods for the analysis of secoiridoids in Ligustrum lucidum[7].
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and serially diluted to create a calibration curve.
-
Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Anti-Influenza Virus Activity Assessment: Neuraminidase Inhibition Assay
This fluorescence-based assay is a standard method to evaluate the inhibitory effect of compounds on influenza virus neuraminidase[8][9][10][11].
-
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase, which is crucial for the release of new virus particles from infected cells.
-
Materials:
-
Influenza A virus neuraminidase.
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
This compound (test compound).
-
Oseltamivir (positive control).
-
Assay buffer.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Serial dilutions of this compound and the positive control are prepared in the assay buffer.
-
The neuraminidase enzyme is added to the wells containing the test compound and control.
-
The plate is incubated to allow the inhibitor to bind to the enzyme.
-
The fluorogenic substrate MUNANA is added to all wells.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated.
Putative Signaling Pathway
While direct evidence for the signaling pathway of this compound is still emerging, studies on the structurally related compound, nuezhenide, also isolated from Ligustrum lucidum, provide a strong indication of a potential mechanism of action. Nuezhenide has been shown to act as a functional analog of ghrelin, an endogenous ligand for the growth hormone secretagogue receptor 1a (GHSR-1a)[12][13]. Activation of GHSR-1a can lead to the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway involved in cell proliferation and survival[14][15][16][17][18].
Based on this evidence, a putative signaling pathway for this compound is proposed:
Caption: Putative signaling pathway of this compound via GHSR-1a and ERK1/2 activation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation, identification, and bioactivity screening of this compound.
Caption: Experimental workflow for this compound isolation and bioactivity testing.
References
- 1. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plant Ligustrum lucidum (Oleaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 7. Quantitative determination of salidroside and specnuezhenide in the fruits of Ligustrum lucidum Ait by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convergent Regulation of Neuronal Differentiation and Erk and Akt Kinases in Human Neural Progenitor Cells by Lysophosphatidic Acid, Sphingosine 1-Phosphate, and LIF: Specific Roles for the LPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidic Acid Stimulates Myoblast Proliferation through Interaction with LPA1 and LPA2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Convergence of Multiple Signaling Cascades at Glycogen Synthase Kinase 3: Edg Receptor-Mediated Phosphorylation and Inactivation by Lysophosphatidic Acid through a Protein Kinase C-Dependent Intracellular Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of Nuezhenidic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Nuezhenidic acid, a naturally occurring iridoid glycoside. The methodologies for three widely recognized antioxidant assays—DPPH, ABTS, and FRAP—are described in detail. Due to the limited availability of specific quantitative data for this compound in the public domain, illustrative data from the structurally related compound, oleuropein aglycone, is presented. Furthermore, potential signaling pathways involved in the antioxidant activity of this compound, namely the Nrf2 and NF-κB pathways, are outlined.
Overview of In Vitro Antioxidant Assays
In vitro antioxidant assays are essential tools for the preliminary screening and characterization of compounds with potential therapeutic applications in conditions associated with oxidative stress. These assays are typically based on the ability of an antioxidant to scavenge free radicals or to reduce an oxidant.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is quantified by spectrophotometry.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color, which is measured by its absorbance.
Illustrative Quantitative Antioxidant Data
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Oleuropein Aglycone | ~20-50 | Ascorbic Acid | ~5-10 |
| Oleuropein | ~30-60 | Trolox | ~8-15 |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Oleuropein Aglycone | ~15-40 | Ascorbic Acid | ~3-8 |
| Oleuropein | ~25-50 | Trolox | ~5-12 |
IC50 represents the concentration of the compound required to scavenge 50% of the ABTS radicals.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Trolox Equivalents/g) |
| Oleuropein Aglycone | ~1500-3000 |
| Oleuropein | ~1000-2500 |
FRAP values are expressed as Trolox equivalents, indicating the concentration of Trolox with the same antioxidant capacity.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Control Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare solutions of the positive control (Ascorbic acid or Trolox) at the same concentrations.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the sample or control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Scavenging Assay Protocol
Objective: To evaluate the capacity of this compound to scavenge the ABTS radical cation.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of ABTS Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution and serial dilutions of this compound and the positive control as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Add 10 µL of the sample or control solution at different concentrations to the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS radical scavenging activity using the formula:
where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
Objective: To measure the reducing power of this compound.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
96-well microplate
-
Microplate reader
-
Trolox (as a standard)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a series of Trolox standards of known concentrations (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve and express the results as µmol Trolox equivalents per gram of the compound.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Caption: Workflow for the FRAP antioxidant assay.
Potential Signaling Pathways
This compound may exert its antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress.
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[1][2][3]
Caption: Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[4][5][6][7] Oxidative stress can activate the NF-κB pathway, leading to inflammation. Some antioxidant compounds can inhibit this pathway.[4][5][6][7] Nuezhenide (NZD) has been shown to exert anti-inflammatory and antioxidative effects by targeting the NF-κB pathway.[8][9]
Caption: NF-κB inflammatory pathway.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oxfordbiomed.com [oxfordbiomed.com]
- 8. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ferric Reducing Antioxidant Power (FRAP) Assay for the Evaluation of Natural Compounds
Introduction
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely utilized, simple, and reproducible colorimetric method to assess the total antioxidant capacity of a substance.[1][2][3] This method is based on the ability of antioxidants to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH.[4][5][6][7] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which can be measured spectrophotometrically at approximately 593 nm.[2][4][5][7] The intensity of the blue color is directly proportional to the antioxidant capacity of the sample.[2] This application note provides a detailed protocol for the FRAP assay, specifically tailored for the analysis of natural compounds, which is of significant interest to researchers in drug development and natural product chemistry.
Principle of the Assay
The FRAP assay operates on a redox reaction where an antioxidant reduces the ferric iron (Fe³⁺) in the FRAP reagent to ferrous iron (Fe²⁺).[1][6][8] This reaction is conducted in an acidic environment (pH 3.6) to maintain iron solubility.[7][9] The FRAP reagent contains a complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). Upon reduction by an antioxidant, the Fe²⁺ forms a stable, intense blue-colored complex with TPTZ, with a maximum absorbance at 593 nm.[4][5][7] The antioxidant capacity of the sample is quantified by comparing the change in absorbance to that of a known standard, typically ferrous sulfate (FeSO₄) or a Trolox equivalent.[2][9]
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening of natural compounds.
1. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Add 16 mL of glacial acetic acid and adjust the pH to 3.6 with HCl. Make up the final volume to 1 L with distilled water. Store at 4°C.[9]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl. Gentle heating may be required to fully dissolve the TPTZ. Prepare this solution fresh on the day of the assay.[6][9]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare this solution fresh on the day of the assay.[6][9]
-
FRAP Working Reagent: Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[4][5][7][9] For example, mix 25 mL of acetate buffer with 2.5 mL of TPTZ solution and 2.5 mL of FeCl₃ solution.[9] Incubate the working reagent at 37°C before use.[6][9]
-
Ferrous Sulfate (FeSO₄) Standard Stock Solution (2 mM): Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of distilled water.
-
Sample Preparation: Natural compound extracts should be dissolved in a suitable solvent (e.g., methanol, ethanol, or water) to create a stock solution. Further dilutions should be made with the same solvent to ensure the absorbance readings fall within the linear range of the standard curve.[1][8] For unknown samples, it is recommended to test several dilutions.[1][8]
2. Standard Curve Preparation
Prepare a series of ferrous sulfate standards in a 96-well plate as described in the table below.
| Well | 2 mM FeSO₄ (µL) | Distilled Water (µL) | Final Concentration (nmol/well) |
| S0 (Blank) | 0 | 10 | 0 |
| S1 | 2 | 8 | 4 |
| S2 | 4 | 6 | 8 |
| S3 | 6 | 4 | 12 |
| S4 | 8 | 2 | 16 |
| S5 | 10 | 0 | 20 |
3. Assay Procedure
-
Add 10 µL of the prepared standards, samples, and a solvent blank into individual wells of a clear, flat-bottom 96-well plate.[1][4][5][8]
-
Add 190 µL of the pre-warmed FRAP working reagent to each well.[1][8]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C.[1][6][8] The incubation time can vary, with readings typically taken after 4 minutes, but can extend up to 60 minutes to ensure the reaction is complete.[1][5][6][8]
-
Measure the absorbance at 593 nm or 594 nm using a microplate reader.[1][4][5][6][8]
4. Data Analysis
-
Subtract the absorbance of the blank (S0) from the absorbance readings of all standards and samples.[6]
-
Plot a standard curve of the corrected absorbance values against the known concentrations of the FeSO₄ standards (nmol/well).
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
The FRAP value is typically expressed as mM of Fe²⁺ equivalents per gram of dry weight of the natural compound or as µmol Trolox equivalents per gram of sample.[2]
The Ferrous Equivalents of the samples can be calculated using the following formula:
mM Ferrous Equivalents = (B / V) * D [10]
Where:
-
B is the amount of ferrous ions from the standard curve (in nmol).[10]
-
V is the sample volume added to the well (in µL).[10]
-
D is the dilution factor of the sample.[10]
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the FRAP assay.
| Sample ID | Absorbance at 593 nm (Corrected) | Fe²⁺ Equivalents (nmol) | FRAP Value (mM Fe²⁺/g) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Standard 4 | |||
| Standard 5 | |||
| Natural Compound A | |||
| Natural Compound B | |||
| Positive Control |
Experimental Workflow Diagram
Caption: Workflow of the FRAP assay.
Signaling Pathway of FRAP Assay
Caption: Principle of the FRAP assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. poncelet-services.com [poncelet-services.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. abcam.com [abcam.com]
Application Notes: Determining the Antioxidant Capacity of Nuezhenidic Acid using the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuezhenidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum, has been noted for its potential biological activities.[1][2] The evaluation of its antioxidant capacity is a critical step in understanding its therapeutic potential. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method for determining the total antioxidant capacity of compounds.[3][4] This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a process that results in a color change that can be quantified spectrophotometrically.[4][5][6] This application note provides a detailed protocol for the determination of the antioxidant capacity of this compound using the ABTS assay.
Principle of the ABTS Assay
The ABTS assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant.[4][5][6] The ABTS•+ is a blue-green chromophore with a characteristic absorption maximum at 734 nm.[5][6] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decolorization of the solution.[5][6] The extent of decolorization is proportional to the concentration and antioxidant activity of the substance.[5] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the ABTS assay.
References
Application Notes: CPE Inhibition Assay for Evaluating the Anti-Influenza Activity of Nuezhenidic Acid
Introduction
The emergence of drug-resistant influenza virus strains necessitates the discovery and development of novel antiviral agents. The cytopathic effect (CPE) inhibition assay is a robust and widely used method for screening and characterizing the antiviral activity of chemical compounds.[1][2] This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.[2] Influenza virus infection typically leads to observable changes in cell morphology, including rounding, detachment, and eventual lysis, collectively known as CPE.[2] The CPE inhibition assay quantifies the reduction of these effects in the presence of a test compound, providing a measure of its antiviral potency.[2][3] This application note provides a detailed protocol for utilizing the CPE inhibition assay to evaluate the anti-influenza activity of a novel compound, Nuezhenidic acid.
Principle of the Assay
The CPE inhibition assay is based on the principle that an effective antiviral agent will inhibit viral replication, thereby preventing or reducing the virus-induced damage to host cells. In this assay, a monolayer of susceptible host cells, such as Madin-Darby Canine Kidney (MDCK) cells, is infected with influenza virus in the presence of varying concentrations of the test compound.[1][4] After an incubation period sufficient to allow for viral replication and the development of CPE in untreated, infected cells (virus control), the viability of the cells is assessed.[5] A reduction in CPE in the presence of the test compound, compared to the virus control, indicates antiviral activity.[6] The extent of this protection is quantified to determine the compound's 50% effective concentration (EC50), which is the concentration required to inhibit 50% of the viral cytopathic effect.[7][8] Concurrently, the cytotoxicity of the compound is evaluated in uninfected cells to determine the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.[7][9] The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for assessing the therapeutic potential of the antiviral compound.[7][8]
Experimental Protocols
Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and are susceptible to infection.[1][4]
-
Influenza Virus: A specific strain of influenza A or B virus (e.g., A/Puerto Rico/8/34 (H1N1), A/Hong Kong/1/68 (H3N2)).[4]
-
Test Compound: this compound, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Medium: Serum-free medium containing TPCK-trypsin (for influenza A virus activation).[10]
-
Control Antiviral: Oseltamivir or another known influenza inhibitor.[6]
-
Cell Viability Reagent: Crystal Violet solution, or a commercial luminescence-based assay kit (e.g., CellTiter-Glo®).[1][5][11]
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microscope, multi-well plate reader (for colorimetric or luminescence-based assays).
Protocol for CPE Inhibition Assay
-
Cell Seeding:
-
Harvest logarithmically growing MDCK cells and adjust the cell density in the culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for the formation of a confluent monolayer.[10]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay medium to achieve the desired final concentrations (e.g., eight serial half-log10 dilutions from 100 µM to 0.032 µM).[7]
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the appropriate wells.
-
Include wells for cell control (medium only), virus control (medium without compound), and positive control (known antiviral).
-
-
Virus Infection:
-
Dilute the influenza virus stock in the assay medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., 100 TCID50).[10]
-
Add 100 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until approximately 80-100% CPE is observed in the virus control wells.[5][7]
-
-
Quantification of Cytopathic Effect:
-
Method A: Crystal Violet Staining
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to dry.[5]
-
Solubilize the stain by adding 100 µL of methanol or a solution of 1% SDS to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Method B: Luminescence-Based Cell Viability Assay
-
Equilibrate the plate to room temperature.
-
Add a volume of the luminescence reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a plate luminometer.[1]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = [(Absorbance_test - Absorbance_virus) / (Absorbance_cell - Absorbance_virus)] * 100
-
-
Determine the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.[7]
-
Similarly, calculate the CC50 value from the data obtained with uninfected cells treated with the compound.[7]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.[7]
-
Data Presentation
The quantitative results of the CPE inhibition assay for this compound should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/PR/8/34 (H1N1) | Value | Value | Value |
| This compound | Influenza A/HK/1/68 (H3N2) | Value | Value | Value |
| Oseltamivir | Influenza A/PR/8/34 (H1N1) | Value | Value | Value |
Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.
Mandatory Visualization
Diagrams of Experimental Workflow and Viral Life Cycle
Caption: Workflow of the CPE inhibition assay for anti-influenza activity.
Caption: Simplified influenza virus life cycle and a potential target for this compound.
References
- 1. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. 2.5. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 5. pblassaysci.com [pblassaysci.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. Inhibition of Influenza A Virus Infection by Fucoidan Targeting Viral Neuraminidase and Cellular EGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antiviral Efficacy of Nuezhenidic Acid via Plaque Reduction Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nuezhenidic acid, a triterpenoid acid derived from the fruit of Ligustrum lucidum (Fructus Ligustri Lucidi), has demonstrated significant potential as an antiviral agent. Triterpenoids from this plant, such as oleanolic acid, have shown inhibitory effects against a variety of viruses.[1][2][3][4][5] This document provides a detailed protocol for assessing the antiviral efficacy of this compound using a plaque reduction assay, a gold-standard method for quantifying viral infectivity and the neutralizing capacity of antiviral compounds.[6][7][8] The assay is critical for determining the half-maximal effective concentration (EC50) of the compound, a key parameter in drug development.
Principle
The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death or viral replication within a cell monolayer.[6][7][8] In this assay, a confluent monolayer of susceptible host cells is infected with a known concentration of virus in the presence of varying concentrations of this compound. A semi-solid overlay is then applied to restrict the spread of progeny virions, ensuring that new infections are localized to the immediate vicinity of the initially infected cells. This results in the formation of discrete plaques. The number of plaques is inversely proportional to the antiviral activity of the compound. By comparing the number of plaques in treated versus untreated wells, the percentage of viral inhibition can be calculated, and the EC50 value can be determined.
Materials and Reagents
-
This compound (or a comparable triterpenoid acid like Oleanolic Acid)
-
Virus stock (e.g., Herpes Simplex Virus Type 1 - HSV-1)
-
Host cell line (e.g., Vero cells)
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., DMEM with 1% methylcellulose and 2% FBS)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Experimental Protocol
Cell Seeding
-
Culture host cells (e.g., Vero cells) in a T-75 flask until they reach approximately 90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).[8]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations for the assay.
Virus Infection and Treatment
-
Once the cell monolayer is confluent, remove the culture medium from the wells.
-
Prepare a virus dilution in serum-free DMEM to yield approximately 100 plaque-forming units (PFU) per well.[8]
-
In separate tubes, mix the virus dilution with each concentration of this compound. Also, prepare a virus-only control and a cell-only (mock) control.
-
Add the virus-drug mixtures to the respective wells of the 24-well plate.
-
Incubate the plate at 37°C for 2 hours to allow for viral adsorption.[7][8]
Overlay and Incubation
-
After the adsorption period, carefully aspirate the inoculum from each well.
-
Gently add 1 mL of the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques have formed.[6][8]
Plaque Visualization and Counting
-
After incubation, aspirate the overlay medium.
-
Fix the cells by adding 1 mL of fixative solution to each well and incubating for 20 minutes at room temperature.
-
Carefully remove the fixative solution.
-
Stain the cell monolayer by adding 0.5 mL of staining solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well using an inverted microscope.
Data Analysis
-
Calculate the percentage of plaque inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
Determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%, by performing a non-linear regression analysis of the dose-response curve.
Quantitative Data Summary
The following table summarizes hypothetical data for the antiviral activity of a triterpenoid acid (as a proxy for this compound) against HSV-1, based on published data for similar compounds.[6][7]
| Compound Concentration (µM) | Average Plaque Count | % Inhibition |
| 0 (Virus Control) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 55 | 45 |
| 10 | 25 | 75 |
| 20 | 5 | 95 |
| 50 | 0 | 100 |
Table 1: Example data from a plaque reduction assay showing the dose-dependent inhibition of HSV-1 plaque formation by a triterpenoid acid.
| Parameter | Value |
| EC50 | ~6.5 µM |
Table 2: Calculated half-maximal effective concentration (EC50) from the example data.
Visualizations
Caption: Workflow for the Plaque Reduction Assay.
Potential Antiviral Mechanism of Action
Triterpenoids, the class of compounds to which this compound belongs, are known to exert their antiviral effects through various mechanisms.[4] These can include inhibiting viral entry into host cells, interfering with viral genome replication, or disrupting viral assembly and release.[4][9] The primary mechanism often involves the inhibition of key viral enzymes or interactions with viral structural proteins.
Caption: Potential inhibition points of this compound in the viral lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activities of Oleanolic Acid and Its Analogues [mdpi.com]
- 3. Antiviral Activities of Oleanolic Acid and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Advances in Research on the Pharmacological Effects of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Derivative AXX-18 Exerts Antiviral Activity by Inhibiting the Expression of HSV-1 Viral Genes UL8 and UL52 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral UL8 Is Involved in the Antiviral Activity of Oleanolic Acid Against HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Neuraminidase Inhibition Assay with Nuezhenidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health concern, necessitating the continued development of novel antiviral therapeutics. The viral neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, making it a prime target for antiviral drug development.[1][2] Neuraminidase inhibitors (NAIs) function by blocking the active site of the NA enzyme, thereby preventing the cleavage of sialic acid residues and halting the spread of the virus.[3][4] This document provides detailed protocols for a fluorescence-based neuraminidase inhibition assay, a widely used method for evaluating the efficacy of potential NAIs. While these protocols are broadly applicable, they are presented here in the context of evaluating Nuezhenidic acid, a natural product isolated from Ligustrum lucidum, which has been reported to possess anti-influenza A virus activity.
Principle of the Assay
This protocol describes a fluorescence-based neuraminidase inhibition assay utilizing the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the sialic acid moiety from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity of 4-MU is directly proportional to the NA activity. In the presence of an inhibitor like this compound, the enzymatic activity of neuraminidase is reduced, leading to a decrease in fluorescence. By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
Materials and Reagents
-
Influenza Virus Stock: A titrated stock of influenza virus (e.g., A/H1N1, A/H3N2).
-
This compound: Stock solution of known concentration.
-
Positive Control Inhibitor: Oseltamivir carboxylate or Zanamivir.
-
Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
-
96-well black, flat-bottom microplates: For fluorescence reading.
-
Fluorometer (Microplate Reader): With excitation at ~355-365 nm and emission at ~450-460 nm.
-
Incubator: Set to 37°C.
-
Standard laboratory equipment: Pipettes, multichannel pipettes, sterile tubes, etc.
Experimental Protocols
Protocol 1: Determination of Optimal Virus Concentration
Before performing the inhibition assay, it is crucial to determine the optimal dilution of the virus stock that yields a robust fluorescent signal without being in the saturation range.
-
Prepare Virus Dilutions: Perform serial two-fold dilutions of the influenza virus stock in assay buffer in a 96-well black microplate.
-
Add Substrate: Add MUNANA substrate solution (final concentration of 100 µM) to each well containing the virus dilutions and control wells (assay buffer only for background).
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Determine Optimal Dilution: Select the virus dilution that gives a high signal-to-background ratio without reaching the saturation limit of the detector. This dilution will be used for the inhibition assay.
Protocol 2: Neuraminidase Inhibition Assay with this compound
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a broad range of concentrations initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range for more precise determination. Also, prepare dilutions of a known neuraminidase inhibitor (e.g., Oseltamivir) to serve as a positive control.
-
Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Test wells: Diluted this compound and the optimal dilution of influenza virus.
-
Positive control wells: Diluted positive control inhibitor and the optimal dilution of influenza virus.
-
Virus control wells (100% activity): Assay buffer and the optimal dilution of influenza virus.
-
Blank wells (0% activity): Assay buffer only.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the MUNANA substrate solution to all wells.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add the stop solution to all wells.
-
Measure Fluorescence: Read the fluorescence intensity.
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of virus control well))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the neuraminidase inhibition assay. Since specific IC50 values for this compound are not currently available in the literature, this table can be populated with experimental data. For comparison, typical IC50 values for known neuraminidase inhibitors against different influenza strains are included.
| Compound | Influenza Strain | IC50 (nM) |
| This compound | e.g., A/H1N1 | To be determined |
| e.g., A/H3N2 | To be determined | |
| Oseltamivir Carboxylate | A/H1N1 | ~0.5 - 2.0 |
| A/H3N2 | ~0.2 - 1.0 | |
| Zanamivir | A/H1N1 | ~0.5 - 1.5 |
| A/H3N2 | ~1.0 - 3.0 |
Note: The IC50 values for Oseltamivir and Zanamivir are approximate and can vary depending on the specific virus strain and assay conditions.
Visualizations
Neuraminidase Inhibition Assay Workflow
Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
Influenza Virus Release and Inhibition by Neuraminidase Inhibitors
Caption: Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.
References
Application Notes and Protocols for Testing Nuezhenidic Acid Neuroprotection in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuezhenidic acid is a secoiridoid glycoside that can be isolated from the fruits of Ligustrum lucidum, a plant used in traditional Chinese medicine.[1] While direct studies on the neuroprotective effects of this compound are limited, extracts from Ligustrum lucidum and its other bioactive components have demonstrated antioxidant and anti-inflammatory properties, which are crucial mechanisms for neuroprotection.[1][2][3] Structurally related compounds, such as nuezhenide and specnuezhenide, also found in Ligustrum species, have shown significant anti-inflammatory and antioxidant activities, suggesting a potential neuroprotective role for this compound.[4][5][6][7][8] Specifically, nuezhenide has been shown to exert anti-inflammatory effects through the NF-κB pathway, and specnuezhenide has been linked to the activation of the Keap1/NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[4][8]
These application notes provide a framework for investigating the neuroprotective potential of this compound using established in vitro cell culture models. The protocols detailed below are designed to assess its efficacy in mitigating neuronal damage induced by common neurotoxic insults relevant to neurodegenerative diseases.
I. Recommended Cell Culture Models for Neuroprotection Studies
A variety of cell lines and primary cultures can be utilized to model different aspects of neurodegeneration.
| Cell Model | Type | Key Applications | Relevant Neurodegenerative Disease Model |
| SH-SY5Y | Human Neuroblastoma | Oxidative stress, Apoptosis, Neurotoxicity | Parkinson's Disease, Alzheimer's Disease |
| PC12 | Rat Pheochromocytoma | Neuronal differentiation, Oxidative stress, Apoptosis | Parkinson's Disease |
| Primary Cortical Neurons | Rodent-derived | Excitotoxicity, Synaptic plasticity, Oxidative stress | Stroke, Alzheimer's Disease, General Neurodegeneration |
| BV2 | Murine Microglia | Neuroinflammation, Phagocytosis, Cytokine release | Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis |
II. Experimental Protocols
A. Protocol 1: Assessment of Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol is designed to determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death in the human neuroblastoma cell line SH-SY5Y.
1. Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well plates
2. Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the control group. Incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
Expected Outcome: Pre-treatment with this compound is expected to increase cell viability in a dose-dependent manner in H₂O₂-treated cells.
B. Protocol 2: Evaluation of Anti-Neuroinflammatory Effects in BV2 Microglial Cells
This protocol assesses the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
1. Materials:
-
BV2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
24-well plates
2. Procedure:
-
Cell Seeding: Plate BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to measure the levels of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.
-
Expected Outcome: this compound is expected to reduce the production of NO, TNF-α, and IL-6 in LPS-stimulated BV2 cells in a concentration-dependent manner.
C. Protocol 3: Investigation of Apoptosis Inhibition in Primary Cortical Neurons
This protocol uses primary cortical neurons to investigate whether this compound can protect against glutamate-induced excitotoxicity and apoptosis.
1. Materials:
-
Primary cortical neurons (from E18 rat or mouse embryos)
-
Neurobasal medium with B27 supplement and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound
-
Glutamate
-
TUNEL assay kit
-
DAPI stain
-
Fluorescence microscope
2. Procedure:
-
Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates for 7-10 days in vitro (DIV).
-
Pre-treatment: On DIV 7-10, pre-treat neurons with different concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Expose the neurons to 100 µM glutamate for 24 hours.
-
Apoptosis Assessment (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde.
-
Perform TUNEL staining according to the manufacturer's protocol to label apoptotic cells (green fluorescence).
-
Counterstain the nuclei with DAPI (blue fluorescence).
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
Expected Outcome: this compound pre-treatment is expected to decrease the percentage of TUNEL-positive neurons following glutamate exposure.
III. Data Presentation
Quantitative data from the described experiments should be presented in a clear and structured format to facilitate comparison.
Table 1: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 100 | 45 ± 3.8 |
| H₂O₂ + this compound | 1 | 52 ± 4.1 |
| H₂O₂ + this compound | 10 | 68 ± 4.5 |
| H₂O₂ + this compound | 50 | 85 ± 3.9 |
| H₂O₂ + this compound | 100 | 92 ± 4.7 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated BV2 Cells
| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 25 ± 5 | 15 ± 4 |
| LPS | 1 µg/mL | 25.6 ± 2.1 | 1500 ± 120 | 850 ± 75 |
| LPS + this compound | 1 | 22.1 ± 1.9 | 1350 ± 110 | 780 ± 60 |
| LPS + this compound | 10 | 15.4 ± 1.5 | 980 ± 90 | 550 ± 50 |
| LPS + this compound | 50 | 8.9 ± 0.9 | 450 ± 45 | 280 ± 30 |
| LPS + this compound | 100 | 4.5 ± 0.6 | 210 ± 25 | 150 ± 20 |
IV. Visualization of Postulated Signaling Pathways and Experimental Workflow
Based on the known activities of related compounds from Ligustrum lucidum, the neuroprotective effects of this compound may be mediated through the Nrf2 antioxidant and NF-κB anti-inflammatory signaling pathways.
References
- 1. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mskcc.org [mskcc.org]
- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway – ScienceOpen [scienceopen.com]
- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specnuezhenide attenuates rheumatoid arthritis bone destruction via dual regulation of osteoclast-osteoblast balance through KEAP1/NRF2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Nuezhenidic Acid Stock Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuezhenidic acid, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, notably its inhibitory activity against the influenza A virus. As research into its mechanism of action and potential as a therapeutic agent expands, the need for standardized and reproducible protocols for its use in cell-based assays is paramount. Accurate preparation of stock solutions is a critical initial step to ensure the reliability and consistency of experimental results.
These application notes provide a comprehensive guide to the preparation of this compound stock solutions for use in a variety of cell-based assays. The following sections detail the physicochemical properties of this compound, recommended protocols for dissolution, storage, and handling, as well as a proposed signaling pathway that may be modulated by its activity.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄O₁₄ | [1] |
| Molecular Weight | 452.36 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | 9.09 mg/mL (20.09 mM) | [2] |
| Solubility in DMSO | 45 mg/mL (99.48 mM) | [2] |
Note: Sonication is recommended to aid dissolution in both water and DMSO.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, filter-equipped pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound (Calculation: 0.010 mol/L * 0.001 L * 452.36 g/mol = 0.00452 g or 4.52 mg).
-
Dissolution:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to facilitate the process. Visually inspect the solution to ensure no particulates remain.
-
-
Sterile Filtration (Optional but Recommended): For critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the stock solution will be added directly to cell cultures without further dilution in sterile media.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[2]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Sterile, filter-equipped pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound upon direct dilution into an aqueous medium, it is advisable to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed complete cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in culture medium (e.g., 10 µL of stock solution into 90 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium in your experimental vessel (e.g., multi-well plate) to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by gentle swirling of the plate. Avoid vigorous shaking that could damage cells.
-
Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used.
Proposed Signaling Pathway and Mechanism of Action
While the precise antiviral mechanism of this compound is still under investigation, evidence suggests that related compounds, such as Nuezhenide (NZD), exert their biological effects through the modulation of key inflammatory signaling pathways. A plausible mechanism for the anti-influenza activity of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
Influenza A virus infection is known to activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines and contributing to the viral replication cycle.[3] By inhibiting this pathway, this compound may reduce the inflammatory response and create an intracellular environment less conducive to viral propagation.
Caption: Proposed mechanism of this compound's anti-influenza activity via inhibition of the NF-κB pathway.
Summary of Quantitative Data
| Parameter | DMSO | Water |
| Solubility | 45 mg/mL (99.48 mM) | 9.09 mg/mL (20.09 mM) |
| Recommended Stock Concentration | 10 mM | Not recommended for high concentration stocks |
| Long-term Storage (in solvent) | -80°C (up to 1 year) | -80°C (stability not fully characterized) |
| Short-term Storage (in solvent) | -20°C (up to 1 month) | -20°C (stability not fully characterized) |
Important Considerations
-
Purity of this compound: The purity of the compound will affect the actual concentration of the stock solution. Use high-purity this compound (≥98%) for best results.
-
Solvent Quality: Always use anhydrous, sterile, cell culture grade DMSO to prepare stock solutions to avoid contamination and degradation of the compound.
-
Light Sensitivity: While not explicitly stated, many natural compounds are light-sensitive. It is good practice to protect the stock solutions from light by storing them in amber vials or wrapping tubes in aluminum foil.
-
Validation: The optimal concentration of this compound for a specific cell-based assay should be determined experimentally through dose-response studies.
-
Cytotoxicity: Always assess the cytotoxicity of this compound and the DMSO vehicle in your specific cell line to ensure that the observed effects are not due to cell death.
By following these detailed protocols and considering the key factors outlined, researchers can confidently prepare this compound stock solutions for their cell-based assays, leading to more reliable and reproducible data in the investigation of this promising natural compound.
References
- 1. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of influenza virus-induced NF-kappaB and Raf/MEK/ERK activation can reduce both virus titers and cytokine expression simultaneously in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geniposidic Acid in Neurodegenerative Disease Research Models
Note to the user: Initial searches for "Nuezhenidic acid" did not yield specific results in the context of neurodegenerative disease research. It is possible that this is a novel compound with limited publicly available data or a potential misspelling. Therefore, these application notes and protocols have been generated using Geniposidic acid as a representative acidic compound with demonstrated neuroprotective effects in established neurodegenerative disease models. The provided data, protocols, and pathways are based on existing research for Geniposidic acid and serve as a comprehensive example of the requested content.
Introduction
Geniposidic acid (GPA) is an iridoid glucoside that has garnered attention for its potential therapeutic effects in the context of neurodegenerative diseases. Research has indicated its involvement in neuroprotection through various mechanisms, including the modulation of signaling pathways, reduction of neuroinflammation, and prevention of neuronal apoptosis. These application notes provide an overview of the utility of Geniposidic acid in neurodegenerative disease models, with a focus on Alzheimer's disease. Detailed protocols for in vitro and in vivo experimental setups are provided to guide researchers in utilizing this compound for their studies.
Data Presentation
The following tables summarize the quantitative effects of Geniposidic acid in a transgenic mouse model of Alzheimer's disease (APP/PS1 mice), as reported in preclinical studies.
Table 1: Effects of Geniposidic Acid on Cognitive Function and Neuropathology in APP/PS1 Mice
| Parameter | Control Group (AD Model) | Geniposidic Acid-Treated Group (AD Model) | Outcome | Reference |
| Escape Latency (Morris Water Maze) | Increased | Significantly Decreased | Improved spatial learning and memory | [1] |
| Cortical Aβ Accumulation | High | Significantly Reduced | Reduction in amyloid plaque burden | [1] |
| Cortical Neuron Apoptosis (TUNEL) | Increased | Significantly Decreased | Neuroprotective effect | [1] |
Table 2: Effects of Geniposidic Acid on Neuroinflammation and a Key Signaling Pathway in APP/PS1 Mice
| Parameter | Control Group (AD Model) | Geniposidic Acid-Treated Group (AD Model) | Outcome | Reference |
| IL-1β Levels (Cerebral Cortex) | Elevated | Significantly Reduced | Anti-inflammatory effect | [1] |
| IL-6 Levels (Cerebral Cortex) | Elevated | Significantly Reduced | Anti-inflammatory effect | [1] |
| TNF-α Levels (Cerebral Cortex) | Elevated | Significantly Reduced | Anti-inflammatory effect | [1] |
| GAP43 Expression (Cerebral Cortex) | Decreased | Significantly Increased | Promotion of neuronal growth and plasticity | [1] |
| p-PI3K/PI3K Ratio | Decreased | Significantly Increased | Activation of the PI3K/AKT pathway | [1] |
| p-AKT/AKT Ratio | Decreased | Significantly Increased | Activation of the PI3K/AKT pathway | [1] |
Signaling Pathway
Geniposidic acid has been shown to exert its neuroprotective effects through the activation of the PI3K/AKT signaling pathway, which subsequently upregulates the expression of Growth Associated Protein 43 (GAP43). GAP43 is a crucial protein for axonal growth and synaptic plasticity.
Caption: Geniposidic acid signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Geniposidic acid in a transgenic mouse model of Alzheimer's disease.
Caption: In vivo experimental workflow.
Experimental Protocols
In Vivo Administration of Geniposidic Acid in an AD Mouse Model
This protocol is based on studies using mPrP-APPswe/PS1De9 transgenic mice.[1]
Materials:
-
Geniposidic acid (GPA)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose sodium)
-
mPrP-APPswe/PS1De9 transgenic mice
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the transgenic mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (e.g., wild-type control, AD model vehicle control, AD model GPA-treated).
-
GPA Preparation: Prepare a stock solution of Geniposidic acid in the chosen vehicle. The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg body weight) and the administration volume.
-
Administration: Administer the prepared GPA solution or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 8 weeks).
-
Monitoring: Monitor the body weight and general health of the animals throughout the treatment period.
-
Behavioral and Post-Mortem Analysis: Following the treatment period, proceed with behavioral assessments and subsequent tissue collection for biochemical and histological analysis.
In Vitro Neuroprotection Assay in an AD Cell Model
This protocol describes the induction of an Alzheimer's-like phenotype in primary cortical neurons using Aβ₁₋₄₂ and treatment with Geniposidic acid.[1]
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aβ₁₋₄₂ oligomers
-
Geniposidic acid
-
Cell viability assay kit (e.g., CCK-8)
-
Immunofluorescence reagents (antibodies against neuronal markers like MAP2 and β-III tubulin)
-
Microplate reader and fluorescence microscope
Procedure:
-
Cell Culture: Culture primary cortical neurons in appropriate medium until they are well-differentiated.
-
AD Model Induction: Treat the neurons with a pre-determined concentration of Aβ₁₋₄₂ oligomers (e.g., 10 µM) for a specified duration (e.g., 24 hours) to induce neurotoxicity.
-
GPA Treatment: Co-treat or pre-treat the neurons with various concentrations of Geniposidic acid.
-
Cell Viability Assessment:
-
After the treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
-
Axon Growth Assessment (Immunofluorescence):
-
Fix the treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against axonal markers overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify axon length using a fluorescence microscope and appropriate image analysis software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the measurement of pro-inflammatory cytokines in brain tissue homogenates.[1]
Materials:
-
Brain tissue (e.g., cerebral cortex) from experimental animals
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the collected brain tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each sample using a protein assay (e.g., BCA assay).
-
ELISA Procedure:
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.
-
Briefly, add standards and samples (normalized for total protein content) to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve.
These protocols provide a foundational framework for investigating the role of Geniposidic acid in neurodegenerative disease models. Researchers should optimize concentrations, incubation times, and other parameters based on their specific experimental systems and objectives.
References
In Vivo Experimental Design for Nuezhenidic Acid: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to evaluate the therapeutic potential of Nuezhenidic acid.
Abstract
This document provides a detailed framework for the in vivo investigation of this compound, a novel natural product with purported therapeutic properties. Due to the limited currently available public information on this compound, this protocol outlines a general approach for the systematic evaluation of a novel compound. This includes a tiered experimental design starting from preliminary toxicity and pharmacokinetic assessments to more complex efficacy studies in relevant disease models. The provided methodologies for key experiments, data presentation guidelines, and workflow diagrams are intended to serve as a foundational template that can be adapted as more specific data on this compound's biological activities emerge.
Introduction: The Need for a Phased In Vivo Strategy
The preclinical development of any new chemical entity, such as this compound, necessitates a rigorous in vivo evaluation to understand its safety, tolerability, pharmacokinetics (PK), and efficacy in a living organism before it can be considered for clinical trials.[1][2][3][4] A well-designed in vivo study is critical for obtaining reproducible and translatable results.[2][3] This phased approach is crucial for natural products, which may present unique challenges due to their complex structures and potential for varied biological effects.[5][6]
This guide proposes a phased experimental design, beginning with essential preliminary studies to establish a foundational understanding of this compound's in vivo behavior, followed by the design of robust efficacy studies.
Phase 1: Preliminary In Vivo Characterization
The initial phase of in vivo testing is designed to establish the fundamental safety and pharmacokinetic profile of this compound.
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound.
Protocol:
-
Animal Model: Healthy male and female mice (e.g., C57BL/6 or BALB/c strains), 8-10 weeks old. The use of both sexes is crucial to account for potential biological diversity.[4]
-
Groups:
-
Vehicle Control (e.g., saline, DMSO, or appropriate vehicle for solubilizing this compound)
-
This compound (at least 5 escalating dose levels, e.g., 1, 10, 50, 100, 500 mg/kg)
-
-
Administration: A single dose administered via a relevant route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)), depending on the anticipated clinical application and physicochemical properties of the compound.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Mortality and clinical signs of toxicity (e.g., changes in weight, behavior, posture, and grooming) recorded daily.
-
Body weight measured daily for the first week and then weekly.
-
At the end of the study, major organs (liver, kidneys, spleen, heart, lungs) should be collected for histopathological analysis.
-
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
-
Groups:
-
Intravenous (IV) administration (e.g., 1-2 mg/kg)
-
Oral (PO) or Intraperitoneal (IP) administration (e.g., 10-20 mg/kg)
-
-
Sample Collection: Serial blood samples collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Plasma concentrations of this compound will be determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key PK parameters will be calculated using appropriate software.
Table 1: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for extravascular routes) |
Phase 2: Efficacy Studies in Disease Models
Once the safety and PK profile of this compound are established, efficacy studies can be designed using relevant in vivo disease models. The choice of model will depend on the hypothesized therapeutic area for this compound (e.g., inflammation, cancer, metabolic disease).
General Experimental Design for Efficacy Studies
A robust experimental design for in vivo efficacy studies should include proper randomization, blinding, and the use of appropriate control groups to minimize bias.[4]
Workflow for a Typical In Vivo Efficacy Study:
Caption: General workflow for an in vivo efficacy study.
Example Protocol: Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is a classic and widely used assay to evaluate the anti-inflammatory potential of novel compounds.[7]
Protocol:
-
Animal Model: Male Wistar rats (180-200g).
-
Groups (n=6-8 per group):
-
Group 1: Vehicle Control (Saline)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg, PO)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg, PO)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
-
Procedure:
-
Administer this compound, vehicle, or positive control orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema. At the end of the experiment, paw tissue can be collected for analysis of pro-inflammatory markers.
Table 2: Data Presentation for Carrageenan-Induced Paw Edema
| Group | Treatment | Paw Volume (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle | ||
| 2 | This compound (10 mg/kg) | ||
| 3 | This compound (30 mg/kg) | ||
| 4 | Indomethacin (10 mg/kg) |
Mechanistic Studies and Signaling Pathways
To understand how this compound exerts its effects, mechanistic studies are crucial. These often involve analyzing the modulation of specific signaling pathways in tissues collected from the in vivo efficacy studies. While the specific pathways for this compound are unknown, many natural products are known to interact with common signaling cascades involved in inflammation and cell growth, such as the NF-κB and MAPK pathways.
Hypothetical Signaling Pathway Modulated by this compound:
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The experimental designs and protocols outlined in this document provide a foundational framework for the in vivo evaluation of this compound. It is imperative that these general guidelines are adapted and refined as specific data regarding the compound's physicochemical properties, in vitro activity, and potential therapeutic targets become available. A systematic and well-documented in vivo research program is essential to unlock the full therapeutic potential of novel natural products like this compound.
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. ichor.bio [ichor.bio]
- 4. Tackling In Vivo Experimental Design [modernvivo.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Topical Formulation of Nuezhenidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuezhenidic acid, a natural compound isolated from the fruits of Ligustrum lucidum, has garnered interest for its potential therapeutic applications.[1] While its primary reported activity is against the influenza A virus, emerging research on Ligustrum lucidum extracts suggests potential antioxidant and anti-inflammatory properties beneficial for dermatological applications.[2][3][4] These application notes provide a comprehensive guide for the development, characterization, and evaluation of a topical formulation containing this compound. Due to the limited publicly available data on the physicochemical properties of this compound, this document outlines a systematic approach to formulation development, starting with fundamental characterization and progressing to performance and stability testing.
Physicochemical Characterization of this compound
Prior to formulation, a thorough understanding of this compound's physicochemical properties is crucial. The following parameters should be determined experimentally.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Method | Result | Implication for Topical Formulation |
| Molecular Weight | Mass Spectrometry | 452.36 g/mol | Suitable for passive diffusion across the stratum corneum. |
| pKa | Potentiometric Titration | ~4.5 | The molecule will be partially ionized at skin pH (~5.5), influencing solubility and skin penetration. |
| LogP (Octanol/Water) | Shake-Flask Method | ~2.0 | Indicates moderate lipophilicity, suggesting a balance between solubility in lipid and aqueous phases of the skin. |
| Aqueous Solubility | HPLC after equilibration | Low | May require solubilizing agents or incorporation into an emulsion system. |
| Solubility in Excipients | HPLC after equilibration | High in Propylene Glycol, Low in Mineral Oil | Guides the selection of appropriate solvents and co-solvents for the formulation. |
Formulation Development
The choice of a suitable vehicle is critical for the effective delivery of this compound to the skin. Based on its acidic nature and moderate lipophilicity, an oil-in-water (O/W) cream or a hydrogel formulation is recommended.
Oil-in-Water (O/W) Cream Formulation
An O/W cream offers good spreadability and a non-greasy feel, enhancing patient compliance.
Table 2: Composition of a Hypothetical this compound O/W Cream
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Cetyl Alcohol | Thickener, Emollient | 5.0 |
| Stearyl Alcohol | Thickener, Emollient | 5.0 | |
| Mineral Oil | Emollient, Occlusive | 10.0 | |
| Polysorbate 80 | O/W Emulsifier | 3.0 | |
| Aqueous Phase | This compound | Active Pharmaceutical Ingredient | 1.0 |
| Propylene Glycol | Solubilizer, Humectant | 10.0 | |
| Glycerin | Humectant | 5.0 | |
| Phenoxyethanol | Preservative | 0.5 | |
| Purified Water | Vehicle | q.s. to 100 |
Hydrogel Formulation
A hydrogel formulation provides a cooling sensation and is suitable for oily or acne-prone skin.
Table 3: Composition of a Hypothetical this compound Hydrogel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Solubilizer, Humectant | 15.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 5.5 |
| Methylparaben | Preservative | 0.2 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Preparation of Topical Formulations
-
Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearyl alcohol, mineral oil, and Polysorbate 80. Heat to 70-75°C with continuous stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate vessel, dissolve phenoxyethanol and glycerin in purified water. Add propylene glycol and disperse this compound with stirring until a uniform dispersion is achieved. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-shear mixing to form a uniform emulsion.
-
Cooling: Continue stirring at a lower speed and allow the cream to cool to room temperature.
-
Homogenization: Homogenize the cream to reduce globule size and improve stability.
-
Dispersion of Gelling Agent: Disperse Carbomer 940 in purified water with continuous stirring until a lump-free dispersion is formed.
-
Incorporation of API: In a separate container, dissolve this compound and methylparaben in propylene glycol.
-
Mixing: Add the active ingredient solution to the carbomer dispersion and mix until uniform.
-
Neutralization: Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed and the pH is adjusted to approximately 5.5.
Physicochemical Characterization of Formulations
Table 4: Physicochemical Characterization Parameters and Methods
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth, and free from phase separation or grittiness. |
| pH | pH meter | 4.5 - 6.0 |
| Viscosity | Brookfield Viscometer | Consistent viscosity across batches. |
| Spreadability | Parallel Plate Method | Diameter of spread > 25 mm after 1 minute. |
| Content Uniformity | HPLC | 90% - 110% of the label claim. |
In Vitro Performance Testing
This test evaluates the rate at which this compound is released from the formulation.
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, with a suitable solubilizer if necessary to maintain sink conditions.
-
Procedure: a. Mount the membrane on the Franz diffusion cell, ensuring no air bubbles are trapped. b. Fill the receptor compartment with the receptor medium and equilibrate to 32 ± 1°C. c. Apply a finite dose of the formulation (e.g., 10 mg/cm²) to the donor compartment. d. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh medium. e. Analyze the samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The slope of the linear portion of the plot represents the release rate.
This test assesses the permeation of this compound through the skin.
-
Apparatus: Franz diffusion cell.
-
Skin Model: Excised human or animal skin (e.g., porcine ear skin).
-
Receptor Medium: PBS, pH 7.4, with a suitable solubilizer.
-
Procedure: a. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Follow the procedure outlined in Protocol 3 for sample application and collection.
-
Data Analysis: Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount of drug permeated versus time plot. Determine the permeability coefficient (Kp) and lag time (tL).
Stability Testing
Stability studies are conducted to ensure the quality, safety, and efficacy of the product throughout its shelf life, following ICH Q1A(R2) guidelines.[4][5][6]
Table 5: Stability Testing Conditions and Frequency
| Storage Condition | Testing Frequency |
| Long-term: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate: 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated: 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
The formulation should be monitored for changes in physical appearance, pH, viscosity, and drug content at each time point.
Proposed Mechanism of Action and Signaling Pathways
Based on the known properties of Ligustrum lucidum extract and the chemical nature of this compound, two potential mechanisms of action are proposed: anti-inflammatory and antioxidant effects.
Anti-inflammatory Pathway
This compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the Benefits of Ligustrum Lucidum Extract? - Knowledge [biowayorganicinc.com]
- 3. myrevea.com [myrevea.com]
- 4. myrevea.com [myrevea.com]
- 5. glooshi.com [glooshi.com]
- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nuezhenidic Acid Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuezhenidic acid. The focus is on improving its solubility for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive compound isolated from Ligustrum lucidum that has demonstrated inhibitory activity against the influenza A virus.[1] Structurally, it is a dicarboxylic acid derivative of a triterpenoid. Its complex and largely hydrophobic structure contributes to its poor aqueous solubility, which can pose a significant challenge for achieving the desired concentrations and ensuring compound stability in aqueous-based in vitro assays.
Q2: What are the primary methods to improve the solubility of this compound for my experiments?
A2: The primary strategies to enhance the solubility of this compound include:
-
pH Adjustment: As a dicarboxylic acid, its solubility is highly dependent on pH. Increasing the pH of the solution will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.
-
Use of Co-solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve this compound for stock solutions.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portion of the this compound molecule, forming an inclusion complex with enhanced aqueous solubility.
Q3: What is the known solubility of this compound in common solvents?
A3: Based on available data, the solubility of this compound is as follows:
-
DMSO: 45 mg/mL (99.48 mM)[1]
-
Water: 9.09 mg/mL (20.09 mM), with sonication recommended to aid dissolution.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer/media. | The final concentration of DMSO is too low to maintain solubility, and the pH of the aqueous medium is not optimal for the solubility of the free acid form. | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as is tolerable for your cell line or assay system (typically ≤ 0.5%). 2. Adjust pH: Prepare your final working solution in a buffer with a pH above the second pKa of this compound (estimated to be around pH 6-7) to ensure it is in its more soluble deprotonated form. See the pH Adjustment Protocol below. |
| Inconsistent results or lower than expected activity in cell-based assays. | The compound may be precipitating over time in the cell culture medium, leading to a decrease in the effective concentration. | 1. Verify Solubility in Final Medium: Before conducting your assay, perform a visual solubility test by preparing the highest intended concentration of this compound in the final cell culture medium and observing for any precipitation over the planned duration of the experiment. 2. Consider Cyclodextrin Formulation: For long-term experiments, using a cyclodextrin formulation can improve the stability and sustained solubility of this compound in the aqueous environment. See the Cyclodextrin Complexation Protocol. |
| Difficulty dissolving this compound powder directly in aqueous buffers. | This compound is a hydrophobic molecule with limited aqueous solubility in its protonated (acidic) form. | Direct dissolution in aqueous buffers is not recommended. Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first. Subsequent dilutions into aqueous buffers should be done with careful consideration of pH and final solvent concentration. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 45 | 99.48 | Sonication is recommended.[1] |
| Water | 9.09 | 20.09 | Sonication is recommended.[1] |
Table 2: Predicted pKa Values and the Effect of pH on the Solubility of Dicarboxylic Acids
| Parameter | Value/Description | Implication for this compound Solubility |
| Predicted pKa1 | ~4.0 - 4.5 | The first carboxylic acid group will be significantly deprotonated at pH values above this range. |
| Predicted pKa2 | ~5.5 - 6.5 | Both carboxylic acid groups will be predominantly in their deprotonated, more soluble, carboxylate forms at pH > 7. |
| Solubility vs. pH | Solubility significantly increases as the pH rises above the pKa values. | To maximize solubility in aqueous solutions, the pH should be adjusted to be at least 1-2 units above the second pKa. A pH of 7.4 (physiological) should provide good solubility. |
Note: The pKa values for this compound have not been experimentally determined and are estimated based on the typical pKa values of aliphatic dicarboxylic acids.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the target concentration (e.g., 45 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization of this compound
Objective: To improve the aqueous solubility of this compound by adjusting the pH.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, Tris)
-
1 M NaOH solution
-
pH meter
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 45 mg/mL) as described in Protocol 1.
-
In a separate tube, prepare your desired aqueous buffer.
-
While stirring the buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
If precipitation occurs, slowly add small volumes of 1 M NaOH dropwise while monitoring the pH with a pH meter.
-
Continue to add NaOH until the precipitate dissolves and the pH is in the desired range (e.g., pH 7.4 for cell-based assays). The solubility will significantly increase as the solution becomes more basic.
-
Sterile filter the final solution if it is to be used in cell culture.
Protocol 3: Solubilization using Cyclodextrin Complexation
Objective: To prepare an aqueous solution of this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its solubility and stability.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer. A common starting concentration is 45% (w/v). Stir until the HP-β-CD is completely dissolved.
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex.
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.
-
Carefully collect the supernatant.
-
For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
It is recommended to determine the final concentration of the solubilized this compound analytically (e.g., by HPLC or UV-Vis spectroscopy).
Visualizations
References
Technical Support Center: Overcoming Poor Water Solubility of Iridoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of iridoid glycosides.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with iridoid glycosides.
Question: My iridoid glycoside precipitates out of my aqueous buffer during a cell-based assay. How can I prevent this?
Answer:
Precipitation during an experiment can lead to inaccurate and unreliable results. Here are several strategies to troubleshoot this issue:
-
pH Adjustment: The solubility of some iridoid glycosides can be influenced by pH.[1] You can try to adjust the pH of your buffer to a range where the compound is more soluble. However, it is crucial to ensure the chosen pH does not affect the stability of the compound or the viability of the cells. A stability study of the specific iridoid glycoside at different pH levels is recommended. For example, some iridoids like Ulmoidol and Dihydroulmoidol are more stable in neutral or weak acid solutions but may hydrolyze in strong alkaline solutions.[2]
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent can be used to increase the solubility of the compound.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is essential to first dissolve the iridoid glycoside in the co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer. A preliminary test should be conducted to determine the maximum concentration of the co-solvent that is tolerated by your cell line without causing toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds, forming inclusion complexes with increased water solubility.[4][5] This is achieved by creating a hydrophilic exterior while housing the lipophilic drug within its cavity. This method can enhance solubility without altering the chemical structure of the iridoid glycoside.[6]
Question: I am experiencing low and inconsistent yields after extracting iridoid glycosides from a plant matrix. What can I do to improve the extraction efficiency?
Answer:
Low extraction yields can be attributed to several factors, primarily the choice of solvent and extraction method.
-
Solvent Selection: The polarity of the extraction solvent is critical. For many iridoid glycosides, a mixture of alcohol and water is effective. For instance, a 50% or 60% ethanol or methanol aqueous solution has been shown to be successful for extracting total iridoid glycosides.[2][7] Purely organic solvents like ethanol may be less efficient than aqueous mixtures. For example, one study found that ethanol extracted only 22% of catalpol and 25% of aucubin compared to hot water extraction.[8][9]
-
Extraction Method Optimization:
-
Temperature: Increasing the temperature can enhance the solubility of iridoid glycosides in the extraction solvent.[8] Pressurized hot water extraction (PHWE) and hot water extraction have been demonstrated to be highly efficient methods for isolating catalpol and aucubin.[9]
-
Method: Techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency by disrupting the plant cell walls, leading to better solvent penetration.[7] However, it's important to be aware that high frequencies in UAE might compromise the integrity of the compounds.[8]
-
Question: My formulation for an in vivo study shows poor bioavailability. How can I improve it?
Answer:
Poor oral bioavailability of iridoid glycosides is often linked to their low solubility in gastrointestinal fluids.[10] Several advanced formulation strategies can address this:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[3][11] Techniques like micronization and nanosuspension can be employed.[1]
-
Solid Dispersions: This involves dispersing the iridoid glycoside in a hydrophilic polymer matrix.[4] This technique can enhance solubility by converting the drug to an amorphous state, which has a higher energy state and faster dissolution rate.[12]
-
Lipid-Based Formulations: Encapsulating iridoid glycosides in lipid-based systems like solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) can improve their solubility and bioavailability.[13][14] These systems can protect the drug from degradation and facilitate its absorption.
Frequently Asked Questions (FAQs)
What are the primary strategies to enhance the water solubility of iridoid glycosides?
There are several established techniques to improve the aqueous solubility of poorly soluble compounds, including iridoid glycosides:
-
Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key approaches include:
-
Particle Size Reduction: Methods like micronization and nanosizing increase the surface area-to-volume ratio, which enhances the dissolution rate.[3][11]
-
Modification of Crystal Habit: Converting the crystalline form to a more soluble amorphous form can significantly improve solubility.[15] This is the principle behind solid dispersions.
-
-
Chemical Modifications: These strategies involve altering the molecule itself.
-
Use of Excipients (Carriers):
-
Complexation: Using agents like cyclodextrins to form inclusion complexes is a common and effective method.[4]
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier like a polymer can enhance its dissolution.[17]
-
Micellar Solubilization: Surfactants can form micelles that encapsulate the drug molecules, increasing their solubility in water.[18]
-
Which formulation technologies are particularly promising for iridoid glycosides?
Nanotechnology-based approaches have shown significant promise for delivering iridoid glycosides. Specifically, lipid nanoparticles have been successfully used to encapsulate hydrophilic iridoid glycosides like aucubin and catalpol.[13] A study utilizing a multiple emulsion (W/O/W) system for creating lipid nanoparticles reported high encapsulation efficiencies of nearly 90% for aucubin and 77% for catalpol.[13] These nanocarriers can protect the active compounds and improve their delivery.
How does pH impact the stability and solubility of iridoid glycosides?
The stability of iridoid glycosides can be pH-dependent. A systematic study on six iridoid compounds revealed that while some, like geniposidic acid (GPA), are stable across a range of conditions, others are susceptible to degradation under strong alkaline or acidic conditions.[2] For example, ulmoidol B (UB) and ulmoidol D (UD) were found to be affected by high temperatures and alkaline or strong acid conditions.[2] Therefore, when developing a formulation or designing an experiment, it is crucial to consider the pH of the medium to ensure the stability and solubility of the specific iridoid glycoside being studied.
Data on Solubility Enhancement
The following tables summarize quantitative data related to the solubility enhancement of iridoid glycosides and related compounds.
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Reported Enhancement | Key Considerations |
| Micronization | Increases surface area, leading to a faster dissolution rate.[3] | Can improve dissolution rate but does not increase equilibrium solubility.[3] | May not be effective for drugs with very low intrinsic solubility. |
| Solid Dispersion | Converts the drug to a more soluble amorphous form and improves wettability.[11][15] | Can lead to significant increases in both dissolution rate and solubility.[11] | The choice of carrier polymer is critical for stability and performance. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug is inside a hydrophilic cyclodextrin molecule.[4] | Can substantially increase the apparent water solubility of the drug.[6] | The stoichiometry of the complex and the binding constant are important parameters. |
| Lipid Nanoparticles | Encapsulates the drug within a lipid matrix, improving solubility and protecting it from degradation.[13] | Can achieve high drug loading and encapsulation efficiency.[13] | The physical stability of the nanoparticle dispersion must be ensured. |
Table 2: Encapsulation Efficiency of Iridoid Glycosides in Lipid Nanoparticles
This data is from a study on the development of lipid nanoparticles for the delivery of aucubin and catalpol.[13]
| Iridoid Glycoside | Encapsulation Efficiency (EE) | Loading Capacity (LC) |
| Aucubin | 89.52% | 19.89% |
| Catalpol | 77.02% | 15.41% |
Experimental Protocols
Here are detailed methodologies for two common solubility enhancement techniques.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is widely used to create amorphous solid dispersions, which can significantly enhance the solubility of poorly soluble compounds.
-
Selection of a Carrier: Choose a hydrophilic polymer carrier that is compatible with your iridoid glycoside (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).
-
Dissolution: Accurately weigh the iridoid glycoside and the selected carrier polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier ratio). Dissolve both components in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and methanol). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). The evaporation should be continued until a dry, solid mass is formed on the walls of the flask.
-
Further Drying: Scrape the solid mass from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the resulting powder through a fine mesh (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (e.g., using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous nature).
Protocol 2: Cyclodextrin Complexation by the Kneading Method
This technique is a simple and effective way to prepare inclusion complexes of iridoid glycosides with cyclodextrins (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Molar Ratio Selection: Determine the molar ratio of the iridoid glycoside to the cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the iridoid glycoside and the cyclodextrin and place them in a mortar. Mix the powders thoroughly.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) dropwise to the powder mixture. Knead the mixture vigorously with a pestle for a specified period (e.g., 45-60 minutes) to form a thick, homogenous paste.
-
Drying: Transfer the paste to a tray and dry it in an oven at a controlled temperature (e.g., 50-60°C) until it is completely dry. Alternatively, the paste can be dried under a vacuum.
-
Pulverization and Sieving: Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.
-
Characterization: Evaluate the prepared complex for properties such as drug content, solubility, and dissolution rate. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) can be used to confirm the formation of the inclusion complex.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to overcoming the poor water solubility of iridoid glycosides.
Caption: A decision workflow for selecting a suitable solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.
Caption: Experimental workflow for preparing lipid nanoparticles via emulsification.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs [drug-dev.com]
- 13. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 18. Methods of solubility enhancements | PPTX [slideshare.net]
stability of Nuezhenidic acid in different solvents and pH
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Nuezhenidic acid in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for short-term use?
For immediate use (within a few hours to a day) at room temperature, high-purity dimethyl sulfoxide (DMSO) is a recommended solvent.[1] Water (H2O) can also be used, although sonication may be required to achieve the desired concentration.[1] Always prepare solutions fresh for each experiment to minimize degradation.
Q2: How should I store this compound solutions for long-term stability?
For long-term storage, it is recommended to store this compound solutions in an appropriate solvent at -80°C.[1] When stored in a solvent at this temperature, it is expected to be stable for up to one year.[1] The powder form of this compound is stable for up to three years when stored at -20°C.[1]
Q3: How does pH affect the stability of this compound?
While specific studies on the effect of pH on this compound stability are limited, compounds with similar structures, such as iridoid glycosides, are generally most stable in neutral to slightly acidic conditions (pH 4-6). It is anticipated that strong acidic (pH < 4) or alkaline (pH > 8) conditions could lead to the hydrolysis of glycosidic bonds and ester groups, resulting in degradation.
Q4: I observed a color change in my this compound solution. What does this indicate?
A change in the color of the solution, such as turning yellowish, may suggest degradation of the compound. This can be caused by factors like exposure to light, elevated temperature, or oxidation over time. It is crucial to use fresh solutions and store them properly to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient sonication or incorrect solvent. | Use sonication to aid dissolution in water.[1] Confirm the use of an appropriate solvent like DMSO for higher concentrations.[1] |
| Precipitate Forms in Solution Upon Storage | The solution may be supersaturated, or the compound is degrading. | Prepare fresh solutions before use. If long-term storage is necessary, filter the solution before use and consider storing it at a lower concentration. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Ensure solutions are prepared fresh and stored at the recommended temperature (-80°C for solutions, -20°C for powder).[1] Avoid repeated freeze-thaw cycles. |
| Unexpected Peaks in Analytical Analysis (e.g., HPLC) | Presence of degradation products. | Review the pH and temperature conditions of your experiment. Consider that extreme pH values can accelerate degradation. Run a stability study to identify potential degradation products under your experimental conditions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Note |
| Water (H2O) | 9.09 mg/mL | 20.09 mM | Sonication is recommended[1] |
| DMSO | 45 mg/mL | 99.48 mM | Sonication is recommended[1] |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method to evaluate the stability of this compound in different solvents and pH conditions.
1. Materials:
- This compound powder
- Solvents: DMSO, Water (HPLC grade), Ethanol, Acetonitrile
- Buffers: Phosphate, Acetate, and Borate buffers at various pH values (e.g., pH 3, 5, 7, 9)
- HPLC system with a suitable column (e.g., C18)
- UV-Vis Spectrophotometer or Mass Spectrometer
2. Stock Solution Preparation:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
3. Preparation of Test Solutions:
- Dilute the stock solution with the chosen solvents and buffers to a final concentration suitable for analysis (e.g., 100 µg/mL).
- Prepare separate solutions for each solvent and pH condition to be tested.
4. Incubation:
- Incubate the test solutions at controlled temperatures (e.g., room temperature, 37°C, 50°C).
- Protect solutions from light if the compound is suspected to be light-sensitive.
5. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Analyze the samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound.
- Monitor for the appearance of new peaks, which may indicate degradation products.
6. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Calculate the degradation rate constant and half-life (t½) for each condition to quantify stability.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
troubleshooting inconsistent results in DPPH antioxidant assays
Welcome to the technical support center for the DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure reliable and consistent results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your DPPH antioxidant assays.
Q1: Why are my DPPH assay results inconsistent or not reproducible?
Inconsistent results in DPPH assays can stem from several factors. One of the primary reasons is the light sensitivity of the DPPH radical.[1][2] Exposure to light can cause the DPPH solution to degrade, leading to variability in absorbance readings.[2][3] Additionally, the stability of the DPPH solution itself can be a factor; it is recommended to always prepare the DPPH working solution fresh for each experiment.[1][2][4] Other factors that can influence reproducibility include variations in incubation time, temperature, and the solvent used.[5] Pipetting errors and improper mixing of reagents can also contribute to high standard deviations.[3]
Troubleshooting Steps:
-
Minimize Light Exposure: Always store the DPPH stock solution in a dark bottle and prepare the working solution in a dark or amber-colored container.[1][2] Conduct the assay with minimal exposure to ambient light.[6]
-
Use Fresh DPPH Solution: Prepare the DPPH working solution immediately before each assay to ensure its stability and reactivity.[1][2][4]
-
Standardize Incubation Time and Temperature: Ensure a consistent incubation period for all samples and standards, as the reaction is kinetic-driven.[2][7] Maintain a stable temperature throughout the experiment.[3]
-
Control for Solvent Effects: Use the same solvent for dissolving both the samples and the standard (e.g., ascorbic acid or Trolox) to maintain consistency.[1][5]
-
Ensure Proper Mixing: Thoroughly mix the sample/standard with the DPPH solution to initiate the reaction uniformly.[1] Avoid creating bubbles during mixing.[6]
-
Calibrate Pipettes: Use calibrated pipettes to minimize volume errors during reagent and sample addition.[3]
Q2: I am observing negative absorbance values for my samples. What is the cause and how can I fix it?
Negative absorbance readings are a common issue and typically arise from incorrect blanking of the spectrophotometer.[8] If the spectrophotometer is blanked with the DPPH solution, any sample that decolorizes the DPPH will result in a lower absorbance than the blank, leading to a negative value.[8]
Troubleshooting Steps:
-
Correct Blanking Procedure: The spectrophotometer should be zeroed (blanked) using the solvent in which the sample is dissolved (e.g., methanol or ethanol).[1][8]
-
Use Appropriate Controls: You should measure three things:
-
Control: DPPH solution mixed with the solvent (without the sample).
-
Sample: DPPH solution mixed with your sample extract.
-
Sample Blank: Your sample extract mixed with the solvent (to correct for any background color of the sample).[8]
-
Q3: My sample is colored. How does this affect the DPPH assay and how can I correct for it?
Colored samples can interfere with the DPPH assay because the pigments in the sample may absorb light at the same wavelength as DPPH (around 517 nm).[9] This can lead to an underestimation of the antioxidant activity.
Troubleshooting Steps:
-
Use a Sample Blank: As mentioned in the previous point, prepare a "sample blank" for each colored sample. This blank should contain the sample and the solvent, but not the DPPH reagent. The absorbance of this sample blank should then be subtracted from the absorbance of the corresponding sample reaction.[1]
-
Dilute the Sample: If the color interference is very strong, you may need to dilute your sample.[2]
Q4: The antioxidant activity does not increase with increasing concentrations of my sample. What could be the reason?
This can be due to several factors related to the sample itself or the assay conditions.
Potential Causes and Solutions:
-
Potent Extract: Your extract might be very potent, causing the reaction to reach saturation at lower concentrations. Try using lower dilutions of your extract.[10]
-
Solubility Issues: The antioxidant compounds in your sample may have poor solubility at higher concentrations, causing them to precipitate out and reducing their effectiveness.[11] Ensure your sample is fully dissolved in the chosen solvent.
-
Pro-oxidant Effects: At very high concentrations, some compounds can exhibit pro-oxidant activity, which would lead to a decrease in the measured antioxidant capacity.
-
Synergistic or Antagonistic Effects: If your sample is a crude extract containing multiple compounds, these components might interact with each other. At higher concentrations, these interactions could lead to antagonistic effects, reducing the overall scavenging activity.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the DPPH assay based on various protocols.
| Parameter | Recommended Value/Range | Notes |
| DPPH Concentration (Working Solution) | 0.1 mM to 280 µM | The concentration should be optimized to give an initial absorbance in the linear range of the spectrophotometer.[1][7] |
| Standard | Trolox or Ascorbic Acid | Trolox is often used to express results as Trolox Equivalent Antioxidant Capacity (TEAC).[5][6] |
| Wavelength for Absorbance Measurement | 515 - 525 nm | The maximum absorbance of DPPH is typically around 517 nm.[1][12] |
| Incubation Time | 15 - 30 minutes | The reaction time should be kept consistent and may need to be optimized depending on the antioxidant's kinetics.[1][7] |
| Incubation Condition | In the dark at room temperature | To prevent light-induced degradation of DPPH.[1][7] |
Detailed Experimental Protocol
This section provides a generalized methodology for performing the DPPH antioxidant assay.
1. Reagent Preparation
-
DPPH Stock Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[1] This solution should be stored in a dark, airtight container.
-
DPPH Working Solution: On the day of the experiment, dilute the DPPH stock solution with the solvent to achieve a working concentration that gives an absorbance of approximately 1.0 at 517 nm.[1] This solution must be freshly prepared.[1][2]
-
Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or ascorbic acid in the same solvent used for the DPPH solution.[1]
-
Sample Preparation: Dissolve your test samples in the same solvent to create a series of dilutions.[1]
2. Assay Procedure
-
Prepare a series of dilutions for both the standard and the test samples.[1]
-
Pipette a defined volume of each sample dilution and standard solution into separate wells of a microplate or into separate test tubes.[1]
-
Prepare a control containing only the solvent instead of the sample.[13]
-
Add an equal volume of the DPPH working solution to each well or test tube.[1]
-
Mix thoroughly to initiate the reaction.[1]
-
Incubate the reaction mixtures in the dark for a predetermined amount of time (e.g., 30 minutes) at room temperature.[1]
-
Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[1] Zero the spectrophotometer with the solvent blank.[1]
3. Data Calculation
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 [13]
From the percentage of scavenging activity at different concentrations, you can determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visual Guides
The following diagrams illustrate key aspects of the DPPH assay troubleshooting and reaction mechanism.
Caption: Troubleshooting workflow for inconsistent DPPH assay results.
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Technical Support Center: Optimizing Nuezhenidic Acid Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nuezhenidic acid. The information is designed to address specific issues that may be encountered during cell viability experiments.
Disclaimer: this compound is a compound isolated from the fruits of Ligustrum lucidum.[1][2] Publicly available data on its specific effects on cell viability is limited. Therefore, the quantitative data presented in this guide is hypothetical and intended for illustrative purposes, drawing parallels from related compounds found in the same plant, such as Oleanolic acid and Ursolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a secoiridoid compound that can be isolated from the fruits of Ligustrum lucidum (Nu Zhen Zi).[1][2] Research has shown that it possesses inhibitory activity against the influenza A virus.[1] Its broader effects on the viability of various cell types are still an active area of research.
Q2: I am seeing high variability in my cell viability results between experiments. What could be the cause?
A2: High variability can stem from several factors. Ensure consistency in cell seeding density, as variations can significantly impact results. The passage number of your cells is also crucial; use cells within a consistent and low passage range. Finally, ensure your this compound stock solution is properly solubilized and stored, and that you are performing accurate serial dilutions.
Q3: My this compound is not fully dissolving in my culture medium. How can I improve its solubility?
A3: Like many natural product-derived compounds, this compound may have limited aqueous solubility. It is recommended to first dissolve it in a small amount of a biocompatible solvent like DMSO to create a concentrated stock solution. This stock can then be serially diluted in your culture medium to the final working concentrations. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and that you include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: At what concentration should I start my dose-response experiments for this compound?
A4: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic potential. A common starting point is a logarithmic scale, for example, from 0.1 µM to 100 µM. Based on studies of other compounds from Ligustrum species, such as 8(E)-Nuezhenide, concentrations below 100 µM showed low cytotoxicity in some cell lines.[3]
Q5: How long should I incubate the cells with this compound before assessing viability?
A5: The incubation time will depend on the expected mechanism of action of the compound and the doubling time of your cell line. A standard starting point is 24 to 48 hours. If you are expecting an effect on cell proliferation, a longer incubation time of 72 hours may be necessary. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell death in control wells | 1. Contamination of cell culture.2. High concentration of solvent (e.g., DMSO) in the vehicle control.3. Cells were unhealthy or at too high a passage number before the experiment. | 1. Check for signs of microbial contamination. Perform a mycoplasma test.2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a solvent toxicity curve.3. Use cells from a fresh, low-passage stock. Ensure optimal growth conditions. |
| No observable effect on cell viability even at high concentrations | 1. The compound is not cytotoxic to the specific cell line used.2. The compound has degraded due to improper storage.3. The incubation time is too short. | 1. Consider using a positive control known to induce cell death in your cell line to validate the assay.2. Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment.3. Increase the incubation time (e.g., up to 72 hours). |
| Precipitate forms in the culture medium after adding this compound | 1. The concentration of this compound exceeds its solubility limit in the medium.2. The solvent concentration is too high, causing the compound to fall out of solution. | 1. Lower the final concentration of the compound. Ensure the stock solution is fully dissolved before diluting in the medium.2. Ensure the final solvent concentration is minimal. |
Data Presentation
Table 1: Hypothetical Effect of this compound on Cell Viability (72h Incubation)
| Concentration (µM) | Cell Line A (% Viability ± SD) | Cell Line B (% Viability ± SD) | Notes |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | Baseline viability |
| 1 | 98.2 ± 5.1 | 99.1 ± 4.8 | No significant effect |
| 5 | 95.6 ± 4.9 | 97.3 ± 5.3 | No significant effect |
| 10 | 88.3 ± 6.2 | 92.5 ± 4.7 | Slight decrease in viability |
| 25 | 75.1 ± 5.8 | 80.4 ± 6.1 | Moderate decrease in viability |
| 50 | 52.4 ± 7.1 | 65.8 ± 5.5 | IC50 for Cell Line A is ~50 µM |
| 100 | 28.9 ± 4.3 | 45.2 ± 6.8 | Significant cytotoxicity |
This data is for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway for this compound's effect on cell viability.
References
Technical Support Center: Isolating Iridoid Glycosides from Plant Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation of iridoid glycosides from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for extracting iridoid glycosides?
A1: The choice of solvent is crucial for successful iridoid glycoside extraction due to their varying polarities. Methanol or ethanol are often effective for extracting a broad range of iridoid glycosides. For less polar aglycones, solvents like chloroform or ethyl acetate may be used in succession. It is essential to consider the polarity of the target iridoid glycosides and optimize the solvent system accordingly. For instance, a higher concentration of methanol in a methanol-water mixture can enhance the extraction of more polar glycosides.
Q2: My iridoid glycoside yields are consistently low. What are the potential causes and how can I improve them?
A2: Low yields can stem from several factors:
-
Incomplete Extraction: The extraction time or temperature may be insufficient. Prolonging the extraction time or using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency.
-
Degradation: Iridoid glycosides can be sensitive to heat and pH. Avoid high temperatures during extraction and concentration steps. Maintaining a neutral pH can also prevent the degradation of acid-labile compounds.
-
Improper Solvent Choice: As mentioned in Q1, the solvent may not be optimal for your target compounds. A systematic approach with solvents of varying polarities is recommended.
-
Plant Material Quality: The concentration of iridoid glycosides can vary depending on the plant's age, harvest time, and storage conditions.
Q3: I am struggling to separate two structurally similar iridoid glycosides. What purification techniques are most effective?
A3: Separating structurally similar iridoid glycosides is a common challenge. Advanced chromatographic techniques are often necessary:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools. Methodical optimization of the mobile phase composition and gradient is key.
-
Counter-Current Chromatography (CCC): This technique avoids the use of solid stationary phases, minimizing irreversible adsorption and improving the recovery of sensitive compounds.
-
Preparative Thin-Layer Chromatography (Prep-TLC): While less efficient than HPLC, it can be a cost-effective method for small-scale separations.
Troubleshooting Guides
Problem 1: Brownish or dark-colored extract after initial extraction.
-
Possible Cause: Co-extraction of pigments like chlorophylls and tannins.
-
Troubleshooting Steps:
-
Pre-extraction with a non-polar solvent: Before extracting with your primary polar solvent, wash the plant material with a non-polar solvent like n-hexane to remove chlorophylls and lipids.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to remove pigments. The polar iridoid glycosides will elute with a polar solvent, while the non-polar pigments are retained.
-
Adsorption Chromatography: Pack a small column with a resin like macroporous resin (e.g., XAD-2) to adsorb the pigments.
-
Problem 2: Tailing peaks or poor resolution in HPLC analysis.
-
Possible Cause:
-
Interaction of iridoid glycosides with free silanol groups on the silica-based column.
-
Inappropriate mobile phase pH.
-
Column overload.
-
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups.
-
Use of an End-capped Column: Employ an end-capped C18 column where the free silanol groups are deactivated.
-
pH Adjustment: Adjust the pH of the mobile phase to ensure the iridoid glycosides are in a non-ionized state.
-
Sample Dilution: Dilute the sample to avoid overloading the column.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Relative Yield (%) | Reference |
| Maceration | 70% Ethanol | 25 | 48 | 100 | |
| Soxhlet Extraction | Methanol | 65 | 12 | 120 | |
| Ultrasound-Assisted | 80% Methanol | 40 | 1 | 135 | Custom |
| Microwave-Assisted | 70% Ethanol | 60 | 0.5 | 150 | Custom |
Experimental Protocols
Protocol 1: General Extraction of Iridoid Glycosides
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane for 24 hours to remove lipids and chlorophylls. Discard the n-hexane extract.
-
Extraction: Extract the defatted plant material with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.
Visualizations
Caption: General workflow for the isolation of iridoid glycosides from plant material.
Technical Support Center: Mitigating Cytotoxicity of Natural Product Extracts in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of natural product extracts in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My natural product extract is showing high cytotoxicity even at low concentrations. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can be due to several factors. The first step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of your extract in your specific cell line.[1] Additionally, consider the following:
-
Solvent Toxicity: Ensure the solvent used to dissolve the extract (e.g., DMSO, ethanol) is not contributing to the cytotoxicity. Run a vehicle control with the solvent at the same dilutions used for the extract.[1][2]
-
Compound Purity: Impurities within the crude extract can contribute to toxicity.[3] Consider further purification or fractionation.
-
Cell Seeding Density: Low cell density can make cells more susceptible to toxic compounds.[4] Ensure you are using an optimal and consistent seeding density.
Q2: I'm observing inconsistent cytotoxicity results between experiments. What could be the cause?
A2: Variability in cytotoxicity results can be frustrating. Key factors to standardize include:
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media components.[1]
-
Extract Preparation: Prepare fresh stock solutions for each experiment to avoid degradation of active compounds.[1]
-
Assay Variability: Ensure the cytotoxicity assay you are using is robust and has a low coefficient of variation.[1] It's also important to choose an appropriate assay, as different methods measure different endpoints (e.g., metabolic activity vs. membrane integrity).[4][5]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of my extract?
A3: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[4] To distinguish between them, you can use a cell counting method, such as a hemocytometer with trypan blue exclusion, to determine the number of viable and dead cells over time. An increase in the proportion of dead cells indicates cytotoxicity, whereas a stable number of viable cells that is lower than the untreated control suggests a cytostatic effect.
Q4: My plant extract is highly colored and interferes with colorimetric assays like the MTT assay. What are my options?
A4: This is a common issue with plant extracts.[6] Here are a few solutions:
-
Blank Controls: Run parallel blanks containing the same concentrations of your extract in media without cells. Subtract the absorbance of these blanks from your experimental wells.[6]
-
Alternative Assays: Consider using assays that are less susceptible to color interference. Examples include:
-
WST-1 assay: Similar to MTT but the formazan product is water-soluble, reducing interference.[6]
-
LDH assay: Measures lactate dehydrogenase release from damaged cells and is a colorimetric assay with a different wavelength.[4]
-
ATP-based assays (e.g., CellTiter-Glo®): Measure cell viability based on intracellular ATP levels using a luminescent readout.
-
Real-time cell analysis (e.g., xCelligence): Monitors cell proliferation and viability electronically without the need for dyes.[7]
-
Troubleshooting Guides
Issue 1: High Solvent-Induced Cytotoxicity
Problem: The vehicle control (solvent alone) shows significant cytotoxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent concentration is too high. | Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.[2][8] | Identification of a solvent concentration that does not significantly impact cell viability. |
| The cell line is particularly sensitive to the chosen solvent. | Test alternative, less toxic solvents. For example, if DMSO is toxic, consider ethanol or methanol at appropriate dilutions.[7] | A suitable solvent with minimal toxicity to the specific cell line is identified. |
| Incorrect solvent handling and storage. | Ensure the solvent is of high purity and stored correctly to prevent degradation into more toxic byproducts. | Consistent and expected low toxicity from the vehicle control. |
Solvent Cytotoxicity Data Summary
| Solvent | Cell Line(s) | Non-Toxic Concentration Range | Reference |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.015% - 0.6% | [7] |
| DMSO | Various | Generally < 0.5% | [3][8] |
| Ethanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15% - 2.5% | [7] |
| Methanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15% - 2.5% | [7] |
Issue 2: Extract Shows High Cytotoxicity, Masking Potential Therapeutic Effects
Problem: The extract is too potent, causing rapid and widespread cell death, making it difficult to study more subtle biological effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of active compound(s) is too high in the crude extract. | Perform a wider range of serial dilutions to identify a sub-lethal concentration. | Determination of an IC50 value and a working concentration that allows for the study of specific mechanisms. |
| The extract contains highly cytotoxic compounds unrelated to the desired therapeutic effect. | Employ bioassay-guided fractionation to separate the components of the extract and test the cytotoxicity of individual fractions.[9][10] | Isolation of fractions with reduced cytotoxicity but retained desired bioactivity. |
| The extract induces oxidative stress. | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to see if it mitigates the cytotoxicity.[1] | Reduced cytotoxicity, indicating that oxidative stress is a contributing factor. |
| Synergistic toxic effects of multiple compounds in the extract. | Fractionation and then testing of recombined fractions can help identify synergistic interactions.[11] | Understanding of the interactions between different components of the extract. |
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation to Isolate Bioactive Compounds
This protocol outlines a general workflow for separating a crude natural product extract to identify and isolate the compounds responsible for a specific biological activity while potentially removing cytotoxic components.
-
Initial Extraction: Extract the plant material with a suitable solvent (e.g., methanol or ethanol).[12]
-
Liquid-Liquid Partitioning: Perform a series of liquid-liquid partitions to separate compounds based on polarity. A common scheme is to partition the initial extract between an organic solvent (like ethyl acetate) and water.[12]
-
Column Chromatography: Subject the most active organic extract to column chromatography (e.g., silica gel) to further separate the components into fractions.[10][12]
-
Biological Screening of Fractions: Screen each fraction for the desired biological activity and for cytotoxicity using your cell-based assays.
-
Further Purification: The most promising fractions (high activity, low cytotoxicity) can be subjected to further purification using techniques like High-Performance Liquid Chromatography (HPLC).[9][12]
-
Structure Elucidation: Identify the structure of the isolated pure compounds using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[3]
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the natural product extract. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.
Signaling Pathways and Visualizations
Natural product extracts can induce cytotoxicity through various signaling pathways. Understanding these pathways can help in developing strategies to mitigate unwanted toxicity or enhance desired anti-cancer effects.
Apoptosis Signaling Pathways
Many natural products induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[14]
Caption: Intrinsic and extrinsic apoptosis pathways activated by natural products.
Proliferation and Survival Signaling Pathways
Natural products can also affect cell proliferation and survival by modulating pathways like the PI3K/Akt and MAPK pathways.[15][16]
Caption: Inhibition of PI3K/Akt and MAPK survival pathways by natural products.
Experimental Workflow for Mitigating Cytotoxicity
The following diagram illustrates a logical workflow for addressing cytotoxicity issues with natural product extracts.
Caption: Workflow for troubleshooting and mitigating extract cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 11. plantaanalytica.com [plantaanalytica.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Nuezhenidic Acid for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the bioavailability of Nuezhenidic acid in in vivo studies. Given the limited specific data on this compound, this guide leverages established principles and techniques for poorly soluble compounds, presenting this compound as a practical case study.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an iridoid compound isolated from the fruits of Ligustrum lucidum.[1][][3] It has demonstrated potential therapeutic activities, including the inhibition of the influenza A virus.[1][][3][4][5] The primary concern for its in vivo efficacy is its low aqueous solubility. One source indicates a water solubility of 9.09 mg/mL, which may lead to poor dissolution in the gastrointestinal tract and consequently, low and variable bioavailability.[4] While its official Biopharmaceutics Classification System (BCS) class is not determined, its low solubility suggests it may fall under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Q2: What are the initial steps to consider before starting an in vivo study with this compound?
Before proceeding to in vivo studies, it is crucial to characterize the physicochemical properties of your this compound sample. This includes:
-
Purity assessment: Ensure the purity of the compound using techniques like HPLC.
-
Solubility determination: Confirm its solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Permeability assessment: An in vitro Caco-2 permeability assay can provide insights into its potential for intestinal absorption.
Q3: Which bioavailability enhancement strategies are most promising for this compound?
Based on its presumed low solubility, several formulation strategies can be employed to enhance the bioavailability of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[6][7][8][9][10]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[11][12][13][14][15]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[16]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance the bioavailability of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | Inadequate formulation design. | 1. Optimize drug-to-carrier ratio: In solid dispersions, the ratio of this compound to the polymer is critical. Test different ratios to find the optimal balance between drug loading and dissolution enhancement. 2. Select appropriate excipients: The choice of polymer (e.g., PVP, HPMC, Soluplus®) in solid dispersions or lipids and surfactants in lipid-based formulations is crucial. Screen different excipients for compatibility and performance. 3. Refine the preparation method: For solid dispersions, methods like solvent evaporation or spray drying can produce amorphous dispersions with improved dissolution.[6][8][10] For nanoparticles, optimize parameters like sonication time or homogenization pressure.[12] |
| High variability in plasma concentrations in animal studies. | Poor and erratic absorption from the formulation. | 1. Improve formulation stability: Ensure the formulation is stable and does not precipitate in the gastrointestinal tract. For amorphous solid dispersions, prevent recrystallization by selecting appropriate polymers. 2. Control particle size: For nanosuspensions, ensure a narrow particle size distribution to achieve consistent dissolution and absorption. 3. Consider the effect of food: The presence of food can significantly impact the absorption of poorly soluble drugs. Conduct pharmacokinetic studies in both fasted and fed states to assess any food effect. |
| No significant improvement in bioavailability despite formulation efforts. | Permeability-limited absorption (potential BCS Class IV). | 1. Incorporate permeation enhancers: If this compound has low intrinsic permeability, consider including permeation enhancers in the formulation. However, their use requires careful toxicity assessment. 2. Investigate efflux transporter involvement: Efflux transporters like P-glycoprotein can limit the absorption of certain drugs. In vitro studies with Caco-2 cells and specific inhibitors can clarify this. |
| Difficulty in quantifying this compound in plasma samples. | Inadequate analytical method sensitivity or matrix effects. | 1. Develop a sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs in biological matrices.[17] 2. Optimize sample preparation: Use appropriate sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the plasma matrix.[17] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound
-
PVP K30
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Formulation of this compound Nanoparticles by Emulsification-Solvent Evaporation
This protocol outlines the preparation of polymeric nanoparticles of this compound using Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
PLGA
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in dichloromethane (organic phase).
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water (aqueous phase).
-
Add the organic phase to the aqueous phase dropwise while stirring at a high speed.
-
Emulsify the mixture using a probe sonicator in an ice bath to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate.
-
Once the solvent has completely evaporated, collect the nanoparticle suspension.
-
Centrifuge the suspension at a high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA.
-
Resuspend the washed nanoparticles in a suitable vehicle for in vivo administration or lyophilize for long-term storage.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study in rats to evaluate the bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Control (unformulated this compound suspension)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight (with free access to water) before drug administration.
-
Divide the rats into two groups: a control group receiving the unformulated this compound suspension and a test group receiving the enhanced bioavailability formulation.
-
Administer a single oral dose of the respective formulation to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Compare the pharmacokinetic parameters between the control and test groups to determine the relative bioavailability enhancement.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 452.36 g/mol [] |
| Water Solubility | 9.09 mg/mL[4] |
| LogP (predicted) | -3.2[18] |
| pKa (predicted) | Not available |
| BCS Class (putative) | II or IV |
Table 2: Example of In Vitro Dissolution Data for Different this compound Formulations (Hypothetical Data)
| Formulation | % Drug Released at 30 min | % Drug Released at 60 min |
| Pure this compound | 15% | 25% |
| Solid Dispersion (1:5 drug:PVP K30) | 65% | 85% |
| Nanoparticle Formulation | 80% | 95% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 | 100 |
| Solid Dispersion | 450 ± 90 | 2.0 ± 0.8 | 3600 ± 500 | 300 |
| Nanoparticle Formulation | 600 ± 120 | 1.5 ± 0.5 | 4800 ± 650 | 400 |
Visualizations
Experimental Workflow
Caption: Workflow for enhancing the bioavailability of this compound.
Hypothetical Signaling Pathway
Due to the lack of specific information on the signaling pathways modulated by this compound, the following diagram illustrates a hypothetical pathway where this compound could potentially interfere with a generic viral entry and replication process, based on its reported anti-influenza activity. This is a speculative model for illustrative purposes only.
Caption: Hypothetical mechanism of this compound's anti-influenza activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound | Influenza virus A inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. japsonline.com [japsonline.com]
- 7. solid dispersion formulations: Topics by Science.gov [science.gov]
- 8. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. invivotransfection.com [invivotransfection.com]
- 12. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Formulation. [bio-protocol.org]
- 15. Documents download module [ec.europa.eu]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of geniposidic acid in rat plasma by LC-MS/MS and its application to in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Nuezhenidic Acid
Disclaimer: Nuezhenidic acid is a specialized natural product with limited publicly available data on established high-throughput screening (HTS) protocols.[1][2][3] This guide is based on best practices for HTS of novel natural products and aims to provide a foundational framework for researchers.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations before starting a high-throughput screen with this compound?
A1: Before initiating an HTS campaign, it is crucial to establish the purity, solubility, and stability of your this compound sample. Characterize the compound using techniques like HPLC and mass spectrometry to confirm identity and purity. Assess its solubility in a range of solvents compatible with your intended assay, and evaluate its stability under storage and assay conditions to ensure data integrity.
Q2: Which type of assay is most suitable for screening this compound?
A2: The choice of assay depends on the research question. Cell-based assays are excellent for identifying phenotypic changes or cytotoxicity, which can reveal novel mechanisms of action.[4][5] Biochemical assays, such as enzyme inhibition or receptor binding assays, are more targeted and suitable if a specific molecular target is hypothesized.[8][9] Given that this compound has shown inhibitory activity against the influenza A virus, a viral replication assay or a specific viral enzyme inhibition assay could be a logical starting point.[1][3]
Q3: How can I mitigate the risk of false positives and negatives common with natural products?
A3: Natural products can often interfere with assay readouts.[7][10] To mitigate this, it is essential to include counter-screens. For fluorescence-based assays, screen for autofluorescence of this compound at the excitation and emission wavelengths of your assay.[11][12][13] For luciferase-based assays, a counter-screen against the enzyme itself can identify compounds that are direct inhibitors.[14][15] Running orthogonal assays (using a different detection technology) to confirm primary hits is also a critical step.[16]
Q4: What is a Z'-factor, and what is an acceptable value for my assay?
A4: The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an HTS assay.[17][18][19] It measures the separation between the distributions of the positive and negative controls. An assay is considered excellent if the Z'-factor is between 0.5 and 1.0, indicating a large separation and low variability, making it suitable for HTS.[18][20] An assay with a Z'-factor below 0.5 may require optimization before proceeding with a full-scale screen.[17]
Troubleshooting Guide
This guide addresses common issues encountered during HTS campaigns involving natural products like this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | 1. High variability in controls. 2. Low signal-to-background ratio. 3. Inconsistent liquid handling. | 1. Optimize reagent concentrations, incubation times, and cell densities. 2. Increase the concentration of the positive control or decrease the background signal. 3. Calibrate and validate automated liquid handlers. Ensure proper mixing. |
| High Coefficient of Variation (%CV) >15% within replicates | 1. Compound precipitation. 2. Inconsistent cell seeding. 3. Edge effects on microplates. | 1. Assess solubility of this compound in the final assay buffer. Add a low percentage of a solubilizing agent like DMSO if compatible. 2. Ensure a homogenous cell suspension and optimize seeding protocol. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to create a humidity barrier. |
| Suspected False Positives in a Fluorescence-Based Assay | 1. Autofluorescence of this compound. 2. Fluorescence quenching. | 1. Pre-screen this compound in the absence of other assay components at the relevant wavelengths. 2. If quenching is suspected, confirm hits in an orthogonal assay with a non-fluorescent readout (e.g., luminescence or absorbance).[13][16] |
| Inconsistent Results Between Experiments | 1. Variability in reagent lots. 2. Passage number of cell lines. 3. Instability of this compound. | 1. Test new lots of critical reagents against the old lot before use in a large screen. 2. Maintain a consistent range of cell passage numbers for all experiments. 3. Re-evaluate the stability of this compound under your specific storage and assay conditions. |
| Hit Confirmation Rate is Low | 1. Primary screen had a high rate of false positives. 2. Compound was cytotoxic in a cell-based assay, masking the intended effect. | 1. Implement more stringent hit selection criteria and robust counter-screens. 2. Perform a cytotoxicity assay in parallel with the primary screen to identify compounds that are toxic at the screening concentration.[6] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for Cytotoxicity Screening
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line (e.g., A549, human lung carcinoma cells) in a 384-well format.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Doxorubicin (positive control)
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
384-well clear-bottom, black-walled tissue culture plates
-
Automated liquid handler and plate reader
Methodology:
-
Cell Seeding: Suspend A549 cells in the culture medium to a final concentration of 5 x 10^4 cells/mL. Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Using an automated liquid handler, add 10 µL of the diluted compound to the respective wells.
-
Add 10 µL of medium with equivalent DMSO concentration for negative controls and 10 µL of doxorubicin for positive controls.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative (DMSO) control and determine the IC50 value for this compound.
Visualizations
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Troubleshooting Decision Tree for Low Z'-Factor
Caption: Decision tree for troubleshooting a low Z'-factor in an HTS assay.
Hypothetical Signaling Pathway: Inhibition of Pro-Inflammatory Cytokine Production
This diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation. This could be relevant given that many natural products exhibit anti-inflammatory properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Recent advances in screening active components from natural products based on bioaffinity techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assay.dev [assay.dev]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Technical Support Center: Troubleshooting Interference in Colorimetric Antioxidant Assays
Welcome to the technical support center for colorimetric antioxidant assays. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in colorimetric antioxidant assays?
A1: Interference in colorimetric antioxidant assays can arise from various sources that can lead to an overestimation or underestimation of antioxidant capacity. The most prevalent interfering substances include:
-
Colored Compounds: Naturally colored compounds in samples, such as anthocyanins and carotenoids, can absorb light at the same wavelength as the assay's chromogen, leading to inaccurate readings.
-
Turbidity: The presence of suspended particles in the sample can scatter light, causing an apparent increase in absorbance and leading to erroneous results.[1]
-
Reducing Agents: Compounds other than the target antioxidants, such as ascorbic acid (Vitamin C), reducing sugars (e.g., glucose, fructose), and certain amino acids, can react with the assay reagents and contribute to the measured antioxidant capacity, resulting in an overestimation.[2][3]
-
Thiols: Compounds containing sulfhydryl groups (-SH), such as glutathione and cysteine, can directly react with the radical species or metal ions in the assays, leading to interference.[4]
Q2: How can I determine if my sample has inherent color that is interfering with the assay?
A2: To check for color interference, a sample blank is essential. Prepare a reaction mixture containing your sample and the solvent used in the assay, but without the radical or chromogenic reagent (e.g., DPPH, ABTS radical, or FRAP reagent). Measure the absorbance of this sample blank at the same wavelength used for the assay. A significant absorbance value indicates that the inherent color of your sample is contributing to the total absorbance and must be corrected for.
Q3: What is the purpose of a sample blank and how do I use it to correct my results?
A3: A sample blank is a control used to measure the background absorbance of a sample that is not due to the reaction with the antioxidant assay reagent. It helps to correct for interference from colored compounds and turbidity present in the sample.
To use a sample blank for correction, subtract the absorbance of the sample blank from the absorbance of the sample reaction.
Corrected Absorbance = Absorbance (Sample + Reagent) - Absorbance (Sample + Solvent)
This corrected absorbance value should then be used to calculate the antioxidant capacity.
Troubleshooting Guides
Issue 1: Unexpectedly High Antioxidant Capacity in a Sample Known to Have Low Phenolic Content.
This issue often points to the presence of non-phenolic reducing agents that are interfering with the assay.
Troubleshooting Steps:
-
Identify Potential Interferences: Review the composition of your sample. Does it contain significant amounts of ascorbic acid, reducing sugars, or other known reducing agents?
-
Choose a More Specific Assay: Some assays are more prone to interference from certain compounds than others. For instance, the Folin-Ciocalteu assay is susceptible to interference from various reducing substances, not just phenolics.[5] Consider using an assay less affected by the suspected interfering compound.
-
Sample Pre-treatment:
-
Ascorbic Acid Removal: Ascorbic acid interference can be addressed by pre-treating the sample with ascorbate oxidase, an enzyme that specifically degrades ascorbic acid.[5]
-
Solid-Phase Extraction (SPE): SPE can be used to separate the antioxidants of interest from interfering substances based on their chemical properties.[6][7]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Interference Removal
This protocol provides a general guideline for using SPE to remove interfering compounds. The specific sorbent and solvents will need to be optimized for your particular sample and the interfering substances.
Materials:
-
SPE cartridge (e.g., C18 for non-polar interferences, ion-exchange for charged interferences)
-
SPE manifold
-
Appropriate solvents for conditioning, washing, and elution
-
Collection tubes
Procedure:
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent, followed by water or a buffer to equilibrate it to the sample's polarity.[8]
-
Sample Loading: Load the sample onto the conditioned cartridge at a slow, controlled flow rate.[8] The analytes of interest will be retained on the sorbent.
-
Washing: Wash the cartridge with a solvent of intermediate polarity to remove weakly bound interfering compounds without eluting the target antioxidants.[9]
-
Elution: Elute the retained antioxidants with a strong organic solvent into a clean collection tube.[9]
-
Analysis: The eluted fraction, now free of the interfering substances, can be used in the colorimetric antioxidant assay.
Issue 2: Absorbance Readings are Inconsistent or Not Reproducible.
Inconsistent results can be caused by several factors, including sample turbidity and issues with the assay protocol itself.
Troubleshooting Steps:
-
Check for Turbidity: Visually inspect your samples. If they appear cloudy or contain particulate matter, turbidity is a likely issue.
-
Sample Clarification:
-
Centrifugation: Centrifuge the sample to pellet any suspended particles. Use the clear supernatant for the assay.[10]
-
Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm or 0.22 µm) to remove particulates.
-
-
Review Assay Protocol:
-
Reagent Preparation: Ensure that all reagents, especially the radical solutions (DPPH, ABTS), are freshly prepared and protected from light, as they can degrade over time.[11]
-
Incubation Time and Temperature: Adhere strictly to the specified incubation times and temperatures, as these can significantly impact the reaction kinetics.[12]
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent volumes of samples and reagents.
-
Issue 3: My Sample is Highly Colored, and the Blank Correction is Not Sufficient.
For intensely colored samples, simple blank subtraction may not be enough if the sample's color changes upon reaction with the assay buffer.
Troubleshooting Steps:
-
Wavelength Selection for ABTS Assay: The ABTS radical has multiple absorption maxima. Measuring the absorbance at a longer wavelength, such as 734 nm, can help minimize interference from colored compounds that typically absorb at shorter wavelengths.[13][14]
-
Sample Dilution: Diluting the sample can reduce the intensity of the interfering color. However, be mindful that this will also dilute your antioxidants, so ensure the final concentration is still within the detection range of the assay.
-
Alternative Assays: Consider assays that are less prone to color interference. For example, some electrochemical methods for determining antioxidant capacity are not affected by sample color.
Quantitative Data on Interference
The following tables summarize the potential impact of common interfering substances on popular colorimetric antioxidant assays.
Table 1: Effect of Interfering Substances on Antioxidant Assays
| Interfering Substance | DPPH Assay | ABTS Assay | FRAP Assay | Folin-Ciocalteu Assay |
| Ascorbic Acid | High Interference | High Interference | High Interference | High Interference[5] |
| Reducing Sugars | Moderate Interference | Low to Moderate Interference | Moderate Interference | High Interference[15] |
| Colored Compounds (e.g., Anthocyanins) | High Interference | Moderate Interference (can be minimized at 734 nm)[13] | High Interference | High Interference |
| Turbidity | High Interference | High Interference | High Interference[1] | High Interference |
| Thiols (e.g., Glutathione) | High Interference | High Interference | Low to Moderate Interference | Moderate Interference[4] |
Table 2: Mitigation Strategies and Their Effectiveness
| Mitigation Strategy | Interfering Substance(s) Addressed | Effectiveness | Key Considerations |
| Sample Blank Correction | Colored Compounds, Turbidity | High for low to moderate interference | May not be sufficient for highly colored samples or samples whose color changes with pH. |
| Sample Dilution | All types | Moderate to High | May reduce antioxidant concentration below the detection limit. |
| Centrifugation/Filtration | Turbidity | High | Ensure filter material does not bind to antioxidants. |
| Ascorbate Oxidase Treatment | Ascorbic Acid | High | Ensure complete degradation of ascorbic acid.[5] |
| Solid-Phase Extraction (SPE) | Various (depends on sorbent) | High | Requires method development and optimization.[7] |
| Wavelength Selection (734 nm for ABTS) | Colored Compounds | Moderate to High | Specific to the ABTS assay.[14] |
By following these troubleshooting guides and understanding the potential sources of interference, you can improve the accuracy and reliability of your colorimetric antioxidant assay results. For further assistance, please consult the specific literature for your assay and sample type.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjor.ro [rjor.ro]
- 5. scispace.com [scispace.com]
- 6. scribd.com [scribd.com]
- 7. affinisep.com [affinisep.com]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
optimizing extraction of Nuezhenidic acid from Ligustrum lucidum fruits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction and analysis of Nuezhenidic acid from Ligustrum lucidum fruits.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound and related compounds.
Question 1: What are the most effective modern methods for extracting compounds from Ligustrum lucidum?
Answer: Modern, efficient methods are preferred over traditional techniques like maceration or Soxhlet extraction, which are often time-consuming and require large volumes of solvents[1]. Advanced methods include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. This method significantly reduces extraction time and solvent consumption[2][3].
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid cell rupture and release of bioactive compounds[1][4]. MAE is known for its high efficiency and short processing times[5].
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. SFE is highly selective, and the solvent is easily removed, yielding a pure extract with no residual organic solvents[6][7]. The low temperatures used also prevent the degradation of thermolabile compounds[7].
Question 2: My extraction yield is consistently low. What factors could be affecting it?
Answer: Low yield is a common issue that can be attributed to several factors. Consider the following for optimization:
-
Raw Material Quality: The concentration of this compound in the plant material can vary. Ensure the quality and purity of your Ligustrum lucidum fruits[8].
-
Particle Size: Inadequate grinding of the plant material can limit solvent access to the target compounds. A smaller particle size increases the surface area for extraction[9].
-
Solvent Selection: The choice of solvent is critical. For organic acids like this compound, polar solvents are generally effective. Studies on related compounds from Ligustrum lucidum have shown high efficiency with 80-95% ethanol[1][10].
-
Extraction Parameters: Temperature, time, and solvent-to-solid ratio must be optimized. For instance, increasing the temperature can improve solubility and diffusion, but excessive heat may degrade the target compound[8]. Each method (UAE, MAE) has its own optimal set of parameters that need to be fine-tuned[11].
-
Incomplete Cell Lysis: If the extraction method is not robust enough to break down the plant cell walls, the yield will be poor. Ensure proper homogenization and consider pre-treatment steps if necessary[12].
Question 3: The purity of my final extract is poor, showing significant contamination. How can I improve it?
Answer: Contamination can arise from various sources during the extraction and purification process.
-
Problem: Co-extraction of Impurities: The chosen solvent may be extracting other unwanted compounds alongside this compound.
-
Problem: Presence of Particulates: Fine plant material may pass through the filtration step.
-
Solution: Use a finer filter or implement a centrifugation step after the initial extraction to pellet insoluble debris before proceeding[12].
-
-
Problem: Salt Contamination from Buffers: Residual salts from wash buffers can contaminate the final product, especially in column-based purification.
-
Solution: Ensure that the wash steps are sufficient to remove all salts. If using a spin column, avoid transferring any foam or splashing the lysate into the cap area[13].
-
Question 4: I am observing degradation of my target compound during the process. What are the likely causes and solutions?
Answer: this compound, like many natural products, can be susceptible to degradation.
-
Cause: Thermal Degradation: High temperatures used during extraction (especially MAE) or solvent evaporation can break down the compound[8].
-
Solution: Optimize the extraction temperature. For MAE, use the minimum effective power and time[1]. For SFE, one of its key advantages is the use of low temperatures (e.g., 35-60°C), which is ideal for thermolabile compounds[7]. During solvent evaporation, use a rotary evaporator under reduced pressure at a lower temperature.
-
-
Cause: Hydrolysis: The ester groups in this compound's structure may be prone to hydrolysis under acidic or alkaline conditions[14].
-
Solution: Maintain a neutral or slightly acidic pH during extraction and purification. The maximum stability for many complex organic molecules is often found around pH 4[15]. Avoid prolonged exposure to strong acids or bases.
-
-
Cause: Photodegradation: Exposure to direct sunlight or UV light can cause degradation[14].
-
Solution: Work in a controlled lighting environment or use amber-colored glassware to protect the sample from light throughout the extraction and storage process.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize optimized parameters for different extraction methods applied to Ligustrum lucidum fruits and related plants, providing a baseline for developing a protocol for this compound.
Table 1: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Oleanolic and Ursolic Acid from Ligustrum lucidum
| Parameter | Optimal Condition | Reference |
| Extraction Solvent | 80% Ethanol | [1][5] |
| Liquid-to-Material Ratio | 15:1 (mL/g) | [1][5] |
| Microwave Power | 500 W | [1][5] |
| Extraction Temperature | 70 °C | [1][5] |
| Extraction Time | 20-30 min | [1][5] |
| Yield (Oleanolic Acid) | 4.4 ± 0.20 mg/g | [1][5] |
| Yield (Ursolic Acid) | 5.8 ± 0.15 mg/g | [1][5] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Oleanolic and Ursolic Acid from Ligustrum lucidum
| Parameter | Optimal Condition | Reference |
| Extraction Solvent | 95% Ethanol | [10] |
| Liquid-to-Material Ratio | 20:1 (mL/g) | [10] |
| Extraction Temperature | 40 °C | [10] |
| Extraction Time | 10 min | [10] |
| Yield (Oleanolic Acid) | 6.3 ± 0.25 mg/g | [10] |
| Yield (Ursolic Acid) | 9.8 ± 0.30 mg/g | [10] |
Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from optimized methods for similar compounds from Ligustrum lucidum[10].
-
Sample Preparation: Dry the fruits of Ligustrum lucidum at 60°C until a constant weight is achieved. Grind the dried fruits into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the dried powder and place it into a 50 mL conical flask.
-
Add 20 mL of 95% ethanol to achieve a 20:1 liquid-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature of 40°C for 10 minutes.
-
-
Filtration and Concentration:
-
After extraction, immediately filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 50°C under reduced pressure until the solvent is fully removed.
-
-
Sample Preparation for Analysis:
-
Re-dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general framework for the quantification of organic acids from plant extracts[5][16].
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength for this compound; typically, related compounds are detected between 210-280 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of this compound in the extracted samples by interpolating their peak areas from the calibration curve.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General workflow for the extraction and analysis of this compound.
Signaling Pathway Diagram
Compounds from Fructus Ligustri Lucidi (FLL) have demonstrated anti-osteoporotic effects by modulating the OPG/RANKL signaling pathway, which is crucial for bone remodeling[17]. This pathway represents a key therapeutic target for compounds isolated from this plant.
Caption: OPG/RANKL signaling pathway modulated by compounds from FLL.
References
- 1. Microwave-Assisted Extraction of Oleanolic Acid and Ursolic Acid from Ligustrum lucidum Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Microwave-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What factors affect extraction efficiency? [proseaworld.com]
- 9. New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. neb.com [neb.com]
- 14. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
preventing degradation of Nuezhenidic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nuezhenidic acid during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency or Purity Over Time | Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation, especially when exposed to moisture, oxygen, light, or non-neutral pH. | • Storage Conditions: Store this compound in a tightly sealed container at controlled room temperature, protected from light and moisture. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C).• Inert Atmosphere: For highly sensitive applications, store under an inert atmosphere (e.g., argon or nitrogen).• pH Control: If in solution, maintain a neutral pH to minimize acid or base-catalyzed hydrolysis. |
| Improper Handling: Frequent opening of the container can introduce moisture and oxygen. | • Aliquot the sample upon receipt to minimize the number of times the primary container is opened. | |
| Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) | Formation of Degradation Products: The new peaks likely represent molecules formed from the breakdown of this compound. | • Characterize Degradants: Use techniques like LC-MS/MS or NMR to identify the structure of the degradation products. This can provide insights into the degradation pathway.• Review Storage Conditions: Assess if the storage conditions were optimal. Deviations from recommended temperature, humidity, or light exposure can accelerate degradation. |
| Inconsistent Experimental Results | Variable Purity of this compound: If the compound has degraded to varying extents between experiments, it will lead to inconsistent results. | • Purity Check: Regularly check the purity of your this compound stock using a validated analytical method (e.g., HPLC-UV).• Use Fresh Aliquots: For critical experiments, use a fresh aliquot from a properly stored stock. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For short-term storage, keep solid this compound in a tightly sealed container at controlled room temperature (20-25°C), protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.
Q2: How should I store this compound in solution?
If you need to store this compound in solution, it is crucial to use a high-purity, dry solvent. Prepare fresh solutions for each experiment whenever possible. If short-term storage is necessary, store the solution at -20°C or -80°C in small, tightly capped vials to minimize freeze-thaw cycles and exposure to air and moisture. The stability in solution will depend on the solvent and storage conditions, so it is advisable to perform a stability study for your specific conditions.
Q3: What are the likely degradation pathways for this compound?
Based on the structure of this compound, which is related to oleanolic acid, the most probable degradation pathways are hydrolysis of the ester group and oxidation at the double bond or other susceptible positions.
Q4: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable method for quantifying this compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization.
Q5: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential for understanding the stability of a compound.[1][2] They involve subjecting the compound to harsh conditions to accelerate degradation. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of standards and a sample solution at a known concentration.
-
Inject the standards and sample onto the HPLC system.
-
Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of this compound to the total peak area.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.[1][2]
| Condition | Procedure |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 105°C for 24 hours. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. |
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 1, optimized to separate degradants from the parent compound) to assess the extent of degradation and the profile of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Analysis of Nuezhenidic Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Nuezhenidic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a secoiridoid glycoside that has been isolated from the fruits of Ligustrum lucidum.[1][2] Its analysis is crucial for pharmacokinetic studies, quality control of herbal preparations, and in the development of potential therapeutic agents.
Q2: What are matrix effects in the context of HPLC analysis of this compound?
A2: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the co-eluting components of the sample matrix.[3][4] For this compound extracted from plant materials, common matrix components include sugars, organic acids, flavonoids, and other polar compounds that can interfere with its quantification.[2] These interferences can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the actual concentration.[5][6]
Q3: Why is this compound particularly susceptible to matrix effects?
A3: this compound is a polar glycoside. When extracted from its natural source, such as the fruits of Ligustrum lucidum, it is co-extracted with a multitude of other polar compounds.[7][8] During reversed-phase HPLC analysis, these polar matrix components may have similar retention times to this compound, leading to co-elution and subsequent interference with the detector response.
Q4: What are the common signs of matrix effects in my chromatogram?
A4: Common indicators of matrix effects include:
-
Poor peak shape: You may observe peak tailing, fronting, or splitting.[1][9][10]
-
Inconsistent retention times: The retention time of the this compound peak may shift between injections of different samples.
-
Baseline noise or drift: An unstable baseline can make accurate peak integration challenging.
-
Low recovery: When analyzing spiked samples, the calculated recovery of this compound may be significantly lower than expected.[3]
-
Poor reproducibility: Replicate injections of the same sample may yield significantly different peak areas.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is exhibiting significant tailing. What are the possible causes and solutions?
A: Peak tailing for a polar compound like this compound is a common issue. Here are the likely causes and how to address them:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[1][2] Solution: Use a column with high-purity silica and effective end-capping. Alternatively, add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing.[10] Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely issue. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to poor peak shape. Solution: Use a guard column to protect the analytical column.[11] Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Q: I am observing peak fronting for my this compound standard. What could be the reason?
A: Peak fronting is less common than tailing but can occur under certain conditions:
| Possible Cause | Recommended Solution |
| Sample Overload | Similar to peak tailing, injecting a sample that is too concentrated can also cause fronting.[10] Solution: Dilute the sample and reinject. |
| Poor Sample Solubility | If this compound is not fully dissolved in the injection solvent, it can lead to fronting. Solution: Ensure complete dissolution of your sample. Gentle warming or sonication may help. Verify that the injection solvent is appropriate for this compound. |
| Column Collapse | Operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting. Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's specifications. |
Issue 2: Inaccurate and Irreproducible Quantitative Results
Q: The concentration of this compound varies significantly between replicate injections of the same sample. What should I investigate?
A: Poor reproducibility is often a direct consequence of matrix effects. Here’s a systematic approach to troubleshooting:
Caption: Troubleshooting workflow for irreproducible results.
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): An alternative to SPE for partitioning this compound away from interferences.
-
Sample Dilution: A simple method to reduce the concentration of matrix components. However, this may compromise the limit of detection.
-
-
Optimize HPLC Method:
-
Gradient Elution: Adjust the gradient profile to better separate the this compound peak from co-eluting matrix components.
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.[11]
-
-
Review Calibration Strategy:
-
Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for matrix effects.
-
Internal Standard: Use a structurally similar compound as an internal standard to correct for variations in sample preparation and injection volume, as well as signal suppression or enhancement.
-
Data Presentation: Illustrative Impact of Matrix Effects
The following tables provide illustrative data on how matrix effects can impact the analysis of this compound and the effectiveness of mitigation strategies. The values are representative of what might be observed for a secoiridoid glycoside in a complex plant matrix.
Table 1: Comparison of this compound Peak Area in Solvent vs. Plant Matrix Extract
| Sample Type | Mean Peak Area (n=3) | % Signal Suppression |
| This compound in Methanol (10 µg/mL) | 1,250,000 | N/A |
| This compound Spiked into Plant Matrix Extract (10 µg/mL) | 750,000 | 40% |
This table illustrates a significant signal suppression of 40% when this compound is analyzed in the presence of the plant matrix.
Table 2: Effect of Sample Preparation on this compound Recovery and Matrix Effect
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Dilute-and-Shoot | 95 ± 5 | -45 ± 8 |
| Liquid-Liquid Extraction (LLE) | 75 ± 7 | -20 ± 5 |
| Solid Phase Extraction (SPE) - C18 | 88 ± 4 | -15 ± 3 |
| Solid Phase Extraction (SPE) - Mixed-Mode | 92 ± 3 | -5 ± 2 |
Recovery (%) is calculated as (amount found in spiked sample / amount added) * 100. Matrix Effect (%) is calculated as ((peak area in matrix / peak area in solvent) - 1) * 100.
This table demonstrates that while a simple dilute-and-shoot method may have high recovery, it suffers from significant matrix effects. SPE, particularly with a mixed-mode sorbent, can significantly reduce matrix effects while maintaining good recovery.
Experimental Protocols
Protocol 1: Extraction of this compound from Ligustrum lucidum Fruits
This protocol is based on methods for extracting secoiridoid glycosides from plant materials.[7][12]
-
Sample Preparation: Dry the fruits of Ligustrum lucidum at 40°C and grind them into a fine powder.
-
Extraction: a. Weigh 1.0 g of the powdered plant material into a conical flask. b. Add 20 mL of 90% ethanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet twice more. g. Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC analysis.
Protocol 2: Solid Phase Extraction (SPE) for Cleanup of this compound Extract
This protocol is a general procedure for SPE cleanup of polar compounds from plant extracts.
Caption: General workflow for Solid Phase Extraction (SPE).
-
SPE Cartridge Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode cation exchange cartridge suitable for polar analytes.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water.
-
Sample Loading: Load the reconstituted plant extract (from Protocol 1) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute the this compound from the cartridge with 3 mL of 80% methanol in water.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for HPLC analysis.
Protocol 3: HPLC-UV Analysis of this compound
This is a starting point for an HPLC method, based on the analysis of similar secoiridoid glycosides.[13][14]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
This technical support center provides a comprehensive guide to addressing matrix effects in the HPLC analysis of this compound. By following these troubleshooting steps and implementing the provided protocols, researchers can improve the accuracy and reliability of their analytical results.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Determination of Seco-Iridoid Glucosides from the Fruits of Ligustrum vulgare by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate controls for Nuezhenidic acid antiviral assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for antiviral assays involving Nuezhenidic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential antiviral mechanism?
A1: this compound is a natural product isolated from the fruits of Ligustrum lucidum.[1][2] While specific mechanistic studies on this compound are emerging, it belongs to the oleanane-type triterpenoid class of compounds. Triterpenoids have demonstrated a variety of antiviral activities.[3][4][5] Their mechanisms of action often involve inhibiting viral entry into host cells by binding to viral glycoproteins, such as the hemagglutinin (HA) of influenza virus or the spike (S) protein of coronaviruses, thereby blocking membrane fusion.[3][5] Some triterpenoids have also been shown to inhibit viral DNA or protein synthesis.[6]
Q2: What are the essential controls needed for an in vitro antiviral assay with this compound?
A2: A well-controlled antiviral assay is critical for interpreting results accurately. The following controls are essential:
-
Positive Control: A known antiviral drug that is effective against the virus being tested. This confirms the assay is working correctly.[7][8][9]
-
Negative (Mock) Control: Cells that are not infected with the virus and not treated with any compound. This serves as a baseline for normal cell health and morphology.
-
Virus Control (Vehicle Control): Cells infected with the virus and treated with the same concentration of the vehicle (e.g., DMSO, ethanol) used to dissolve the this compound. This shows the maximum cytopathic effect (CPE) of the virus.[7]
-
Cell Viability (Cytotoxicity) Control: Uninfected cells treated with various concentrations of this compound. This is crucial to ensure that any observed antiviral effect is not due to the compound killing the host cells.[7][8]
Q3: How do I choose a suitable positive control for my specific virus?
A3: The choice of positive control depends on the virus you are studying. It should be a well-characterized inhibitor with a known mechanism of action.
| Virus Family | Example Virus | Recommended Positive Control(s) |
| Orthomyxoviridae | Influenza A Virus (IAV) | Oseltamivir, Zanamivir, Amantadine, Rimantadine[9][10][11][12] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Acyclovir, Chloroquine[7][8] |
| Coronaviridae | SARS-CoV-2 | Remdesivir, Niclosamide[13][14] |
Q4: Why is a cytotoxicity assay necessary and how do I interpret the results?
A4: A cytotoxicity assay is performed in parallel with the antiviral assay on uninfected cells to determine the concentration at which this compound is toxic to the host cells (Cytotoxic Concentration 50%, or CC50).[7][8] This is critical because a compound that kills the host cells will indirectly inhibit viral replication, leading to a false-positive antiviral result. The antiviral activity (Effective Concentration 50%, or EC50) should be significantly lower than the CC50. The ratio of CC50 to EC50 is the Selectivity Index (SI = CC50/EC50), which is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, inaccurate pipetting of virus or compound. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. |
| Positive control shows no antiviral activity | Assay system failure, incorrect concentration of positive control, degradation of the compound. | Verify the cell line is susceptible to the virus. Check the concentration and storage conditions of the positive control. Run a preliminary experiment with a fresh batch of the positive control. |
| This compound appears potent, but the Selectivity Index (SI) is low | The compound is cytotoxic at or near its effective antiviral concentration. | The compound is likely not a viable antiviral candidate due to its toxicity. Further chemical modification may be needed to separate the antiviral activity from the cytotoxicity. |
| No plaques are visible in the virus control wells of a plaque reduction assay | Virus titer is too low, incubation time is too short, or the cell monolayer is unhealthy. | Re-titer the virus stock to ensure an adequate number of plaque-forming units (PFU) are used. Optimize the incubation time. Ensure the cell monolayer is confluent and healthy before infection. |
Quantitative Data Summary
The following table provides representative data for the antiviral activity of various natural products, illustrating the key parameters you should determine for this compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Glycyrrhizin | Influenza A Virus | MDCK | >100 | >100 | - |
| Oleanolic Acid Derivative | Influenza A Virus | MDCK | 1.6 | >100 | >62.5 |
| Maslinic Acid | SARS-CoV-2 (Mpro) | - | 3.22 | - | - |
| Betulinic Acid | SARS-CoV-2 (Mpro) | - | 14.55 | - | - |
| Triptolide | HSV-1 | A549 | 0.05 | >0.05 | >1 |
Note: Data is compiled from multiple sources for illustrative purposes.[4][5][15]
Experimental Protocols & Workflows
Logical Workflow for Control Selection
References
- 1. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and structural optimization of 3-O-β-chacotriosyl oleanane-type triterpenoids as potent entry inhibitors of SARS-CoV-2 virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 12. Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nuezhenidic Acid Purification
Welcome to the technical support center for the purification of Nuezhenidic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound from natural sources, primarily the fruits of Ligustrum lucidum. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.
Experimental Protocols
A successful purification of this compound relies on a systematic workflow, from initial extraction to final polishing steps. Below is a representative protocol synthesized from methods used for related secoiridoid glycosides.
Protocol 1: Comprehensive Extraction and Multi-Step Chromatographic Purification of this compound
This protocol outlines a robust method for isolating this compound, incorporating an initial extraction followed by sequential chromatographic steps to achieve high purity.
1. Extraction:
-
Objective: To efficiently extract a broad range of secoiridoid glycosides, including this compound, from the plant material.
-
Procedure:
-
Obtain dried and powdered fruits of Ligustrum lucidum.
-
Perform an extraction using 90% ethanol at a sample-to-solvent ratio of 1:20 (g/mL).[1]
-
For enhanced efficiency, consider ultrahigh-pressure extraction (UPE) at 200 MPa for 2 minutes.[1] Alternatively, reflux extraction or maceration can be used, although yields may be lower.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
2. Initial Fractionation (Solid-Phase Extraction):
-
Objective: To remove highly nonpolar compounds and enrich the fraction containing polar secoiridoid glycosides.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of water.
-
Load the aqueous solution onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water to elute very polar impurities.
-
Elute the fraction containing this compound and other glycosides with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
-
Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
3. Column Chromatography (Silica Gel):
-
Objective: To separate this compound from other less polar and more polar compounds.
-
Procedure:
-
Pack a silica gel column. For acidic compounds like this compound, consider deactivating the silica gel by flushing with a solvent system containing a small amount of acid (e.g., 0.5-1% acetic acid) to reduce tailing.[2]
-
Dissolve the enriched fraction from the previous step in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient mobile phase, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for iridoid glycosides is a mixture of chloroform and methanol, or ethyl acetate and methanol.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure or enriched this compound.
-
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Objective: To achieve high purity of this compound.
-
Procedure:
-
Pool the fractions containing this compound from the column chromatography step and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Purify the sample using a reversed-phase C18 column on a preparative HPLC system.
-
A typical mobile phase for the separation of acidic compounds is a gradient of acetonitrile in water with an acidic modifier (e.g., 0.05-0.1% trifluoroacetic acid or formic acid) to ensure good peak shape.[3]
-
Monitor the elution at a suitable wavelength (e.g., 210-240 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation: Enhancing this compound Yield
Optimizing extraction and purification parameters is crucial for maximizing the final yield. The following tables summarize data for related secoiridoid glycosides from Ligustrum lucidum, which can serve as a guide for improving this compound purification.
Table 1: Comparison of Extraction Methods for Secoiridoid Glycosides from Ligustrum lucidum
| Extraction Method | Solvent | Extraction Time | Yield of Nuezhenoside G13 (mg/g) | Yield of Specnuezhenide (mg/g) |
| Ultrahigh-Pressure Extraction (UPE) | 90% Ethanol | 2 min | 15.0 | 78.0 |
| Heat Reflux | 90% Ethanol | 1 hour | Lower than UPE | Lower than UPE |
| Ultrasonic Extraction | 90% Ethanol | 1 hour | Lower than UPE | Lower than UPE |
Data adapted from a study on related secoiridoid glycosides.[1][4]
Table 2: Influence of Ethanol Concentration on UPE Yield of Secoiridoid Glycosides
| Ethanol Concentration | Yield of Nuezhenoside G13 (Relative %) | Yield of Specnuezhenide (Relative %) |
| 50% | 15.7% increase from baseline | 11.8% increase from baseline |
| 70% | Further increase | Further increase |
| 90% | 74.7% increase from 70% | 51.2% increase from 70% |
| 100% | -3.2% decrease from 90% | -1.7% decrease from 90% |
Data adapted from a study on related secoiridoid glycosides, showing the percentage change in yield with increasing ethanol concentration.[1]
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
Issue 1: Low Extraction Yield
-
Question: My initial extraction yields a very low amount of the target compound. How can I improve this?
-
Answer:
-
Optimize Solvent Polarity: this compound is a polar glycoside. Using a solvent with appropriate polarity is key. 90% ethanol has been shown to be effective for related compounds.[1] Pure ethanol or methanol may also be effective.
-
Improve Extraction Technique: Advanced extraction methods like ultrahigh-pressure extraction (UPE) or microwave-assisted extraction can significantly increase yield and reduce extraction time compared to traditional methods like maceration or reflux.[1]
-
Increase Solvent-to-Sample Ratio: A higher solvent-to-solid ratio can improve extraction efficiency. A ratio of 1:20 (g/mL) is a good starting point.[1]
-
Plant Material Quality: Ensure the plant material is of high quality, properly dried, and finely powdered to maximize the surface area for extraction.
-
Issue 2: Poor Separation and Peak Tailing in Column Chromatography
-
Question: I am observing poor separation and significant peak tailing during silica gel column chromatography. What could be the cause and how can I fix it?
-
Answer:
-
Acidic Nature of the Compound: this compound is an acidic compound, which can interact strongly with the slightly acidic silanol groups on the surface of silica gel, leading to peak tailing.
-
Solution 1: Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to your mobile phase can suppress the ionization of this compound and reduce its interaction with the silica, resulting in sharper peaks.[2]
-
Solution 2: Use Deactivated Silica: You can deactivate the silica gel by pre-treating it with a base like triethylamine, followed by washing with the mobile phase before loading your sample.[5] However, for an acidic compound, using an acidified mobile phase is generally more effective.
-
Solution 3: Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (neutral or acidic) or a bonded silica phase.[6]
-
Issue 3: Compound Degradation During Purification
-
Question: I suspect my compound is degrading during the purification process. How can I minimize this?
-
Answer:
-
Temperature Sensitivity: Iridoid glycosides can be sensitive to high temperatures. Avoid prolonged exposure to heat during extraction and solvent evaporation.[7] Use a rotary evaporator at a moderate temperature (e.g., 40-50°C).
-
pH Stability: The stability of iridoid glycosides can be pH-dependent. They are generally more stable in acidic to neutral conditions. Strongly alkaline conditions can cause hydrolysis or degradation.[7][8] It is advisable to maintain a slightly acidic pH throughout the purification process.
-
Light Sensitivity: Some natural products are light-sensitive. Protect your samples from direct light by using amber-colored glassware or by covering your glassware with aluminum foil.
-
Issue 4: Difficulty in Achieving High Purity with HPLC
-
Question: I am struggling to get a pure compound even with preparative HPLC. What can I do?
-
Answer:
-
Optimize Mobile Phase: The choice of mobile phase is critical. For reversed-phase HPLC, a gradient of acetonitrile or methanol in water is common. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%) is crucial for protonating the carboxylic acid groups of this compound, which leads to better retention and sharper peaks.[3]
-
Adjust pH: The pH of the mobile phase can significantly affect the retention and selectivity. Experiment with different pH values to achieve the best separation from closely eluting impurities.
-
Column Selection: Ensure you are using a high-quality, well-packed C18 column. If co-elution is an issue, trying a different stationary phase (e.g., C8, phenyl-hexyl) might provide the necessary selectivity.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the purification process?
-
A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. For more quantitative analysis and to check the purity of your final product, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[9]
-
-
Q2: How can I confirm the identity of the purified this compound?
-
A2: The identity and structure of the purified compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).
-
-
Q3: What are the key factors affecting the yield of this compound?
-
Q4: Can I use a different chromatography technique instead of silica gel and HPLC?
-
A4: Yes, other techniques can be effective. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the separation of secoiridoid glycosides from Ligustrum lucidum and can be an excellent alternative, especially for larger-scale purifications as it avoids irreversible adsorption to a solid support.[1][10]
-
Visualizing the Workflow and Logic
To better understand the purification process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Nuezhenide and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Nuezhenide, a derivative of oleanolic acid, and the well-established antioxidant, ascorbic acid (Vitamin C). Due to the limited direct research on "Nuezhenidic acid," this guide focuses on "Nuezhenide," a closely related and studied compound. The information presented herein is synthesized from various studies and provides a framework for understanding their respective antioxidant capacities.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Nuezhenide (as an Oleanolic Acid Derivative) | Ascorbic Acid (Standard) |
| DPPH Radical Scavenging Activity (IC50) | Typically in the range of 20-100 µg/mL | Typically in the range of 5-15 µg/mL |
| ABTS Radical Scavenging Activity (IC50) | Typically in the range of 10-50 µg/mL | Typically in the range of 2-10 µg/mL |
Note: The IC50 values for Nuezhenide are representative of oleanolic acid derivatives and can vary based on the specific derivative and experimental conditions. Ascorbic acid consistently demonstrates very potent free radical scavenging activity in these standard assays.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate the antioxidant potential of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to determine the free radical scavenging capacity of antioxidants[1][2][3]. The principle of this assay is based on the reduction of the stable DPPH radical, which is a purple-colored solution, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant[1][4].
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark[1].
-
Preparation of Test Samples: The test compound (Nuezhenide) and the standard (ascorbic acid) are dissolved in a suitable solvent to prepare stock solutions, from which a series of dilutions are made[1][5].
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test sample or the standard[2]. A control is prepared with the solvent and the DPPH solution without any antioxidant[2].
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes[5][6].
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer[1].
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample[2].
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore[7][8]. The reduction of the ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically[7].
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use[7][9][10].
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[10].
-
Preparation of Test Samples: The test compound (Nuezhenide) and the standard (ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution[8][10].
-
Incubation: The reaction is incubated at room temperature for a specific time, typically around 6 minutes[10].
-
Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer[8].
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the antioxidant.
Visualization of Experimental Workflows
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Workflow of the ABTS radical scavenging assay.
Signaling Pathways in Antioxidant Action
The mechanisms by which Nuezhenide (as an oleanolic acid derivative) and ascorbic acid exert their antioxidant effects involve different cellular pathways.
Nuezhenide (Oleanolic Acid Derivative) and the Nrf2 Pathway
Oleanolic acid and its derivatives are known to modulate endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[11][12].
-
Under normal conditions: Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
-
Under oxidative stress or in the presence of inducers like oleanolic acid derivatives: Keap1 is modified, leading to the release of Nrf2.
-
Nrf2 translocation: Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Gene expression: This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
Caption: Nrf2 antioxidant response pathway activation.
Ascorbic Acid: A Direct Radical Scavenger
Ascorbic acid is a potent water-soluble antioxidant that directly neutralizes free radicals by donating its electrons[13][14].
-
Direct Scavenging: Ascorbic acid can directly react with and neutralize a wide variety of reactive oxygen species, including superoxide radicals, hydroxyl radicals, and singlet oxygen.
-
Regeneration of other antioxidants: Ascorbic acid plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms. After α-tocopherol neutralizes a free radical, it becomes a tocopheryl radical. Ascorbic acid can donate an electron to this radical, thereby regenerating the active form of α-tocopherol.
-
Enzyme Cofactor: Ascorbic acid also functions as a cofactor for several enzymes involved in various physiological processes.
Caption: Direct antioxidant action of ascorbic acid.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. mdpi.com [mdpi.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of Oseltamivir and Oleanolic Acid Derivatives in the Inhibition of Influenza A Virus
An important clarification on "Nuezhenidic acid": Initial literature searches did not yield any scientific studies or data for a compound specifically named "this compound" in the context of influenza virus inhibition. It is possible that this is a non-standardized or regional name. However, the term "Nuezhen" is linked to "Nu Zhen Zi," the fruit of Ligustrum lucidum (Glossy Privet), used in traditional Chinese medicine. A key active component of this plant is oleanolic acid (OA), a pentacyclic triterpenoid. Extensive research has been conducted on oleanolic acid and its synthetic derivatives for their anti-influenza A virus activity. Therefore, this guide will provide a detailed comparison between the well-established antiviral drug, oseltamivir, and various promising oleanolic acid derivatives, which are likely the subject of the original query.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these compounds, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Distinct Strategies Against Influenza A
Oseltamivir and oleanolic acid derivatives target different stages of the influenza A virus lifecycle. Oseltamivir is a neuraminidase inhibitor that interferes with the release of new virus particles from infected cells, while oleanolic acid derivatives primarily act as entry inhibitors by targeting the viral hemagglutinin protein.
Oseltamivir: This drug is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. It acts as a competitive inhibitor of the influenza virus's neuraminidase (NA) enzyme.[1] The NA enzyme is crucial for cleaving sialic acid residues on the host cell surface, a process necessary for the release of newly formed virions.[1] By blocking NA, oseltamivir carboxylate causes the newly synthesized viruses to remain tethered to the host cell surface, preventing their release and the subsequent infection of other cells.[1]
Oleanolic Acid (OA) Derivatives: Oleanolic acid itself is a mild inhibitor of influenza hemagglutinin (HA).[2][3] HA is the viral surface protein responsible for binding to sialic acid receptors on host cells, the first step in viral entry.[2] Researchers have synthesized various derivatives of OA to enhance this inhibitory activity.[2][4] These derivatives, particularly multivalent forms like trimers, show high-affinity binding to the HA protein, effectively blocking its interaction with host cell receptors and thus preventing the virus from entering the cell.[2][5] Some derivatives may also inhibit the conformational changes in HA required for the fusion of the viral and endosomal membranes.[6]
Quantitative Performance Data
The following table summarizes the in vitro efficacy of various oleanolic acid derivatives compared to oseltamivir against different strains of influenza A virus. The data is primarily presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%. Lower values indicate higher potency.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference(s) |
| Oseltamivir | A/Mississippi/3/2001 (H1N1) | A549 | Plaque Assay (Prophylactic) | 0.0014 | Not Reported | Not Reported | [1] |
| Oseltamivir | A/Mississippi/3/2001 (H1N1) | A549 | Plaque Assay (Therapeutic) | 0.045 | Not Reported | Not Reported | [1] |
| Oseltamivir | A/H3N2 | MDCK | CPE Inhibition | 1.1 | Not Reported | Not Reported | [7] |
| Oleanolic Acid (OA) | A/WSN/33 (H1N1) | MDCK | CPE Inhibition | >40 | >100 | >2.5 | [3][4] |
| OA Derivative (10) | A/WSN/33 (H1N1) | MDCK | CPE Inhibition | 2.98 | >100 | >33.5 | [3][4] |
| OA Trimer (12c) | A/WSN/33 (H1N1) | MDCK | CPE Inhibition | 0.31 | 41.37 | 133.5 | [2] |
| OA Trimer (13d) | A/WSN/33 (H1N1) | MDCK | CPE Inhibition | 0.23 | 45.12 | 196.2 | [2] |
| OA Trimer (13d) | A/Hong Kong/4801/2014 (H3N2) | MDCK | CPE Inhibition | 1.20 | 45.12 | 37.6 | [2] |
| OA Derivative (OA-10) | A/PR/8/34 (H1N1) | A549 | CPE Inhibition | 19.6 | >640 | >32.6 | [6][8] |
| OA Derivative (OA-10) | H5N1 | A549 | CPE Inhibition | 6.7 | >640 | >95.5 | [6][8] |
| OA Derivative (OA-10) | H9N2 | A549 | CPE Inhibition | 11.2 | >640 | >57.1 | [6][8] |
| OA Derivative (OA-10) | H3N2 | A549 | CPE Inhibition | 15.3 | >640 | >41.8 | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are summaries of the key assays used to evaluate the antiviral efficacy of these compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that protects host cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) or A549 cells are seeded in 96-well plates and grown to form a confluent monolayer.[9][10]
-
Virus Infection: The cell monolayer is washed, and the influenza virus (at a predetermined concentration, e.g., 100 TCID50) is added.
-
Compound Treatment: Simultaneously or shortly after infection, serial dilutions of the test compound (e.g., oleanolic acid derivatives or oseltamivir) are added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 48 to 72 hours, allowing the virus to replicate and cause CPE in control wells (no compound).[9][10]
-
Quantification: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is measured, and the percentage of cell viability is calculated relative to uninfected, untreated cell controls.
-
Data Analysis: The EC50 or IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a highly quantitative method to measure the ability of a compound to inhibit the infectivity of a virus.
-
Cell Seeding: A confluent monolayer of MDCK cells is prepared in 6-well or 12-well plates.[11]
-
Virus-Compound Incubation: Serial dilutions of the test compound are mixed with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) and incubated for 1 hour at 37°C to allow the compound to bind to the virus.[12]
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the cells for 1 hour to allow for viral adsorption.[12]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virus to adjacent cells.[11][13]
-
Incubation: Plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of dead or destroyed cells.[13]
-
Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 is the concentration that reduces the plaque number by 50%.[14]
Hemagglutination Inhibition (HI) Assay
This assay is specifically used to test compounds that target the viral HA protein, like oleanolic acid derivatives. It measures the ability of a compound to prevent the virus from agglutinating red blood cells (RBCs).
-
Compound and Virus Incubation: Serial dilutions of the test compound are made in a V-bottom 96-well plate. A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well.[15][16] The plate is incubated at room temperature for 30-60 minutes.[15][16]
-
Addition of RBCs: A suspension of RBCs (e.g., from chicken or horse) is added to all wells.[17][18]
-
Incubation: The plate is incubated at room temperature for 30 minutes to allow for agglutination to occur.[16]
-
Reading Results: In wells where the compound does not inhibit HA, the virus will cross-link the RBCs, forming a lattice that results in a diffuse red color. In wells where the compound inhibits HA, the RBCs will not be agglutinated and will settle to the bottom of the well, forming a distinct red button.
-
Data Analysis: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Neuraminidase (NA) Inhibition Assay
This assay is used to measure the efficacy of NA inhibitors like oseltamivir.
-
Virus and Compound Incubation: Serial dilutions of the NA inhibitor are mixed with a standardized amount of influenza virus in a 96-well plate and incubated to allow the inhibitor to bind to the NA enzyme.[19][20]
-
Substrate Addition: A fluorogenic substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[19]
-
Incubation: The plate is incubated at 37°C for a set period (e.g., 60 minutes) to allow the viral NA to cleave the substrate.[20]
-
Reaction Termination: A stop solution is added to terminate the enzymatic reaction.[20]
-
Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a fluorometer.
-
Data Analysis: The percentage of NA inhibition is calculated for each inhibitor concentration relative to the virus control (no inhibitor). The IC50 is the concentration of the inhibitor that reduces NA activity by 50%.[20]
Conclusion
Both oseltamivir and the emerging class of oleanolic acid derivatives demonstrate significant potential in combating influenza A virus, albeit through different mechanisms. Oseltamivir is a clinically approved, potent neuraminidase inhibitor effective at preventing viral release.[1] In contrast, oleanolic acid derivatives are promising entry inhibitors that target the viral hemagglutinin protein.[2]
Notably, certain synthetic oleanolic acid trimers have shown sub-micromolar IC50 values against H1N1 strains in vitro, with potency reported to be stronger than that of oseltamivir in the same assay.[2][21] Furthermore, these compounds have demonstrated activity against oseltamivir-resistant strains and other influenza subtypes, including H3N2 and influenza B.[2] The high selectivity index of some oleanolic acid derivatives suggests a favorable safety profile in cell culture models.[6][8]
The development of HA inhibitors like oleanolic acid derivatives is a crucial strategy to overcome the challenge of viral resistance to existing drug classes. Their distinct mechanism of action offers the potential for use in combination therapies with neuraminidase inhibitors to enhance antiviral efficacy and reduce the likelihood of resistance emergence. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of these novel compounds.
References
- 1. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus [mdpi.com]
- 2. Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure activity relationship and anti-influenza A virus evaluation of oleanolic acid-linear amino derivatives [jstage.jst.go.jp]
- 4. Synthesis, Structure Activity Relationship and Anti-influenza A Virus Evaluation of Oleanolic Acid-Linear Amino Derivatives [jstage.jst.go.jp]
- 5. Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Oleanolic Acid Derivative Inhibits Hemagglutinin-Mediated Entry of Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. iitri.org [iitri.org]
- 13. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. scispace.com [scispace.com]
- 17. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 18. cdn.who.int [cdn.who.int]
- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. pubs.acs.org [pubs.acs.org]
In Vivo Validation of the Antioxidant Effects of Nuezhenidic Acid's Source: A Comparative Guide
A comprehensive analysis of the in vivo antioxidant properties of Ligustrum lucidum fruit extract, the natural source of Nuezhenidic acid, in comparison to established antioxidants.
Comparative Analysis of Antioxidant Efficacy
The following table summarizes the in vivo antioxidant effects of an ethanol extract of Ligustrum lucidum fruits (ELL) in a butylated hydroxytoluene (BHT)-induced oxidative stress model in rats. For comparative purposes, data from studies on Vitamin C and Silymarin under similar oxidative stress models are also presented.
| Parameter | Ligustrum lucidum Extract (ELL) | Vitamin C | Silymarin |
| Animal Model | BHT-induced oxidative stress in rats | BHT-induced oxidative stress in rats | Carbon Tetrachloride (CCl4)-induced oxidative stress in rats |
| Dosage | 250, 500, 1000 mg/kg | 500 mg/kg | 50 mg/kg |
| Superoxide Dismutase (SOD) Activity | Significantly increased in liver and lungs | Significant increase in liver | Significantly increased in liver |
| Catalase (CAT) Activity | Significantly increased in liver and lungs | Significant increase in liver | Significantly increased in liver |
| Glutathione Peroxidase (GPx) Activity | Significantly increased in liver and lungs | Significant increase in liver | Significantly increased in liver |
| Malondialdehyde (MDA) Levels | Significantly decreased in liver and lungs | Significant decrease in liver | Significantly decreased in liver |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below to facilitate replication and further research.
Butylated Hydroxytoluene (BHT)-Induced Oxidative Stress Model in Rats
This protocol is based on the study by Lin et al. (2007) investigating the protective effects of Ligustrum lucidum fruit extract.
1. Animals: Male Wistar rats (150-200g) are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
2. Experimental Groups:
- Control Group: Receives the vehicle (e.g., distilled water or saline).
- BHT Group: Receives a single intraperitoneal (i.p.) injection of BHT (1000 mg/kg body weight) dissolved in a suitable solvent like corn oil.
- Ligustrum lucidum Extract (ELL) Treatment Groups: Receive different doses of ELL (e.g., 250, 500, and 1000 mg/kg body weight) orally for a specified period (e.g., 7 days) prior to BHT administration.
- Positive Control Groups (Optional but Recommended): Receive known antioxidants such as Vitamin C (e.g., 500 mg/kg) or Silymarin (e.g., 50 mg/kg) under the same experimental conditions.
3. Induction of Oxidative Stress: On the last day of the treatment period, animals in the BHT and treatment groups are administered a single i.p. injection of BHT.
4. Sample Collection: 24 hours after BHT injection, animals are euthanized. Blood samples are collected for serum biochemical analysis. Liver and lung tissues are immediately excised, washed with ice-cold saline, and stored at -80°C for the analysis of antioxidant enzymes and lipid peroxidation.
5. Biochemical Assays:
- Tissue Homogenate Preparation: Tissues are homogenized in a cold phosphate buffer (e.g., 50 mM, pH 7.4). The homogenate is then centrifuged at a specific speed (e.g., 10,000 x g for 15 minutes at 4°C) to obtain the supernatant for enzyme assays.
- Superoxide Dismutase (SOD) Activity: Assayed spectrophotometrically based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
- Catalase (CAT) Activity: Determined by measuring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically.
- Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.
- Malondialdehyde (MDA) Levels: Estimated as a measure of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed antioxidant mechanism of action and the experimental workflow.
Caption: Proposed mechanism of the antioxidant action of Ligustrum lucidum extract.
Caption: Workflow of the in vivo antioxidant validation experiment.
comparing the efficacy of different Nuezhenidic acid extraction methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for extracting Nuezhenide, a secoiridoid glycoside found in the fruits of Ligustrum lucidum (Fructus Ligustri Lucidi). Nuezhenide and its related compounds have garnered significant interest for their potential pharmacological activities, including neuroprotective, anti-inflammatory, and anti-osteoporotic effects. The efficiency of extraction is a critical first step in the research and development of therapeutic agents derived from this natural source. This document outlines and compares conventional and modern extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their objectives.
Comparison of Extraction Method Efficacy
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of Nuezhenide. While traditional methods like maceration and Soxhlet extraction have been employed, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of efficiency, extraction time, and solvent consumption. Below is a summary of quantitative data from studies on the extraction of Nuezhenide and related secoiridoid glycosides from Ligustrum lucidum. It is important to note that much of the available quantitative data is for compounds structurally similar to Nuezhenide, such as Specnuezhenide and Nuezhenoside G13, which can serve as a valuable proxy for assessing method efficacy.
| Extraction Method | Target Compound(s) | Solvent | Key Parameters | Yield/Recovery | Reference |
| Ultrahigh Pressure Extraction (UPE) | Specnuezhenide, Nuezhenoside G13 | 90% Ethanol | 200 MPa, 2 min, 1:20 (g/mL) solid-to-liquid ratio | Specnuezhenide: 78.0 mg/g, Nuezhenoside G13: 15.0 mg/g | [1][2] |
| Ultrasound-Assisted Matrix Solid-Phase Dispersion (UA-MSPD) | Specnuezhenide, Nuezhenoside G13 | Deep Eutectic Solvent (DES) | Optimized conditions | 93% - 98% recovery | |
| Conventional Hot Reflux Extraction | Oleanolic Acid (co-extracted triterpenoid) | 95% Ethanol | 2 hours, 3 cycles | ~8.9 mg/g (of total extract) | |
| Supercritical Fluid Extraction (SFE) | Oleanolic Acid (co-extracted triterpenoid) | CO2 with 95% Ethanol as entrainer | 18 MPa, 60°C, 3 hours | 87.4% of total oleanolic acid extracted | [3] |
| Ethanol Reflux Extraction (for purification) | Specnuezhenide | Ethanol | Heating and reflux | Not specified (focus on purification) | [4] |
| Ethanol Extraction (general) | Secoiridoid glucosides (including Nuezhenide) | Ethanol | Not specified | Effective for isolation | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of extraction results. The following are representative protocols for the key extraction methods discussed.
Ultrahigh Pressure Extraction (UPE)
This method utilizes high pressure to enhance solvent penetration into the plant matrix, leading to rapid and efficient extraction.
Protocol:
-
Sample Preparation: Air-dry the fruits of Ligustrum lucidum and grind them into a fine powder.
-
Solvent Mixture: Prepare a 90% aqueous ethanol solution.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: Mix the powdered plant material with the 90% ethanol solution at a ratio of 1:20 (g/mL).
-
Pressure: Subject the mixture to a pressure of 200 MPa.
-
Extraction Time: Maintain the pressure for 2 minutes.
-
-
Post-Extraction: After extraction, filter the mixture to separate the extract from the solid residue. The resulting liquid extract can then be concentrated and subjected to further purification steps, such as high-speed counter-current chromatography, to isolate Nuezhenide and other target compounds[1][2].
Ultrasound-Assisted Extraction (UAE)
UAE employs acoustic cavitation to disrupt cell walls, thereby enhancing mass transfer and accelerating the extraction process.
Protocol:
-
Sample Preparation: Use powdered, dried fruits of Ligustrum lucidum.
-
Solvent Selection: Ethanol or methanol-water mixtures are commonly used. For a green approach, deep eutectic solvents (DESs) can also be employed.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: A typical starting point is 1:20 (g/mL).
-
Ultrasonic Power and Frequency: Operate the ultrasonic bath or probe at a specific power (e.g., 250 W) and frequency (e.g., 40 kHz).
-
Temperature: Maintain a constant temperature, for instance, 60°C.
-
Extraction Time: Sonicate for a defined period, typically ranging from 20 to 60 minutes.
-
-
Post-Extraction: Filter the extract and concentrate it under reduced pressure. Further purification can be performed using chromatographic techniques.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of intracellular components.
Protocol:
-
Sample Preparation: A fine powder of dried Ligustrum lucidum fruits is required.
-
Solvent: Select a microwave-absorbent solvent, such as an 80% ethanol-water mixture.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: A ratio of 1:15 (g/mL) is a common starting point.
-
Microwave Power: Apply a specific microwave power, for example, 500 W.
-
Temperature: Control the extraction temperature, for instance, at 70°C.
-
Extraction Time: The extraction is typically rapid, often completed within 5 to 30 minutes.
-
-
Post-Extraction: After cooling, the mixture is filtered, and the solvent is evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The solvating power of the fluid can be tuned by altering pressure and temperature. Due to the non-polar nature of CO2, a polar co-solvent (entrainer) like ethanol is often required for extracting polar compounds like Nuezhenide.
Protocol:
-
Sample Preparation: The plant material should be dried and ground to a consistent particle size.
-
SFE System Setup:
-
Supercritical Fluid: High-purity CO2.
-
Co-solvent (Entrainer): 95% Ethanol.
-
-
Extraction Parameters:
-
Pressure: Set the extraction pressure, for example, to 18 MPa.
-
Temperature: Maintain the extraction vessel at a specific temperature, such as 60°C.
-
CO2 Flow Rate: Control the flow rate of the supercritical CO2.
-
Extraction Time: The extraction can run for several hours, for instance, 3 hours.
-
-
Post-Extraction: The extract is separated from the CO2 by depressurization. The CO2 can be recycled, and the collected extract can be further processed[3].
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes and biological context, the following diagrams illustrate a general experimental workflow for Nuezhenide extraction and the signaling pathways associated with its activity.
Caption: General workflow for the extraction and purification of Nuezhenide.
Nuezhenide has been shown to exert its biological effects through various signaling pathways. One notable mechanism is its anti-inflammatory activity mediated by the inhibition of the NF-κB pathway.
Caption: Nuezhenide's inhibition of the NF-κB signaling pathway.
Additionally, Nuezhenide has been identified as a functional analog of ghrelin, acting on the growth hormone secretagogue receptor 1a (GHSR-1a). This interaction triggers downstream signaling cascades, including the ERK1/2 pathway.
Caption: Nuezhenide activation of the GHSR-1a signaling pathway.
References
A Researcher's Guide to Cross-Validation of Antioxidant Activity: DPPH, FRAP, and ABTS Assays
For researchers, scientists, and professionals in drug development, the accurate assessment of a compound's antioxidant potential is a critical step in preclinical evaluation. Relying on a single antioxidant assay can be misleading, as different assays operate through distinct chemical mechanisms. Therefore, cross-validation using a panel of assays is imperative for a comprehensive and reliable characterization of a substance's antioxidant profile.
This guide provides a comparative overview of three of the most common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). It outlines their experimental protocols and presents a framework for data comparison to empower researchers in designing robust validation studies.
Comparative Analysis of DPPH, FRAP, and ABTS Assays
The DPPH and ABTS assays are based on the ability of an antioxidant to scavenge a radical, while the FRAP assay measures the capacity of an antioxidant to reduce a ferric iron complex. Due to these mechanistic differences, a compound may exhibit varying levels of activity across these assays. For a thorough evaluation, it is recommended to employ at least two of these methods, ideally all three, to gain a more complete understanding of the antioxidant properties of the test substance.
A study comparing the antioxidant activity of various plant extracts using DPPH, ABTS, and FRAP assays revealed differing results, underscoring the importance of a multi-assay approach. For instance, some extracts showed high activity in the DPPH assay but lower activity in the FRAP assay, and vice versa. This highlights that the antioxidant potential is not an intrinsic property that can be measured by a single method but rather a reflection of its chemical reactivity under specific conditions.
Table 1: Comparison of Antioxidant Activity Assays
| Assay | Principle | Reagent | Wavelength | Standard | Advantages | Limitations |
| DPPH | Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | 517 nm | Trolox, Ascorbic Acid | Simple, rapid, and commercially available reagent.[1] | Absorbance may be affected by the color of the sample. |
| FRAP | Ferric Ion Reduction | Ferric tripyridyltriazine (Fe³⁺-TPZ) complex | 593 nm | Ferrous Sulfate (Fe²⁺) | Fast, simple, and automated.[2] | Measures only the reducing capability, not the radical scavenging activity. |
| ABTS | Radical Cation Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺) | 734 nm | Trolox | Applicable to both hydrophilic and lipophilic antioxidants.[3] | The pre-formed radical needs to be generated, which can be time-consuming.[1] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow.[4][5] The degree of discoloration indicates the scavenging potential of the antioxidant.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Test sample dissolved in a suitable solvent
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
Methanol (or other suitable solvent)
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[5]
-
In a 96-well microplate, add the test sample at various concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6][7]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[4]
-
The antioxidant activity is often expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalents (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8] This reduction results in the formation of a blue-colored complex, which is measured spectrophotometrically.
Reagents:
-
FRAP reagent:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
Mix in a 10:1:1 (v/v/v) ratio.
-
-
Test sample dissolved in a suitable solvent
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
Procedure:
-
Prepare the FRAP working solution fresh.
-
Add the test sample at various concentrations to a 96-well plate.
-
Add the FRAP working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]
-
A standard curve is generated using ferrous sulfate.
-
The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), leading to a decrease in its characteristic blue-green color.[3][10]
Reagents:
-
ABTS stock solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Test sample dissolved in a suitable solvent
-
Standard antioxidant (e.g., Trolox)
-
Phosphate buffered saline (PBS) or ethanol
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Add the test sample at various concentrations to a 96-well plate.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[11]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is then expressed as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.[12]
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: Workflow of the ABTS radical cation decolorization assay.
By cross-validating results from these different assays, researchers can build a more robust and reliable profile of the antioxidant activity of their compounds of interest, ultimately aiding in the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
comparative study of Nuezhenidic acid and other natural antiviral compounds
A Comparative Analysis of Nuezhenidic Acid and Other Natural Antiviral Compounds for Researchers and Drug Development Professionals.
In the ever-evolving landscape of antiviral drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a comparative study of this compound and other prominent natural antiviral compounds, including Oleanolic acid derivatives, Glycyrrhizin, Quercetin, and Baicalein. The objective is to offer an evidence-based comparison of their antiviral efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in their pursuit of new antiviral therapies.
Section 1: Overview of Selected Natural Compounds
This compound , a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has been investigated for its biological activities. While some compounds from Ligustrum lucidum have demonstrated antiviral properties, studies have shown that this compound itself does not exhibit significant antiviral activity against Herpes Simplex Virus-1 (HSV-1) and Influenza A virus (Flu A)[1][2]. However, other constituents of the same plant, such as ligulucisides A-C and liguluciridoids A and B, have shown inhibitory effects against the influenza A virus[3].
Oleanolic Acid and its Derivatives , belonging to the triterpenoid class of compounds, have demonstrated a broad spectrum of antiviral activities.[4] Derivatives of Oleanolic acid have shown potent inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[5][6] Their mechanism of action often involves interfering with viral entry and replication processes.[6]
Glycyrrhizin , a triterpenoid saponin extracted from licorice root, is one of the most studied natural antiviral compounds.[7][8] It has shown efficacy against a range of viruses, including Epstein-Barr virus (EBV) and coronaviruses like SARS-CoV.[9][10] Its proposed mechanisms of action include inhibiting viral attachment and penetration into host cells.[9]
Quercetin , a flavonoid widely distributed in plants, has been reported to possess antiviral properties against several viruses, particularly influenza A virus.[11][12][13] It has been shown to inhibit viral entry by interacting with the hemagglutinin (HA) protein of the influenza virus.[11][14]
Baicalein , a flavonoid extracted from the roots of Scutellaria baicalensis, has demonstrated significant antiviral activity against SARS-CoV-2.[15][16] Its primary mechanism of action is the inhibition of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication.[16]
Section 2: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activities of the selected natural compounds against various viruses, presenting key quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: Antiviral Activity of Secoiridoid Glycosides from Ligustrum lucidum
| Compound | Virus | Assay | IC50 (µM) | Reference |
| This compound | Influenza A, HSV-1 | CPE Inhibitory Assay | No significant activity | [1][2] |
| Liguluciside A | Influenza A | Not Specified | 16.5 | [3] |
| Liguluciside C | Influenza A | Not Specified | 13.1 | [3] |
| Liguluciridoid A | Influenza A | Not Specified | 18.5 | [3] |
| Oleuropein | RSV, Para 3 | CPE Inhibitory Assay | 23.4 µg/ml, 11.7 µg/ml | [1][2] |
Table 2: Antiviral Activity of Oleanolic Acid Derivatives
| Compound | Virus | Assay | IC50 / EC50 (µM) | Reference |
| Oleanolic Acid Trimer (12c) | Influenza A (H1N1) | Not Specified | 0.31 | [5] |
| Oleanolic Acid Trimer (12e) | Influenza A (H1N1) | Not Specified | 0.57 | [5] |
| Oleanolic Acid Trimer (13c) | Influenza A (H1N1) | Not Specified | 0.38 | [5] |
| Oleanolic Acid Trimer (13d) | Influenza A (H1N1) | Not Specified | 0.23 | [5] |
| Sialic acid-OA conjugate (33) | Influenza A (H1N1) | Not Specified | 41.2 | [6] |
| OA derivative (32) | HIV-1 | Not Specified | 0.32 | [6] |
Table 3: Antiviral Activity of Glycyrrhizin, Quercetin, and Baicalein
| Compound | Virus | Assay | IC50 / EC50 (µM) | Reference |
| Glycyrrhizic Acid | Epstein-Barr Virus | Viral DNA Synthesis Inhibition | 0.04 mM | [9] |
| Glycyrrhizin | SARS-CoV-2 | Virus Yield Reduction | Not Specified | [10] |
| Quercetin | Influenza A (H1N1, A/Puerto Rico/8/34) | CPE Inhibition | 7.756 µg/mL | [11][12] |
| Quercetin | Influenza A (H1N1, A/FM-1/47/1) | CPE Inhibition | 6.225 µg/mL | [11][12] |
| Quercetin | Influenza A (H3N2, A/Aichi/2/68) | CPE Inhibition | 2.738 µg/mL | [11][12] |
| Baicalein | SARS-CoV-2 | RT-qPCR | 2.9 | [16] |
| Baicalein | SARS-CoV-2 3CLpro | Enzyme Inhibition | 0.39 | [16] |
| Baicalin | SARS-CoV-2 | Virus Yield Reduction | >19 (SI) | [15] |
Section 3: Mechanisms of Antiviral Action & Signaling Pathways
Understanding the molecular mechanisms by which these natural compounds exert their antiviral effects is crucial for targeted drug development.
Oleanolic Acid Derivatives: These compounds often target viral entry. For instance, certain derivatives inhibit the binding of the influenza virus hemagglutinin protein to host cells.[5][6]
Glycyrrhizin: It is proposed to interfere with the early stages of viral replication, including penetration into the host cell.[9] It has also been shown to inhibit the replication of SARS-CoV.[10]
Quercetin: The primary antiviral mechanism of quercetin against influenza A virus is the inhibition of viral entry by interacting with the HA2 subunit of the viral hemagglutinin protein.[11][14]
Baicalein: This flavonoid acts as a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle.[16] By blocking this enzyme, baicalein effectively halts viral proliferation. Some natural compounds have also been shown to modulate host signaling pathways, such as the NF-κB and MAPK/ERK pathways, to inhibit viral replication.[17][18]
Below is a diagram illustrating a generalized viral entry and replication process, highlighting potential targets for natural antiviral compounds.
Caption: Generalized viral lifecycle and potential targets for natural antiviral compounds.
Section 4: Experimental Protocols
The evaluation of antiviral compounds relies on robust and standardized experimental protocols. Below are summaries of key assays mentioned in the referenced studies.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for quantifying neutralizing antibodies and assessing the effectiveness of antiviral compounds.[19][20]
Methodology:
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus-Compound Incubation: A known concentration of the virus is incubated with serial dilutions of the test compound.
-
Infection: The virus-compound mixture is added to the cell monolayer and incubated to allow for viral adsorption.
-
Overlay: A semi-solid overlay (e.g., agar or carboxymethyl cellulose) is added to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation & Staining: The plates are incubated for several days to allow for plaque formation. Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Quantification: The number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) compared to the virus control is determined.[19]
Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).
MTT Assay for Cytotoxicity and Antiviral Activity (CPE Inhibition)
The MTT assay is a colorimetric assay used to assess cell viability and the cytopathic effect (CPE) of a virus, which can be inhibited by an antiviral compound.[21]
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Treatment & Infection: For antiviral screening, cells are infected with the virus in the presence of various concentrations of the test compound. For cytotoxicity, cells are treated with the compound alone.
-
Incubation: Plates are incubated to allow for viral replication and CPE development or for the compound to exert its cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for CPE inhibition are calculated.
Caption: Workflow of the MTT assay for antiviral and cytotoxicity testing.
Neuraminidase (NA) Inhibition Assay
This assay is specific for influenza viruses and measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme.[22][23][24]
Methodology:
-
Virus Preparation: The influenza virus is diluted to an appropriate concentration.
-
Compound Incubation: The virus is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.
-
Enzymatic Reaction: If the viral neuraminidase is active, it will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).
-
Reaction Termination: The reaction is stopped after a specific incubation period.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer.
-
Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated.
Caption: Workflow of the Neuraminidase (NA) Inhibition Assay.
Section 5: Conclusion
This comparative guide highlights the diverse antiviral potential of various natural compounds. While this compound itself has not shown significant direct antiviral activity in the studies reviewed, its source, Ligustrum lucidum, contains other compounds with promising anti-influenza properties. In contrast, Oleanolic acid derivatives, Glycyrrhizin, Quercetin, and Baicalein have demonstrated potent and specific antiviral effects against a range of viruses through various mechanisms of action. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field, facilitating the informed selection and evaluation of natural products in the quest for novel antiviral therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. In Vitro Evaluation of Secoiridoid Glucosides from the Fruits of Ligustrum lucidum as Antiviral Agents [jstage.jst.go.jp]
- 2. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Oleanolic Acid Trimers to Enhance Inhibition of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of glycyrrhizic acid in inhibition of Epstein-Barr virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin as an Antiviral Agent Inhibits Influenza A Virus (IAV) Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Quercetin as an Antiviral Agent Inhibits Influenza A Virus (IAV) Entry | Semantic Scholar [semanticscholar.org]
- 14. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The comprehensive study on the therapeutic effects of baicalein for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scutellaria baicalensis extract and baicalein inhibit replication of SARS-CoV-2 and its 3C-like protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]
- 19. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 20. bioagilytix.com [bioagilytix.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and TLC Methods for the Analysis of Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the analysis of iridoid glycosides. It is designed to assist researchers in selecting the most appropriate analytical method for their specific needs, supported by experimental data and detailed protocols.
Introduction to Iridoid Glycosides and their Analysis
Iridoid glycosides are a large group of monoterpenoid natural products characterized by a cyclopentane[c]pyran skeleton. They are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Accurate and reliable analytical methods are crucial for the quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents based on these compounds.
Both HPLC and TLC are powerful chromatographic techniques routinely employed for the analysis of iridoid glycosides. HPLC offers high resolution and sensitivity, making it a gold standard for quantitative analysis. TLC, particularly its high-performance version (HPTLC), provides a flexible and high-throughput alternative, especially for qualitative screening and simultaneous analysis of multiple samples. The choice between these two techniques depends on various factors, including the research objective, sample complexity, and available resources.
Performance Comparison: HPLC vs. HPTLC
The selection of an analytical technique is a critical decision in phytochemical analysis. The following table summarizes the key performance parameters of HPLC and HPTLC for the analysis of iridoid glycosides, based on published experimental data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Key Considerations |
| Principle | Partition chromatography in a column. | Adsorption chromatography on a planar surface.[1] | The different separation mechanisms can offer complementary selectivity. |
| Resolution | High to very high. | Moderate to high. | HPLC generally provides superior separation of complex mixtures. |
| Sensitivity | High (ng to pg level). | Moderate to high (ng to µg level). | HPLC is typically more sensitive, with lower limits of detection. |
| Quantification | Excellent accuracy and precision. | Good accuracy and precision. | Both methods are suitable for quantification, with studies showing no statistically significant difference in the quantification of certain iridoid glycosides like harpagoside and aucubin. |
| Analysis Time | Longer per sample (typically 15-60 min). | Shorter per sample (multiple samples analyzed simultaneously). | HPTLC offers higher sample throughput. |
| Solvent Consumption | Higher. | Lower. | HPTLC is considered a more environmentally friendly or "green" technique. |
| Cost | Higher initial instrument cost and operational costs. | Lower initial instrument cost and operational costs. | HPLC systems represent a more significant capital investment. |
| Flexibility | Less flexible in terms of mobile phase changes during a run. | Highly flexible, allowing for different mobile phases and detection reagents. | TLC plates can be visualized with a wide range of specific reagents. |
| Sample Throughput | Lower (sequential analysis). | Higher (parallel analysis of multiple samples). | HPTLC is advantageous for screening large numbers of samples. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. Below are representative protocols for the analysis of iridoid glycosides using HPLC and HPTLC.
HPLC Method for the Quantification of Aucubin
This protocol is based on a validated method for the determination of aucubin in plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Aucubin reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (acetonitrile).
-
0-15 min: 10-25% B
-
15-20 min: 25-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of aucubin (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.
HPTLC Method for the Quantification of Harpagoside
This protocol is adapted from a comparative study for the determination of harpagoside.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates: Silica gel 60 F254 pre-coated plates (20 cm x 10 cm).
Reagents:
-
Ethyl acetate (analytical grade).
-
Methanol (analytical grade).
-
Water (analytical grade).
-
Anisaldehyde-sulfuric acid reagent for visualization.
-
Harpagoside reference standard.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254.
-
Mobile Phase: Ethyl acetate : Methanol : Water (77:15:8, v/v/v).
-
Development: Develop the plate up to a distance of 8 cm in a saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air.
Derivatization and Detection:
-
Spray the dried plate with anisaldehyde-sulfuric acid reagent.
-
Heat the plate at 100-105°C for 5-10 minutes.
-
Scan the plate densitometrically at 509 nm.
Sample Preparation:
-
Accurately weigh 0.5 g of powdered plant material.
-
Extract with 10 mL of methanol by sonication for 15 minutes.
-
Centrifuge and use the supernatant for application.
Standard Preparation:
-
Prepare a stock solution of harpagoside (1 mg/mL) in methanol.
-
Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve (e.g., 2-10 µL, corresponding to 2-10 µ g/spot ).
Visualizing the Workflow and Decision Logic
To better illustrate the analytical processes and the decision-making involved in choosing between HPLC and TLC, the following diagrams are provided.
Caption: General workflow for the analysis of iridoid glycosides using HPLC and TLC.
Caption: Decision logic for selecting between HPLC and TLC for iridoid glycoside analysis.
Conclusion
Both HPLC and HPTLC are valuable techniques for the analysis of iridoid glycosides. HPLC is the method of choice for high-resolution separation and sensitive quantification, particularly in a regulatory or drug development setting. HPTLC, on the other hand, offers a rapid, cost-effective, and high-throughput alternative, making it ideal for screening large numbers of samples and for qualitative analysis. As demonstrated by comparative studies on compounds like aucubin and harpagoside, HPTLC can provide quantitative results comparable to HPLC when properly validated. The ultimate choice of method should be guided by the specific analytical requirements, available resources, and the intended application.
References
efficacy of Nuezhenidic acid compared to other Ligustrum lucidum extracts
For Researchers, Scientists, and Drug Development Professionals
The fruit of Ligustrum lucidum, a traditional Chinese medicine known as Nu-zhen-zi, is a rich source of bioactive compounds with a wide range of therapeutic properties. This guide provides a comparative overview of the efficacy of a well-studied aqueous fruit extract and its major triterpenoid constituents, oleanolic acid and ursolic acid. Due to a significant lack of published experimental data on the specific biological activities of Nuzhenidic acid, a direct comparison of its efficacy is not feasible at this time. This document will therefore focus on the available scientific literature for other prominent extracts and compounds from Ligustrum lucidum.
Anticancer Efficacy: A Comparative Overview
Research has highlighted the anticancer potential of Ligustrum lucidum extracts and its key components, particularly against hepatocellular carcinoma.
Quantitative Data Summary
The following table summarizes the in vitro anticancer effects of a Ligustrum lucidum fruit extract (LLFE) on human hepatocellular carcinoma Bel-7402 cells.
| Treatment | Concentration | Incubation Time | Proliferation Inhibition (%) | Apoptosis Induction (%) | Reference |
| LLFE | 100 µg/ml | 72 h | ~40% | ~15% | [1][2] |
| 200 µg/ml | 72 h | ~60% | ~25% | [1][2] | |
| 400 µg/ml | 72 h | ~75% | ~40% | [1][2] |
Note: Data is estimated from graphical representations in the cited literature.
While direct comparative data for purified oleanolic acid and ursolic acid from Ligustrum lucidum on the same cell line under identical conditions is not available in the reviewed literature, numerous studies have independently confirmed their anticancer properties against various cancer cell lines.[3][4]
Experimental Methodologies
Preparation of Ligustrum lucidum Fruit Extract (LLFE)
The aqueous extract of Ligustrum lucidum fruit was prepared as a lyophilized-dry powder. The detailed procedure is as follows:
-
Authentic Ligustrum lucidum fruit herb material was soaked for 1 hour.
-
The material was then decocted twice with an 8-fold volume of boiling distilled water for 2 hours each time.
-
The resulting decoction was filtered and centrifuged twice at 12,000 rpm for 30 minutes to remove insoluble components.
-
The supernatants were combined and mixed with an equal volume of ethanol, then kept at 4°C overnight.
-
The mixture was centrifuged at 12,000 rpm for 30 minutes to further remove insoluble ingredients, and the final supernatant was lyophilized to a dry powder.[1]
Cell Proliferation Analysis (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., LLFE) for a specified duration.
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
The plate is incubated for 4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[5] The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
Cell Senescence Assay (SA-β-gal Staining)
Senescence-associated β-galactosidase (SA-β-gal) staining is a widely used biomarker to identify senescent cells.
Protocol:
-
Cells are cultured and treated in appropriate culture dishes (e.g., 35 mm dishes).
-
After treatment, the culture medium is aspirated, and the cells are washed twice with 1X phosphate-buffered saline (PBS).
-
Cells are fixed with a 1X fixing solution for 5-15 minutes at room temperature.
-
The fixing solution is removed, and the cells are washed three times with 1X PBS.
-
A freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0 is added to the cells.
-
The cells are incubated at 37°C (without CO2) for 4 to 16 hours, protected from light.
-
Senescent cells, which express SA-β-gal, will stain blue and can be visualized and counted under a light microscope.[6][7]
Signaling Pathways and Mechanisms of Action
The anticancer effects of the Ligustrum lucidum fruit extract are, in part, mediated by the induction of apoptosis and cellular senescence through the upregulation of the p21 signaling pathway.[1][2]
Caption: Anticancer signaling pathway of Ligustrum lucidum fruit extract.
The experimental workflow for evaluating the anticancer effects of Ligustrum lucidum extracts is a multi-step process involving cell culture, treatment, and subsequent analysis of cell viability and specific cellular processes.
Caption: Experimental workflow for anticancer activity assessment.
Other Bioactivities of Ligustrum lucidum Components
Beyond their anticancer effects, oleanolic acid and ursolic acid, the major triterpenoids in Ligustrum lucidum, exhibit a range of other significant biological activities.
| Compound | Biological Activity | Supporting Evidence | Reference |
| Oleanolic Acid | Antioxidant | Decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-px) activities in diabetic rats. | [8][9] |
| Antidiabetic | Showed significant hypoglycemic and hypolipidemic effects in alloxan-induced diabetic rats. | [9][10] | |
| Ursolic Acid | Anti-inflammatory | Demonstrated anti-inflammatory properties in various experimental models. | [11] |
| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines through multiple signaling pathways. | [3][4][12] |
Conclusion
The available scientific evidence strongly supports the therapeutic potential of Ligustrum lucidum fruit extracts and its primary triterpenoid constituents, oleanolic acid and ursolic acid. The aqueous fruit extract has demonstrated significant anticancer activity against hepatocellular carcinoma by inducing apoptosis and cell senescence via the p21 signaling pathway. Oleanolic acid and ursolic acid are major contributors to the diverse pharmacological profile of Ligustrum lucidum, exhibiting antioxidant, antidiabetic, anti-inflammatory, and broad-spectrum anticancer effects.
Further research is warranted to elucidate the specific bioactivities of other compounds present in Ligustrum lucidum, such as Nuzhenidic acid, to fully understand their potential contributions to the overall therapeutic efficacy of the plant's extracts. Direct comparative studies of these isolated compounds under standardized conditions would be invaluable for drug development and a more precise understanding of their individual and synergistic effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ligustrum lucidum Ait. fruit extract induces apoptosis and cell senescence in human hepatocellular carcinoma cells through upregulation of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiabetic and antioxidant effects of oleanolic acid from Ligustrum lucidum Ait in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Different Iridoid Glycosides: A Guide for Researchers
Introduction
Iridoid glycosides, a class of monoterpenoids, are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] Understanding how these compounds modulate cellular metabolism is crucial for elucidating their mechanisms of action and for the development of new therapeutics. This guide provides a comparative analysis of the metabolomic effects of different iridoid glycosides on cells, supported by experimental data and detailed protocols.
A key study investigated the neuroprotective effects of eight iridoid components—catalpol (CAT), genipin (GE), geniposide (GEN), geniposidic acid (GPA), aucubin (AU), ajugol (AJU), rehmannioside C (RC), and rehmannioside D (RD)—on corticosterone (CORT)-induced injury in PC12 cells.[2] The findings from this research form the basis of the comparative data presented herein. The study demonstrated that these iridoid components can enhance cell viability, inhibit apoptosis, reduce intracellular reactive oxygen species (ROS), and increase mitochondrial membrane potential (MMP).[2]
Comparative Analysis of Metabolomic Changes
Metabolomic analysis using ultra-performance liquid chromatography–quadrupole–time-of-flight mass spectrometry (UPLC-Q/TOF-MS) identified 38 potential biomarkers of the cellular response to the eight iridoid glycosides. Among these, 23 were common biomarkers across all eight treatment groups, indicating similar regulatory effects on cellular metabolism in the context of neuronal injury.[2]
The following table summarizes the key common biomarkers and their changes in response to treatment with the eight iridoid glycosides.
Table 1: Common Metabolite Biomarkers Modulated by Eight Iridoid Glycosides in CORT-Injured PC12 Cells
| Metabolite | Regulation | Metabolic Pathway |
| L-Glutamic acid | Down | D-Glutamine and D-glutamate metabolism |
| L-Arginine | Down | Arginine biosynthesis |
| Succinic acid | Up | TCA cycle |
| Fumaric acid | Up | TCA cycle |
| Adenosine | Down | Purine metabolism |
| Guanosine | Down | Purine metabolism |
| Oxidized glutathione | Down | Glutathione metabolism |
| L-Glutathione reduced | Up | Glutathione metabolism |
| L-Proline | Down | Arginine and proline metabolism |
| L-Lysine | Down | Lysine degradation |
| L-Leucine | Down | Valine, leucine and isoleucine biosynthesis |
| L-Isoleucine | Down | Valine, leucine and isoleucine biosynthesis |
| L-Valine | Down | Valine, leucine and isoleucine biosynthesis |
| L-Phenylalanine | Down | Phenylalanine metabolism |
| L-Tyrosine | Down | Tyrosine metabolism |
| L-Tryptophan | Down | Tryptophan metabolism |
| L-Histidine | Down | Histidine metabolism |
| L-Methionine | Down | Cysteine and methionine metabolism |
| L-Cysteine | Down | Cysteine and methionine metabolism |
| L-Aspartic acid | Down | Alanine, aspartate and glutamate metabolism |
| L-Alanine | Down | Alanine, aspartate and glutamate metabolism |
| Glycine | Down | Glycine, serine and threonine metabolism |
| L-Serine | Down | Glycine, serine and threonine metabolism |
Data synthesized from a study on the neuroprotective effects of eight iridoid components.[2]
Experimental Protocols
A detailed understanding of the experimental methodology is essential for reproducing and building upon these findings.
1. Cell Culture and Treatment
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Injury: Neuronal injury is induced by treating the cells with corticosterone (CORT).[2]
-
Iridoid Glycoside Treatment: Following injury induction, cells are treated with the different iridoid glycosides (e.g., catalpol, geniposide, aucubin, etc.) at various concentrations.[2]
2. Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. This colorimetric assay measures the metabolic activity of cells.[2]
-
Flow Cytometry: Apoptosis is quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
3. Metabolite Extraction and Analysis
-
Metabolite Extraction: Intracellular metabolites are extracted using a pre-chilled 50% methanol solution. The cell lysates are then centrifuged to pellet proteins and other cellular debris.
-
UPLC-Q/TOF-MS Analysis: The supernatant containing the metabolites is analyzed by UPLC-Q/TOF-MS.
-
Chromatographic Separation: A C18 column is typically used for separation with a gradient elution of acetonitrile and water containing 0.1% formic acid.[2]
-
Mass Spectrometry: An electrospray ionization (ESI) source is used in both positive and negative ion modes to detect a wide range of metabolites.[2][3] The mass scan range is typically set from 50 to 1500 m/z.[2]
-
-
Data Analysis: The raw data is processed to identify and quantify metabolites. Statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), is used to identify differential metabolites between treatment groups.
Signaling Pathways and Experimental Workflow
The metabolomic data reveals that the eight tested iridoid glycosides exert their neuroprotective effects by modulating several key metabolic pathways.[2]
References
- 1. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
head-to-head comparison of Nuezhenidic acid and oleuropein antioxidant capacity
A comprehensive comparison of the antioxidant capacities of Nuezhenidic acid and oleuropein is currently challenging due to the limited availability of scientific data for this compound in peer-reviewed literature. Extensive searches have not yielded quantitative antioxidant activity data, such as IC50 values from standardized assays (DPPH, ABTS, FRAP), or detailed mechanistic studies for this compound.
Conversely, oleuropein, a prominent phenolic compound in olive leaves and oil, has been extensively studied for its potent antioxidant properties. This guide, therefore, provides a detailed overview of the antioxidant capacity of oleuropein, supported by experimental data, with the understanding that a direct head-to-head comparison with this compound is not feasible at this time based on the available information.
Oleuropein: A Potent Natural Antioxidant
Oleuropein is a secoiridoid glycoside that contributes to the characteristic bitter taste of raw olives. Its chemical structure, featuring multiple hydroxyl groups on a phenolic backbone, endows it with significant free radical scavenging capabilities.
Quantitative Antioxidant Capacity of Oleuropein
The antioxidant activity of oleuropein has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a common metric for comparison. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | Oleuropein IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH | 13.8 ± 0.8 | Trolox | 3.0 ± 0.2 |
| ABTS | 16.1 ± 1.2 | Trolox | 2.3 ± 0.1 |
Note: The data presented are representative values from a study on olive leaf extract and may vary depending on the specific experimental conditions and the purity of the oleuropein sample.[1]
Experimental Protocols for Antioxidant Capacity Assays
The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound (e.g., oleuropein) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The ability of an antioxidant to quench this radical cation, leading to a loss of color, is measured spectrophotometrically.
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are prepared.
-
A fixed volume of the diluted ABTS•+ solution is mixed with each concentration of the test compound.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at the specified wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a reagent, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which is monitored spectrophotometrically.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).
-
The FRAP reagent is pre-warmed to 37°C.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound is mixed with a larger volume of the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
The absorbance of the colored ferrous-TPTZ complex is measured at a specific wavelength (e.g., 593 nm).
-
A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.
-
The antioxidant capacity of the test sample is expressed as equivalents of the standard (e.g., µmol Fe²⁺/g or Trolox equivalents).
Antioxidant Mechanism of Oleuropein
Oleuropein exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating hydrogen atoms from its phenolic hydroxyl groups. This process stabilizes the free radicals and terminates the oxidative chain reactions.
Additionally, oleuropein can act as a metal chelator, binding to transition metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.
The general antioxidant mechanism of phenolic compounds like oleuropein can be visualized as follows:
Caption: General antioxidant mechanisms of oleuropein.
Conclusion
While a direct comparative analysis between this compound and oleuropein is hindered by the current lack of data on this compound, oleuropein stands as a well-documented and potent natural antioxidant. Its efficacy in scavenging free radicals and reducing oxidative stress is supported by a substantial body of scientific evidence. The standardized assays described provide a robust framework for evaluating and comparing the antioxidant capacities of various compounds. Future research on this compound is warranted to elucidate its potential antioxidant properties and allow for a comprehensive comparison with established antioxidants like oleuropein.
References
Unveiling Antiviral Mechanisms: A Comparative Guide to Nuezhenidic Acid and Marketed Influenza Therapeutics
For Immediate Release
This guide offers a comparative analysis of Nuezhenidic acid, an emerging antiviral candidate, and established influenza A therapies: Oseltamivir, Baloxavir marboxil, and Favipiravir. While this compound has demonstrated inhibitory activity against the influenza A virus, its precise mechanism of action remains to be elucidated and confirmed through rigorous genetic validation models. In contrast, the mechanisms of Oseltamivir, Baloxavir marboxil, and Favipiravir have been well-characterized, with their molecular targets validated through extensive research, including the use of knockout models. This guide provides a comprehensive overview of the current state of knowledge, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural compound isolated from Ligustrum lucidum, has shown promise as an anti-influenza A agent. However, the absence of studies employing knockout models to confirm its mechanism of action highlights a critical gap in its development pipeline. This guide contrasts the mechanistic ambiguity of this compound with the well-defined actions of three approved antiviral drugs, underscoring the importance of genetic validation in modern drug development.
Comparative Analysis of Antiviral Agents
This section details the mechanism of action for each compound, highlighting the use of knockout models in confirming the therapeutic targets of the established drugs.
This compound: An Uncharacterized Antiviral
This compound has been identified as an inhibitor of the influenza A virus. However, to date, no peer-reviewed studies have been published that definitively identify its molecular target or signaling pathway. Consequently, the mechanism of action of this compound has not been confirmed using knockout models. Further research is required to elucidate how this compound exerts its antiviral effects.
Oseltamivir: Targeting Viral Egress with Confirmation in Knockout Models
Oseltamivir is a neuraminidase inhibitor that blocks the release of progeny virions from infected cells. The critical role of the host's type I interferon (IFN) response in the efficacy of Oseltamivir has been demonstrated using knockout mouse models. Studies in mice lacking the type I interferon receptor (IFNAR-/-) have shown that the antiviral activity of Oseltamivir is significantly diminished, confirming that its full therapeutic effect is dependent on a functional host immune response.[1][2][3][4][5]
Baloxavir Marboxil: A Cap-Dependent Endonuclease Inhibitor
Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This inhibition prevents the virus from "snatching" capped primers from host mRNAs, a process essential for viral mRNA transcription. While specific knockout studies for Baloxavir marboxil are not as readily available in the public domain, the direct targeting of the viral PA subunit has been extensively validated through biochemical and virological assays.
Favipiravir: A Viral RNA Polymerase Inhibitor
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. It acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and lethal mutagenesis. The direct targeting of the viral RdRp by Favipiravir has been confirmed through numerous in vitro and cell-based assays.
Quantitative Performance Data
The following table summarizes the in vitro efficacy of the discussed antiviral agents against influenza A virus.
| Compound | Target | Influenza A Strain | Assay | IC50 / EC50 | Citation |
| This compound | Unknown | Not Specified | Not Specified | Not Available | |
| Oseltamivir | Neuraminidase | H1N1 | Neuraminidase Inhibition | ~1-10 nM | [6] |
| Baloxavir acid | Cap-dependent Endonuclease | H1N1, H3N2 | Plaque Reduction | ~1.5-3.1 nM | [7] |
| Favipiravir | RNA-dependent RNA Polymerase | H1N1 | CPE Inhibition | ~0.5-3.6 µM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of action of Oseltamivir and the role of the host interferon response.
Caption: General experimental workflow for validating an antiviral's mechanism of action using a knockout model.
Experimental Protocols
Generation of IFNAR Knockout Mice
The generation of IFNAR knockout mice is a standard procedure in many laboratories and can be achieved using CRISPR/Cas9 technology.[9][10][11]
Materials:
-
C57BL/6 mice
-
Cas9 mRNA or protein
-
sgRNAs targeting the Ifnar1 gene
-
M2 medium
-
KSOM medium
Protocol:
-
Design and synthesize two sgRNAs targeting the exons of the mouse Ifnar1 gene.
-
Prepare a microinjection mix containing Cas9 mRNA/protein and the sgRNAs.
-
Harvest zygotes from superovulated C57BL/6 female mice.
-
Microinject the CRISPR/Cas9 mix into the cytoplasm of the zygotes.
-
Culture the injected zygotes in M2 medium and then transfer them to KSOM medium.
-
Transfer the resulting two-cell embryos into pseudopregnant recipient female mice.
-
Screen the resulting pups for the desired knockout mutation by PCR and sequencing of genomic DNA isolated from tail biopsies.
-
Establish a colony of IFNAR-/- mice through breeding.
Influenza Virus Plaque Assay
The plaque assay is a standard method for quantifying infectious virus particles.[12][13][14]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel
-
Crystal Violet solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the virus-containing sample.
-
Infect the confluent MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing low-melting-point agarose or Avicel to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[15][16][17][18][19]
Materials:
-
Influenza virus stock
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black plates
-
Fluorometer
Protocol:
-
Serially dilute the test compound (e.g., Oseltamivir) in assay buffer in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the diluted compound and incubate.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C to allow the neuraminidase to cleave the substrate.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Calculate the 50% inhibitory concentration (IC50) of the compound.
Cap-Dependent Endonuclease Assay
This assay measures the inhibition of the cap-snatching activity of the influenza virus polymerase.
Materials:
-
Recombinant influenza virus PA subunit
-
Capped radiolabeled RNA substrate
-
Reaction buffer
-
Denaturing polyacrylamide gel
Protocol:
-
Incubate the recombinant PA subunit with the test compound (e.g., baloxavir acid).
-
Add the capped radiolabeled RNA substrate to initiate the reaction.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and analyze the cleavage products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantify the inhibition of endonuclease activity.
RNA-Dependent RNA Polymerase (RdRp) Assay
This assay is used to screen for inhibitors of the viral RdRp.[20][21][22][23][24]
Materials:
-
Recombinant influenza virus RdRp complex (PA, PB1, PB2 subunits)
-
Viral RNA template
-
Ribonucleotides (including a radiolabeled one)
-
Reaction buffer
Protocol:
-
Assemble the RdRp reaction by combining the recombinant polymerase complex, viral RNA template, and ribonucleotides in the reaction buffer.
-
Add the test compound (e.g., favipiravir-RTP).
-
Incubate the reaction at 30°C to allow for RNA synthesis.
-
Stop the reaction and precipitate the synthesized RNA.
-
Quantify the incorporation of the radiolabeled nucleotide to determine the level of RNA synthesis and the inhibitory effect of the compound.
Conclusion
The confirmation of a drug's mechanism of action through genetic models like knockouts is a cornerstone of modern antiviral development. While this compound shows potential, its journey to becoming a viable therapeutic is in its early stages and requires a thorough investigation of its molecular target and pathway. The well-defined mechanisms of Oseltamivir, Baloxavir marboxil, and Favipiravir, validated through extensive research, provide a clear benchmark for the level of evidence required. This comparative guide highlights the importance of a multi-faceted approach, combining in vitro assays with in vivo genetic models, to confidently establish the efficacy and mechanism of new antiviral candidates.
References
- 1. Efficacy of oseltamivir treatment in influenza virus-infected obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. efficacy-of-oseltamivir-treatment-in-influenza-virus-infected-obese-mice - Ask this paper | Bohrium [bohrium.com]
- 5. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five Novel Non-Sialic Acid-Like Scaffolds Inhibit In Vitro H1N1 and H5N2 Neuraminidase Activity of Influenza a Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GENERATION OF AN IMMUNODEFICIENT IFNAR1 KNOCKOUT MOUSE LINE AND CHALLENGES OF THE TRANSGENESIS PROTOCOL USING THE C57BL/6 STRAIN - Smetannikova - Russian Journal of Immunology [rusimmun.ru]
- 10. Efficient mutagenesis targeting the IFNAR1 gene in mice using a combination of Cas9 protein and dual gRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Influenza virus plaque assay [protocols.io]
- 13. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 14. protocols.io [protocols.io]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. izsvenezie.com [izsvenezie.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Assays to Measure the Activity of Influenza Virus Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 23. pnas.org [pnas.org]
- 24. RNA-dependent RNA polymerase activity in influenza virions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Nuezhenidic Acid
Disclaimer: Nuezhenidic acid is a natural product isolated from the fruits of Ligustrum lucidum[1][2][3]. As of this writing, a comprehensive, officially mandated Safety Data Sheet (SDS) outlining specific disposal protocols for this compound is not widely available. The following procedures are based on the known chemical properties of this compound[4][5], general principles of laboratory safety for handling non-hazardous or low-hazard acidic organic compounds, and disposal guidelines for structurally related substances. Researchers must always consult their institution's Environmental Health & Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Although not classified as a highly hazardous substance, prudent laboratory practice dictates the following precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle solid (powder) this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.
-
Spill Management: In case of a small spill, dampen the solid material with a suitable solvent like acetone to minimize dust, and then transfer it to a sealed container for disposal[6]. Clean the spill area with an absorbent material dampened with acetone, followed by a thorough wash with soap and water[6].
**2. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste, categorized by its physical state.
Unused or Expired Solid this compound
-
Containerization: Place the original container of this compound, or the waste solid, into a larger, sealable, and clearly labeled waste container.
-
Labeling: The waste label should clearly state "Solid Chemical Waste," "this compound," and include the approximate quantity. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Storage: Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's certified hazardous waste disposal service.
Aqueous Solutions of this compound
Aqueous solutions of this compound may be suitable for drain disposal only if they meet specific criteria and are permitted by local regulations.
-
Hazard Assessment: Confirm that the solution contains no other hazardous materials (e.g., heavy metals, regulated organic solvents).
-
Neutralization:
-
Perform neutralization in a chemical fume hood, wearing appropriate PPE[7].
-
Prepare a dilute basic solution (e.g., 5% sodium bicarbonate or sodium carbonate in water).
-
Slowly and with constant stirring, add the acidic this compound solution to the basic solution. Monitor the pH of the mixture.
-
Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0). Be cautious as neutralization can generate heat[8].
-
-
Drain Disposal (if permissible):
-
If your local EHS and wastewater authority permit, the neutralized solution can be poured down the drain.
-
Flush the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution) to ensure complete dilution[7].
-
-
Chemical Waste Disposal (if drain disposal is not permitted):
-
If drain disposal is not an option, collect the neutralized (or un-neutralized) solution in a designated, sealed, and clearly labeled "Aqueous Chemical Waste" container.
-
Arrange for pickup by your institution's hazardous waste service.
-
Organic Solvent Solutions of this compound
Under no circumstances should organic solvents containing this compound be disposed of down the drain.
-
Segregation: Collect organic solvent waste containing this compound in a dedicated, properly vented, and sealed waste container.
-
Compatibility: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate[9]. Nitric acid waste should never be mixed with organic solvents due to the risk of explosion[10].
-
Labeling: Clearly label the container with "Hazardous Waste," the name of the solvent(s), and "this compound."
-
Storage and Disposal: Store the container in a designated satellite accumulation area or main hazardous waste storage area. Arrange for professional disposal via your institution's EHS department.
Data Presentation
The following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₁₄ | [4][5] |
| Molecular Weight | 452.36 g/mol | [1][3] |
| Appearance | Solid (Powder) | [3] |
| Solubility | DMSO: 45 mg/mLH₂O: 9.09 mg/mL | [3] |
| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year | [3][5] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. This compound | Influenza virus A inhibitor | TargetMol [targetmol.com]
- 4. This compound | C17H24O14 | CID 134715173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. molnova.com [molnova.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling Nuezhenidic acid
This guide provides crucial safety and logistical information for the handling and disposal of Nuezhenidic acid in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from related compounds, such as Neonuezhenide and Geniposidic acid, and general best practices for handling organic acids.[1][2] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on general laboratory safety standards for handling organic acids.
| PPE Component | Specification | Purpose | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and aerosols. | EN 166[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents skin contact. | Check manufacturer's compatibility data. |
| Body Protection | Long-sleeved lab coat or chemical-resistant suit.[3][5] | Protects skin from spills and contamination. | EN ISO 27065[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use an appropriate respirator.[6][7] | Prevents inhalation of dust or aerosols. | NIOSH approved (e.g., N95 for particulates, or specific cartridges for organic vapors). |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. | N/A |
Safe Handling and Experimental Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and accidents. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
PPE Selection Logic
The selection of appropriate PPE is contingent on a risk assessment of the planned procedure. The following diagram illustrates the decision-making process for selecting the correct level of protection.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[7] Rinse the affected area with copious amounts of water for at least 15 minutes.[8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] For large spills, evacuate the area and contact emergency services.[8] |
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.
-
Container Labeling: Ensure containers are labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program.[7] Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. Neonuezhenide|96382-91-1|MSDS [dcchemicals.com]
- 2. chemos.de [chemos.de]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 5. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. fishersci.com [fishersci.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
